Dioctyltin maleate
Description
Properties
IUPAC Name |
2,2-dioctyl-1,3,2-dioxastannepine-4,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H17.C4H4O4.Sn/c2*1-3-5-7-8-6-4-2;5-3(6)1-2-4(7)8;/h2*1,3-8H2,2H3;1-2H,(H,5,6)(H,7,8);/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGVVCOOWYSSGB-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Sn]1(OC(=O)C=CC(=O)O1)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O4Sn | |
| Record name | DI(N-OCTYL)TIN MALEATE | |
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DSSTOX Substance ID |
DTXSID8025173 | |
| Record name | Dioctyltin maleate | |
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Molecular Weight |
459.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Di(n-octyl)tin maleate is a white powder. (NTP, 1992) | |
| Record name | DI(N-OCTYL)TIN MALEATE | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
| Record name | DI(N-OCTYL)TIN MALEATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
16091-18-2 | |
| Record name | DI(N-OCTYL)TIN MALEATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Dioctyltin maleate | |
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| Record name | DIOCTYLTIN MALEATE | |
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| Record name | 1,3,2-Dioxastannepin-4,7-dione, 2,2-dioctyl- | |
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| Record name | DIOCTYLTIN MALEATE | |
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Foundational & Exploratory
Technical Monograph: Structural Elucidation of Dioctyltin Maleate (DOTM)
From Polymerization Dynamics to Biological Stability
Executive Summary: The Structural Enigma
Dioctyltin Maleate (DOTM, CAS 16091-18-2) represents a unique challenge in structural characterization. While widely recognized as a PVC thermal stabilizer, its potential as a cytotoxic agent in drug development—analogous to Cisplatin—has renewed interest in its precise molecular architecture.
The complexity of DOTM lies in its coordination fluxionality . Unlike simple organic molecules, DOTM does not exist solely as a discrete monomer. In the solid state and concentrated solutions, it tends to form coordination polymers where maleate ligands bridge tin centers, expanding the coordination number of the tin atom from 4 to 5 or 6.
This guide provides a definitive, multi-modal protocol for elucidating the structure of DOTM, distinguishing between its discrete molecular forms and supramolecular aggregates.
Synthesis & Purity: The Foundation of Elucidation
Before elucidation, the origin of the sample must be understood. DOTM is typically synthesized via the condensation of Dioctyltin Oxide (DOTO) with Maleic Anhydride.
Critical Reaction Pathway:
-
Impurity Profile: Common impurities include unreacted DOTO (insoluble) and mono-octyltin species.
-
Purification: Recrystallization from dry hexane/benzene is standard, but care must be taken as protic solvents can induce hydrolysis, breaking the coordination polymer.
Multi-Modal Spectroscopic Strategy
To solve the structure, we must interrogate three specific features:
-
Carboxylate Coordination Mode (FT-IR)
-
Tin Coordination Geometry (
Sn NMR) -
Oligomeric State (GPC / ESI-MS)
Infrared Spectroscopy (FT-IR): The Coordination Probe
The carbonyl stretching frequencies of the maleate group are the first indicator of structure. We analyze the difference (
| Vibration Mode | Wavenumber (cm | Structural Insight |
| 1550 – 1600 | Asymmetric stretch. | |
| 1380 – 1420 | Symmetric stretch. | |
| Bridging/Chelating: Indicates the maleate is coordinating to two Sn atoms (polymer) or chelating one Sn. | ||
| Monodentate: Indicates a discrete ester linkage (less common in the stable polymer form). |
Diagnostic Rule: A
Nuclear Magnetic Resonance ( Sn NMR): The Gold Standard
Proton (
-
Chemical Shift (
): The electron density around the Sn nucleus changes dramatically with coordination number.-
4-Coordinate (Tetrahedral):
-40 to -90 ppm. (Rare for solid DOTM). -
5-Coordinate (Trigonal Bipyramidal):
-150 to -250 ppm. (Most common for DOTM polymers). -
6-Coordinate (Octahedral):
-250 to -400 ppm.
-
-
Coupling Constants (
): The coupling between Sn and the -carbon of the octyl chain correlates with the C-Sn-C bond angle ( ) via the Lockhart Equation :-
Application: A coupling constant
Hz suggests a wider C-Sn-C angle, indicative of higher coordination geometry (trans-arrangement of alkyl groups in a polymer chain) [4].
-
Mass Spectrometry (ESI-MS): Oligomer Distribution
Standard EI-MS is too harsh and will fragment the organotin. Electrospray Ionization (ESI) in positive mode (with MeOH/Formic Acid) is required to observe:
- : Monomer (m/z ~459)
- : Dimer aggregates
-
Hydrolysis products:
Experimental Protocol: Step-by-Step Elucidation
This protocol is designed to be self-validating. If Step 2 fails (insolubility), it confirms the polymeric nature, requiring the alternative path in Step 3.
Phase A: Sample Preparation
-
Solvent Selection: Use Deuterated Chloroform (
) for monomeric equilibrium studies. Use Solid-State NMR if the sample is insoluble (indicative of high polymerization). -
Drying: Sample must be dried under vacuum (
mbar) for 4 hours to remove surface moisture which causes hydrolysis.
Phase B: Spectroscopic Workflow
Step 1: FT-IR Analysis (ATR Method)
-
Collect background spectrum.
-
Apply solid DOTM to diamond ATR crystal.
-
Validation: Verify absence of broad band at 3400 cm
(removes hydrolysis ambiguity). -
Action: Calculate
.
Step 2:
-
Prepare 20 mg/mL solution in
(add TMS as internal standard). -
Pulse Sequence: Inverse gated decoupling (to suppress NOE for quantitative integration).
-
Relaxation Delay (
): Set to 5s (Sn relaxation is slow). -
Reference: Tetramethyltin (
ppm). -
Action: Observe shift. If
ppm, confirm 5-coordinate polymer in solution equilibrium.
Step 3: Structural Assignment
-
Combine IR coordination data with NMR geometry.
-
Conclusion: If IR shows bridging (
) and NMR shows 5-coordinate Sn, the structure is Poly(this compound) .
Visualization of Elucidation Logic
The following diagram illustrates the decision tree for determining the precise structural form of the DOTM sample.
Figure 1: Analytical decision tree for classifying this compound structural forms based on solubility and spectroscopic signatures.
Biological Relevance & Toxicology (Pharma Context)
For researchers evaluating DOTM for antitumor applications:
-
Cytotoxicity Mechanism: DOTM functions similarly to Cisplatin but targets mitochondria directly. The organotin moiety binds to protein thiols, disrupting the mitochondrial membrane potential [4, 6].
-
Stability in Media: The "Polymer" form identified above is a prodrug. In physiological media (pH 7.4), the Sn-O bond hydrolyzes.
-
Protocol Check: Perform time-dependent
Sn NMR in to simulate biological breakdown rates.
-
-
Structure-Activity Relationship (SAR): The dioctyl chains provide lipophilicity for cell membrane penetration. The maleate acts as the leaving group. Higher stability (5-coordinate polymers) generally correlates with lower immediate toxicity but sustained release [5, 6].
References
-
CymitQuimica. (n.d.). This compound (CAS 16091-18-2) Properties and Applications. Retrieved from
-
Alfa Chemistry. (n.d.). Dioctyl(maleate)tin Structure and Properties. Retrieved from
-
Hebrew University of Jerusalem. (n.d.). Tin NMR Spectroscopy: 119Sn Chemical Shifts and Coupling Constants. Retrieved from
-
Hadi, A. G., et al. (2019). Synthesis and Biological Activities of Organotin(IV) Carboxylates: A Review. Systematic Reviews in Pharmacy. Retrieved from
-
Baul, T. S. B. (2008). Antimicrobial and antitumor activities of organotin(IV) carboxylates: A review of the last decade. Retrieved from
-
Frontiers in Chemistry. (2022). Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates. Retrieved from
Introduction: The Role and Significance of Dioctyltin Maleate
An In-Depth Technical Guide to the Synthesis and Purification of Dioctyltin Maleate
This compound (DOTM) is an organotin compound featuring a central tin atom bonded to two octyl groups and a maleate ligand.[1][2] This structure imparts a unique combination of properties, making it a valuable component in various industrial and pharmaceutical applications. Primarily, it functions as a highly effective heat stabilizer for polymers, most notably polyvinyl chloride (PVC), preventing thermal degradation during high-temperature processing.[3] Beyond stabilization, DOTM serves as a catalyst in the production of polyurethanes and for the crosslinking of silicones.[3][4] Its utility extends to formulations of adhesives, sealants, and coatings.[5] In the pharmaceutical sector, it is employed as a plasticizer and a co-monomer in polymerization processes for creating advanced drug delivery systems.[6]
This guide, intended for researchers and chemical development professionals, provides a detailed examination of the synthesis and purification of high-purity this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale that govern the selection of specific reagents and conditions, ensuring a robust and reproducible process.
Core Synthesis Methodology: Reaction of Dioctyltin Oxide and Maleic Anhydride
The most direct and industrially relevant synthesis of this compound involves the condensation reaction between dioctyltin oxide ((C₈H₁₇)₂SnO) and maleic anhydride (C₄H₂O₃).[2][7] This approach is favored for its efficiency and the high purity of the resulting product when executed correctly.
Reaction Mechanism and Stoichiometry
The fundamental reaction involves the nucleophilic attack of the oxygen atom in dioctyltin oxide on the electrophilic carbonyl carbons of maleic anhydride. This leads to the opening of the anhydride ring and the formation of a tin-oxygen bond, ultimately yielding the cyclic this compound structure and water as the sole byproduct.
(C₈H₁₇)₂SnO + C₄H₂O₃ → (C₈H₁₇)₂Sn(OOCCH=CHCOO) + H₂O
Maintaining a substantially stoichiometric ratio of the reactants is critical for maximizing yield and minimizing impurities. An excess of either reactant would necessitate more rigorous downstream purification.
Caption: Reaction pathway for the synthesis of this compound.
The Critical Role of the Solvent System
The choice of solvent is paramount to the success of this synthesis and purification strategy. The ideal solvent is an inert aliphatic hydrocarbon, such as heptane.[7] This selection is based on a specific set of solubility properties:
-
Reactant Insolubility: Both dioctyltin oxide and maleic anhydride are insoluble in the chosen hydrocarbon solvent at ambient and reaction temperatures.[7]
-
Product Solubility: The desired product, this compound, is soluble in the hot solvent but crystallizes out upon cooling.[7]
This differential solubility is the cornerstone of the purification process. It allows for the separation of the soluble product from any unreacted, insoluble starting materials through a simple hot filtration step.
Experimental Protocol: Synthesis of this compound
The following protocol outlines a self-validating system for producing high-purity this compound.
Materials and Equipment:
-
Dioctyltin oxide
-
Maleic anhydride
-
Inert aliphatic hydrocarbon solvent (e.g., Heptane)
-
Reaction vessel with overhead stirrer, condenser, and temperature control
-
Heating mantle
-
Filtration apparatus (Buchner funnel, filter paper)
-
Crystallization vessel
Step-by-Step Procedure:
-
Charging the Reactor: To a clean, dry reaction vessel, add the inert aliphatic hydrocarbon solvent. The ratio of solvent to the theoretical product weight should be between 0.55:1 and 2:1.[7]
-
Adding Reactants: While stirring, add substantially stoichiometric amounts of dioctyltin oxide and maleic anhydride to the solvent. The reactants will form a slurry as they are insoluble.
-
Reaction Conditions: Heat the mixture to a temperature between 60°C and 100°C.[7] The reaction is typically carried out at a temperature above the boiling point of the solvent under reflux to facilitate the removal of the water byproduct. Maintain heating and stirring until the reaction is complete, which can be monitored by the dissolution of the solid reactants.
-
Hot Filtration (Impurity Removal): Once the reaction is complete, the hot solution containing the dissolved this compound is immediately filtered. This crucial step removes any unreacted dioctyltin oxide and maleic anhydride, which remain as insoluble solids.[7]
-
Crystallization (Purification): Transfer the hot, clear filtrate to a crystallization vessel. Allow the solution to cool slowly to a temperature between 15°C and 40°C.[7] As the temperature drops, the solubility of this compound decreases, causing it to crystallize out of the solution as a pure solid.
-
Product Recovery: The crystalline this compound is recovered from the solvent by filtration. The collected solid is then washed with a small amount of cold solvent to remove any residual soluble impurities.
-
Drying: The final product is dried under vacuum to remove any remaining solvent, yielding a white, powdered this compound.[2][4]
Purification and Validation
The inherent design of the synthesis protocol, utilizing differential solubility, serves as the primary purification method. However, for applications demanding exceptionally high purity or for removing other organotin-related impurities, additional techniques can be employed.
Workflow for Purification
Caption: Purification workflow for this compound via crystallization.
Alternative Purification: Aqueous Workup for Tin Byproducts
In syntheses where tin-containing byproducts might be present, an aqueous wash can be effective. A common method for removing various tin byproducts involves washing the organic solution with an aqueous solution of potassium fluoride (KF).[8] The fluoride ions react with tin species to form highly insoluble organotin fluorides (e.g., Bu₃SnF), which precipitate and can be removed by filtration.[8]
Procedure:
-
Dilute the reaction mixture in a suitable organic solvent.
-
Wash the organic phase two to three times with a 1M aqueous KF solution in a separatory funnel.[8]
-
A solid precipitate may form at the interface, which can be removed by filtering the mixture through a pad of Celite.[8]
-
The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated.
Characterization and Quality Control
To ensure the identity, purity, and quality of the synthesized this compound, a suite of analytical techniques should be employed.
| Parameter | Analytical Technique | Purpose | Reference |
| Identity Confirmation | Mass Spectrometry (GC-MS, LC-MS) | Confirms the molecular weight and fragmentation pattern of the target compound. | [9] |
| Purity Assessment | Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) | Separates the main compound from impurities, allowing for quantification of purity. | [10][11] |
| Elemental Analysis | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Provides highly sensitive detection and quantification of tin and other metals. | [9] |
| Structural Elucidation | Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure and connectivity of the molecule. | N/A |
| Physical Properties | Melting Point Analysis | A sharp melting point range is indicative of high purity. | [2] |
Safety, Handling, and Storage
Organotin compounds, including this compound, should be handled with care due to their potential toxicity.[2]
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[5]
-
Storage: Store this compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[2] It is a stable but combustible powder.[2][4]
-
Glassware Preparation: Organotins have an affinity for glass surfaces. To prevent contamination and ensure accurate analysis, all glassware should be acid-washed (e.g., in a hydrochloric acid bath) before use.[12]
Conclusion
The synthesis of this compound via the reaction of dioctyltin oxide and maleic anhydride in a carefully selected inert solvent represents a robust and efficient method for producing a high-purity product. The success of this procedure hinges on the principle of differential solubility, which integrates the synthesis and purification into a streamlined workflow. By understanding the causality behind each step—from stoichiometric control to the strategic choice of solvent—researchers and development professionals can reliably produce this compound that meets the stringent quality standards required for its diverse industrial and pharmaceutical applications.
References
- M&T Chemicals Inc. (1970). Process for preparing this compound. U.S. Patent No. 3,523,961.
-
NANOLAB. (n.d.). Organotin - Dioctyltin (DOT) Analysis: Harmful Chemicals. NANOLAB. [Link]
-
Agilent Technologies. (2014). Determination of Organotin Compounds in Toy Materials by Agilent 5977A GC/MSD to Meet European Regulation EN71-3. Agilent. [Link]
-
U.S. Environmental Protection Agency. (2002). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. EPA. [Link]
-
Ataman Kimya. (n.d.). DIOCTYL MALEATE. Ataman Kimya. [Link]
-
Larsson, M., & Nilsson, U. (n.d.). Screening of organotin compounds in the Swedish environment. ITM, Stockholm University. [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). Compounds of dioctyltin - Evaluation statement. [Link]
-
American Elements. (n.d.). Dioctyl(maleate)tin. American Elements. [Link]
-
BNT Chemicals. (n.d.). This compound. BNT Chemicals. [Link]
-
Lofrano, G., et al. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Chromatographia. [Link]
-
Gelest, Inc. (n.d.). Introduction to Organotin Chemistry and Applications. Gelest. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Tin Byproducts. [Link]
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An In-Depth Technical Guide to Dioctyltin Maleate for Scientific Applications
Abstract: This technical guide provides a comprehensive overview of dioctyltin maleate (DOTM), an organotin compound of significant interest in industrial and research settings. It delves into the core chemical and physical properties, including its definitive molecular weight and formula, synthesis pathways, and key applications. With a focus on scientific integrity, this document is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into its utility as a polymer stabilizer, catalyst, and a potential excipient in pharmaceutical formulations. Safety protocols and toxicological data are also presented to ensure responsible handling and application in a laboratory environment.
Core Chemical Identity
This compound is an organometallic compound where a central tin atom is bonded to two octyl chains and a maleate group, forming a heterocyclic structure. Its precise identification is critical for experimental design and regulatory compliance.
| Identifier | Value | Source(s) |
| Molecular Formula | C₂₀H₃₆O₄Sn | [1][2][3][4][5][6] |
| Molecular Weight | 459.21 g/mol | [2][3][4][5][6] |
| CAS Number | 16091-18-2 | [1][2][3] |
| IUPAC Name | 2,2-dioctyl-1,3,2-dioxastannepine-4,7-dione | [2][7][8] |
| Alternate IUPAC Name | (Z)-but-2-enedioate;dioctyltin(2+) | [1] |
| EC Number | 240-253-6 | [1][4] |
| Canonical SMILES | CCCCCCCC[Sn]1(OC(=O)C=CC(=O)O1)CCCCCCCC | [2][7] |
| InChIKey | PZGVVCOOWYSSGB-UHFFFAOYSA-L | [2] |
Physicochemical Characteristics
The physical state and solubility of DOTM are crucial parameters for its application and formulation. While typically a solid, it is often used in solution for catalytic purposes.
| Property | Value | Source(s) |
| Appearance | White powder or clear yellow viscous liquid (in solution) | [1][2][7][9] |
| Melting Point | 87-105 °C | [3][10] |
| Water Solubility | Insoluble (<0.1 g/100 mL at 22 °C) | [1][3][4][9] |
| Organic Solubility | Soluble in benzene and organic esters | [9] |
| Stability | Stable under ordinary conditions; combustible | [3][9][10] |
| Incompatibilities | Strong oxidizing agents, highly alkaline or acidic materials | [3][9] |
Molecular Structure
The structure of this compound is defined by a seven-membered ring containing the tin atom, two oxygen atoms, and the carbon backbone of the maleate group. This cyclic arrangement influences its reactivity and catalytic activity.
Caption: Molecular structure of this compound.
Synthesis Pathway and Rationale
A prevalent and efficient method for synthesizing high-purity this compound involves the reaction of dioctyltin oxide with maleic anhydride.[4][11] The choice of solvent is a critical experimental parameter designed to facilitate purification.
Causality of Solvent Selection: The process often employs an inert aliphatic hydrocarbon solvent (e.g., heptane) in which the reactants (dioctyltin oxide and maleic anhydride) are insoluble, but the product (this compound) is soluble at elevated temperatures.[11] This differential solubility is expertly exploited: after the reaction, a simple hot filtration removes any unreacted starting materials. Subsequent cooling of the filtrate causes the pure this compound to crystallize, providing an elegant and efficient method for isolation.[11]
Caption: Synthesis and purification workflow for this compound.
Applications in Scientific Research and Development
This compound's unique properties make it a versatile tool in several scientific domains.
Polymer Science: PVC Heat Stabilization
The primary industrial application of DOTM is as a heat stabilizer for polyvinyl chloride (PVC).[12][13] During thermal processing, PVC degrades by releasing hydrogen chloride (HCl), which creates undesirable color and compromises the material's structural integrity.[13] Organotin compounds like DOTM act as stabilizers by scavenging the released HCl, thereby preventing this autocatalytic degradation cascade and preserving the polymer's properties.
Catalysis
DOTM serves as an effective catalyst in several important reaction types:
-
Silicone Crosslinking: It catalyzes the curing of silicone polymers, which is essential for producing elastomers and sealants.[14]
-
Esterification: It is used in esterification and transesterification reactions, valued for its efficiency in producing esters for various applications.[14]
-
Polyurethanes: In polyurethane systems, it can improve the storage stability of adhesives and other formulations.[14]
Drug Development and Formulation
For professionals in drug development, DOTM presents interesting possibilities. Its properties as a plasticizer and a solvent make it a candidate for use in advanced drug delivery systems.[15] Specifically, it can be employed in the formulation of tablets and, notably, in transdermal patches where it can modify the polymer matrix to control drug release kinetics.[15] Its use in this field is regulated and requires careful consideration of its toxicological profile.[12]
Experimental Protocol: DOTM as a Catalyst in Lab-Scale Esterification
This protocol provides a self-validating framework for utilizing DOTM as a catalyst. The progress of the reaction can be monitored by standard analytical techniques such as TLC, GC, or NMR.
Objective: Synthesize Octyl Acetate from 1-Octanol and Acetic Anhydride.
Materials:
-
1-Octanol
-
Acetic Anhydride
-
This compound (DOTM)
-
Toluene (or other suitable inert solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware with reflux condenser and magnetic stirrer
Procedure:
-
Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a fume hood.
-
Reagents: To the flask, add 1-octanol (1.0 eq), toluene (to create a ~1M solution), and this compound (0.01-0.05 mol%).
-
Initiation: Begin stirring and add acetic anhydride (1.1 eq) to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 110°C for toluene) and maintain for 2-4 hours. Monitor the reaction's completion by withdrawing small aliquots for analysis.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with water and saturated sodium bicarbonate solution to neutralize excess acid.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude octyl acetate can be purified further by fractional distillation if required.
Toxicology and Safe Handling
As with all organotin compounds, a thorough understanding of the associated hazards is paramount for safe laboratory practice.
Summary of Hazards:
-
Acute Toxicity: Harmful if swallowed (GHS: H302).[1][9] The oral LD50 in rats is reported as 4500 mg/kg.[3][4]
-
Irritation: May cause skin, eye, and respiratory system irritation.[9]
-
Chronic Toxicity: GHS classifications include suspicion of damaging fertility or the unborn child (H361) and causing damage to organs through prolonged or repeated exposure (H372).[1]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.[16]
| Hazard Information | GHS Classification / Data | Source(s) |
| Acute Oral Toxicity | Category 4 (H302: Harmful if swallowed) | [1][9] |
| Reproductive Toxicity | Warning (H361: Suspected of damaging fertility) | [1] |
| Target Organ Toxicity | Danger (H372: Causes damage to organs on repeated exposure) | [1] |
| LD50 (Oral, Rat) | 4500 mg/kg | [3][4] |
| Environmental | H410: Very toxic to aquatic life with long lasting effects | [16] |
Safe Handling Protocols:
-
Engineering Controls: Always handle this compound in a well-ventilated laboratory fume hood.[17]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (neoprene or nitrile), and chemical safety goggles.[1][17] For weighing the solid powder, a NIOSH-approved respirator is recommended.[1]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark location away from incompatible materials like strong oxidizing agents.[4][17]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release to the environment.[16][17]
References
-
PubChem. (n.d.). This compound | C20H36O4Sn | CID 86748249. National Center for Biotechnology Information. Retrieved from [Link]
-
American Elements. (n.d.). Dioctyl(maleate)tin. Retrieved from [Link]
-
PubChem. (n.d.). Dioctyl(maleate)tin | C20H36O4Sn | CID 16682772. National Center for Biotechnology Information. Retrieved from [Link]
- Hirshman, J. L., & Breza, E. J. (1970). U.S. Patent No. 3,523,961. Washington, DC: U.S. Patent and Trademark Office.
-
Gelest, Inc. (2015). Safety Data Sheet SND4450: DIOCTYL(MALEATE)TIN, tech-95. Retrieved from [Link]
-
Stort Chemicals. (n.d.). SAFETY DATA SHEET DIOCTYL MALEATE. Retrieved from [Link]
-
Making Cosmetics. (n.d.). SDS (Safety Data Sheet) - Dioctyl Maleate. Retrieved from [Link]
-
Gelest, Inc. (n.d.). Introduction to Organotin Chemistry and Applications. Retrieved from [Link]
-
BNT Chemicals. (n.d.). This compound. Retrieved from [Link]
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Technical Guide: Thermal Stability and Degradation Kinetics of Dioctyltin Maleate (DOTM)
Executive Summary
Dioctyltin Maleate (DOTM) is a critical organometallic stabilizer utilized primarily in the thermal processing of Polyvinyl Chloride (PVC) for high-purity applications, including pharmaceutical packaging (blister packs, IV bags) and medical tubing.[1] While its primary function is to arrest the dehydrochlorination of PVC, the thermal stability of DOTM itself is a governing factor in the safety profile of the final medical device.
This guide provides a deep-dive technical analysis of DOTM’s molecular behavior under thermal stress. It details the Frye-Horst stabilization mechanism , delineates the kinetic pathways of degradation , and establishes a self-validating experimental protocol for quantifying activation energy (
Molecular Architecture and Physicochemical Baseline
DOTM (
Key Physicochemical Properties
| Property | Value / Characteristic | Relevance to Stability |
| CAS Number | 16091-18-2 | Registry identification for Tox/E&L studies.[3] |
| Molecular Weight | ~459.2 g/mol | Affects migration rates (leaching) in polymer matrices. |
| Physical State | White Crystalline Powder | Solid-state stability is high; degradation accelerates in solution/melt. |
| Melting Point | 85°C - 95°C | Processing must occur above this phase transition to ensure dispersion. |
| Tin Content | ~25-26% | High Sn content correlates with high efficiency but increases "Elemental Impurity" risk (ICH Q3D). |
The Stabilization Mechanism (The "Why")
To understand how DOTM degrades, one must first understand how it reacts. It does not merely "absorb" heat; it chemically intervenes in the degradation of the polymer matrix.
The Frye-Horst Mechanism
The authoritative model for DOTM function is the Frye-Horst mechanism . PVC degrades via a "zipper" elimination of HCl, creating conjugated double bonds (yellowing).[4] DOTM interrupts this via two pathways:
-
Esterification (Substitution): The maleate group replaces the labile allylic chlorine on the PVC chain. The resulting tin-ester bond is more stable than the carbon-chlorine bond.
-
HCl Scavenging: DOTM reacts with evolved HCl to form Dioctyltin Dichloride (
) and Maleic Acid, preventing the acid-catalyzed auto-acceleration of degradation.
Visualization: The Stabilization Cascade
The following diagram illustrates the chemical intervention of DOTM within a degrading PVC matrix.
Figure 1: The Frye-Horst mechanism showing the substitution of labile chlorine and scavenging of HCl by DOTM.
Thermal Degradation Kinetics (The "When")
When the thermal budget exceeds the stabilizer's capacity, or when DOTM is subjected to TGA (Thermogravimetric Analysis) in isolation, it undergoes its own degradation. This is critical for Extractables & Leachables (E&L) profiles.
Degradation Stages[5][6][7]
-
De-esterification (200°C - 260°C): The Sn-O bond cleaves. Maleic anhydride is released. This is the onset of weight loss in TGA.
-
Sn-C Bond Cleavage (>300°C): The octyl chains detach from the tin center. This releases volatile hydrocarbons (octene/octane).
-
Mineralization (>500°C): Formation of inorganic Tin(IV) Oxide (
) residue.
Kinetic Analysis Protocol
To predict the shelf-life and stability of DOTM-containing devices, researchers must calculate the Activation Energy (
Method: The Kissinger Equation
The dependence of the peak degradation temperature (
-
Plot:
vs -
Slope:
A steep slope indicates a high energy barrier to degradation, implying better thermal stability. For DOTM, typical
Experimental Protocols: Self-Validating Systems
Objective: Determine the thermal stability limit and kinetic parameters of DOTM.
Workflow Visualization
Figure 2: Step-by-step workflow for kinetic analysis using Thermogravimetric Analysis (TGA).
Step-by-Step Methodology
-
Instrument Calibration:
-
Calibrate the TGA balance using standard weights.
-
Calibrate temperature using Curie point standards (e.g., Nickel, Alumel) to ensure accuracy within
. -
Why: Organotin degradation is sensitive; temperature offsets skew
calculations significantly.
-
-
Sample Preparation:
-
Weigh 5–8 mg of DOTM powder into an alumina (
) crucible. -
Note: Do not use Aluminum pans if temperatures will exceed 600°C.
-
Self-Validation Step: Run a blank crucible baseline to subtract buoyancy effects.
-
-
The Heating Matrix (Variable Ramp Rates):
-
Perform 4 separate runs at different heating rates (
): 5, 10, 15, and 20 °C/min. -
Atmosphere: Dynamic Nitrogen (
) flow at 50 mL/min. -
Why Nitrogen? We want to measure thermal degradation (bond breaking), not oxidative degradation (combustion), which follows a different kinetic pathway.
-
-
Data Processing:
-
Identify the temperature of maximum weight loss rate (
or ) from the Derivative Thermogravimetry (DTG) curve for each rate. -
Apply the Kissinger equation (Section 3) to solve for
.
-
Regulatory & Toxicological Context for Drug Development[8]
For professionals in drug development, the stability of DOTM is not just a manufacturing parameter; it is a patient safety Critical Quality Attribute (CQA) .
The Leachable Risk
If DOTM degrades during the sterilization (autoclave/gamma) or storage of a medical device, it generates breakdown products.
-
Dioctyltin Oxide (DOTO): Insoluble, potential particulate matter.
-
Mono-octyltin species: Generally higher toxicity than di-octyl variants.
-
Free Maleic Acid: Can alter the pH of liquid drug formulations stored in the container.
Regulatory Thresholds[8][9]
-
USP <661.1>: Plastic Materials of Construction.
-
ICH Q3D: Elemental Impurities. Tin (Sn) is a Class 3 impurity.
-
Oral PDE (Permitted Daily Exposure): 6400 µ g/day .
-
Parenteral PDE: 640 µ g/day .
-
Inhalation PDE: 64 µ g/day .
-
Guidance: If your TGA data indicates DOTM degradation begins near your processing or sterilization temperature (e.g., 121°C autoclave), you must perform rigorous Simulated Use Extraction studies to quantify tin migration.
References
-
Frye, A. H., & Horst, R. W. (1959).[5] The mechanism of polyvinyl chloride stabilization by barium, cadmium, and zinc carboxylates.[6] Journal of Polymer Science.[5] (Foundational mechanism applicable to carboxylate ligands).
-
Gelest, Inc. (2015).[7] Safety Data Sheet: Dioctyl(maleate)tin.[3][7]
-
PubChem. (n.d.). This compound - Compound Summary.[2][7] National Library of Medicine.
-
Australian Government - AICIS. (2022). Evaluation statement: Compounds of dioctyltin.
-
ResolveMass Laboratories. (2026). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights.[8]
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An In-depth Technical Guide to the Environmental Fate and Biodegradability of Dioctyltin Maleate
Foreword: Understanding the Environmental Journey of an Industrial Workhorse
Dioctyltin maleate (DOTM) belongs to the broader class of organotin compounds, a family of chemicals that has found extensive use in various industrial applications, most notably as a heat stabilizer for polyvinyl chloride (PVC) products.[1][2] As with any chemical substance that sees widespread use, a thorough understanding of its environmental fate and biodegradability is paramount for responsible product stewardship and risk assessment. This guide is intended for researchers, scientists, and drug development professionals who may encounter organotin compounds in their work and require a comprehensive understanding of their environmental behavior.
This document moves beyond a simple recitation of facts and figures. It is designed to provide a deeper, mechanistic understanding of how this compound behaves once it enters the environment. We will explore the key chemical and biological transformations it undergoes, the rates at which these processes occur, and the resulting degradation products. By understanding the "why" behind the experimental methodologies, we can build a more robust and predictive model of the environmental lifecycle of this important industrial chemical.
Physicochemical Properties and Environmental Entry
This compound is a solid, often appearing as a white powder, with low water solubility.[2][3] This limited solubility is a critical factor governing its environmental distribution and bioavailability. Its primary route of entry into the environment is through industrial releases, either to the atmosphere during manufacturing processes or to sewage and waste streams.[4]
| Property | Value | Source |
| Molecular Formula | C20H36O4Sn | [5] |
| Molecular Weight | 459.21 g/mol | [5] |
| Water Solubility | < 0.1 g/100 mL at 22 °C | [6] |
| Appearance | White powder | [3] |
Abiotic Degradation: The Initial Transformation
Once in the environment, this compound is subject to several abiotic degradation processes that initiate its breakdown. These processes are primarily driven by hydrolysis and photolysis.
Hydrolysis: A Primary and Rapid Degradation Pathway
The ester linkages in the this compound molecule are susceptible to hydrolysis, a chemical reaction with water. This process is considered a primary and rapid degradation pathway, leading to the formation of dioctyltin oxide (DOTO) and maleic acid.[7]
Mechanism of Hydrolysis:
The hydrolysis of this compound involves the cleavage of the ester bonds, releasing the maleic acid moiety and forming dioctyltin oxide.
Caption: Hydrolysis of this compound.
Photolysis: Degradation Driven by Light
The dioctyltin moiety itself is susceptible to degradation by sunlight, a process known as photolysis. While direct photolysis data for this compound is scarce, studies on dioctyltin dichloride (DOTC) have shown a very short atmospheric half-life of 0.4 days, indicating rapid degradation.[8] This suggests that the carbon-tin bonds in the dioctyltin structure can be cleaved by ultraviolet radiation.
The probable mechanism involves the stepwise loss of the octyl groups from the tin atom, leading to the formation of monooctyltin species and eventually inorganic tin.
Biotic Degradation: The Role of Microorganisms
While abiotic processes initiate the breakdown of this compound, the ultimate fate of its degradation products is largely determined by microbial activity.
Biodegradability of the Parent Compound: A Story of Persistence
Standardized tests for ready biodegradability, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are crucial for assessing the persistence of chemicals in the environment. For this compound, the data points to very limited primary biodegradation. A study measuring the Biochemical Oxygen Demand (BOD) over a 28-day period reported a degradation rate of only 3%.[4] This low value firmly places this compound in the category of not "readily biodegradable."
This resistance to rapid microbial breakdown is a key characteristic of many organotin compounds and underscores the importance of understanding the fate of its more persistent degradation products.
Fate of Hydrolysis Products: A Divergent Path
The two primary products of this compound hydrolysis, dioctyltin oxide and maleic acid, exhibit vastly different biodegradability profiles.
-
Dioctyltin Oxide (DOTO): Similar to the parent compound, dioctyltin oxide shows poor biodegradability. Studies have indicated that it is not readily biodegradable.[9] This persistence means that DOTO can remain in the environment for extended periods.
-
Maleic Acid: In stark contrast, maleic acid is readily biodegradable.[4][8] This means that once liberated from the parent molecule, it is quickly broken down by microorganisms in the environment into carbon dioxide and water.
This divergence in the biodegradability of the hydrolysis products is a critical aspect of the environmental fate of this compound.
Microbial Degradation in Soil: The Path to Inorganic Tin
In the soil environment, the dioctyltin moiety undergoes slow microbial degradation. The primary pathway is the sequential dealkylation of the tin atom. Studies have shown that dioctyltin degrades to monooctyltin in soil, with a reported half-life of approximately 152 days for the dioctyltin moiety.[8] This monooctyltin intermediate is then further degraded, ultimately leading to the formation of non-toxic inorganic tin compounds.
Caption: Simplified degradation pathway of this compound in soil.
Bioaccumulation Potential
Bioaccumulation, the process by which a chemical concentrates in an organism to a level higher than in the surrounding environment, is a key consideration for persistent organic pollutants. For this compound, the bioaccumulation potential is considered to be low.[4] Bioconcentration factor (BCF) studies in carp have reported values ranging from less than 0.4 to 9.1.[10] These relatively low BCF values suggest that this compound does not significantly accumulate in aquatic organisms.
Ecotoxicological Profile
While this guide focuses on environmental fate and biodegradability, a brief overview of the ecotoxicological profile of dioctyltin compounds and their degradation products is essential for a complete risk assessment.
Dioctyltin compounds are known to exhibit toxicity, with immunotoxicity and reproductive toxicity being of particular concern.[1] The degradation product, monooctyltin, also contributes to the overall ecotoxicity, although it is generally less toxic than the parent di- and tri-substituted organotins. Acute toxicity studies have identified chronic No-Observed-Effect Concentrations (NOECs) for monooctyltin chloride in algae at 0.003 mg/L.[11]
Experimental Methodologies: A Closer Look
The data presented in this guide are derived from standardized and validated experimental protocols. Understanding the principles behind these methods is crucial for interpreting the results and appreciating their significance.
Ready Biodegradability Testing (OECD 301)
The 3% biodegradation value for this compound was likely determined using a method from the OECD 301 series of tests for ready biodegradability. A common method for poorly soluble substances is the Manometric Respirometry Test (OECD 301F) .[9]
Step-by-Step Methodology for OECD 301F:
-
Preparation of Test Medium: A mineral medium containing essential inorganic salts is prepared and saturated with air.
-
Inoculum: An inoculum of microorganisms is obtained, typically from the activated sludge of a domestic wastewater treatment plant.
-
Test Flasks: The test substance (this compound) is added to sealed flasks containing the mineral medium and the inoculum. Control flasks (inoculum only) and reference flasks (a readily biodegradable substance like sodium benzoate) are also prepared.
-
Incubation: The flasks are incubated in the dark at a constant temperature (typically 20-25°C) with continuous stirring for 28 days.
-
Measurement of Oxygen Consumption: The consumption of oxygen by the microorganisms is measured over time using a manometer or an oxygen sensor.
-
Calculation of Biodegradation: The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD) of the test substance.
The causality behind this experimental choice lies in its ability to provide a clear and standardized measure of the potential for rapid and complete biodegradation in an aerobic environment. The low result for this compound in such a test is a strong indicator of its persistence.
Inherent Biodegradability Testing (OECD 302)
Given that this compound is not readily biodegradable, further testing to assess its potential for inherent biodegradability under optimized conditions might be considered. The Modified MITI Test (II) (OECD 302C) is a suitable method for this purpose.[10] This test uses a higher concentration of microorganisms and a longer incubation period to assess if a substance can be degraded under more favorable conditions.
Analytical Methods for Environmental Monitoring
The analysis of organotin compounds in environmental matrices is complex and requires sophisticated analytical techniques. The primary methods involve chromatography coupled with sensitive detectors.
-
Gas Chromatography (GC): GC is a powerful technique for separating volatile compounds. For organotins, which are often not volatile, a derivatization step is typically required to convert them into more volatile forms before analysis. Common detectors include Mass Spectrometry (MS) and Flame Photometric Detection (FPD).[12][13]
-
Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is increasingly used for the analysis of organotin compounds as it can often be performed without a derivatization step. Methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are being developed for sample preparation to improve efficiency and reduce solvent use.[2]
Caption: General analytical workflow for organotin compounds.
Conclusion: A Persistent Compound with a Complex Environmental Story
This compound is a compound that exhibits significant persistence in the environment. Its journey is characterized by an initial rapid hydrolysis to dioctyltin oxide and the readily biodegradable maleic acid. However, the resulting dioctyltin oxide is also persistent and undergoes slow microbial degradation in soil to monooctyltin and eventually inorganic tin. Photodegradation also plays a role in the breakdown of the dioctyltin moiety.
The low bioaccumulation potential of this compound is a positive attribute from an environmental risk perspective. Nevertheless, the inherent toxicity of organotin compounds necessitates a thorough understanding of their environmental fate. This guide has provided a detailed overview of the current scientific knowledge, highlighting the key degradation pathways and the methodologies used to elucidate them. Further research to fill the remaining data gaps, particularly regarding the specific degradation rates of this compound, will further enhance our ability to accurately model its environmental behavior and ensure its safe and responsible use.
References
-
CICAD for Mono- and Disubstituted Methyltin, Butyltin, and Octyltin Compounds. (2006). World Health Organization. [Link]
-
OECD. (1981). Test No. 302C: Inherent Biodegradability: Modified MITI Test (II). OECD Guidelines for the Testing of Chemicals, Section 3. [Link]
-
U.S. Environmental Protection Agency. (2015). Reassessment of the One Exemption from the Requirement of a Tolerance for Maleic Anhydride (CAS #108-31-6) and Maleic Acid (CAS#). [Link]
-
Australian Government Department of Health. (2022). Compounds of dioctyltin: Evaluation statement. [Link]
-
European Commission. (2015). Risk Assessment Studies on Targeted Consumer Applications of Certain Organotin Compounds. [Link]
-
OECD. (1992). Test No. 301F: Ready Biodegradability: Manometric Respirometry Test. OECD Guidelines for the Testing of Chemicals, Section 3. [Link]
-
Aropha. (n.d.). OECD 301F: Manometric Respiratory Biodegradability Test. [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. [Link]
-
National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Tin and Tin Compounds. [Link]
-
British Columbia Ministry of Environment and Climate Change Strategy. (2021). Organotins in Sediment/Soil by GC with MS Detection. [Link]
-
LCGC International. (2022). Investigating the Environmental Impact of Organotins. [Link]
-
Organic tin compounds (Dioctyltin compounds) Chemical Substances Control Law Reference No.: PRTR Law C. (n.d.). [Link]
-
Government of Canada. (1993). Priority Substances List Assessment Report for Non-pesticidal organotin compounds. [Link]
-
National Institute of Technology and Evaluation, Japan. (n.d.). Organic tin compounds (Dioctyltin compounds). [Link]
-
Okoro, H. K., et al. (2012). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. Polish Journal of Environmental Studies, 21(6), 1743-1753. [Link]
-
BNT Chemicals. (n.d.). Dioctyltin Oxide. [Link]
-
ECHA. (n.d.). Maleic acid - Registration Dossier. [Link]
-
PubChem. (n.d.). This compound. [Link]
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PubChem. (n.d.). Dioctyltin oxide. [Link]
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Barroso, C. M., et al. (2014). Study of photocatalytic degradation of tributyltin, dibutylin and monobutyltin in water and marine sediments. Chemosphere, 109, 155-161. [Link]
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Technical Whitepaper: Dioctyltin Maleate (DOTM) Stabilization Mechanisms in Medical-Grade PVC
[1]
Executive Summary
In the domain of medical device fabrication and pharmaceutical packaging, Polyvinyl Chloride (PVC) remains ubiquitous due to its chemical resistance and modulus tunability. However, PVC is inherently unstable, undergoing rapid dehydrochlorination (DHC) upon thermal processing. This compound (DOTM) serves as a critical high-performance stabilizer, preferred in medical applications for its superior optical clarity and favorable toxicological profile compared to butyltin or lead-based analogs.[1]
This guide delineates the molecular mechanisms of DOTM, specifically focusing on the Frye-Horst displacement cycle and Diels-Alder dienophilic addition , which collectively arrest polymer degradation and prevent "yellowing" (polyene formation).
Chemical Architecture & Identity
Unlike simple metal soaps, DOTM functions as a coordination complex. In its commercial form, it often exists as an oligomeric or polymeric structure due to the bridging capability of the maleate ligand.
-
Molecular Formula:
[1][3] -
Structure: The central tin (Sn) atom is coordinated to two n-octyl chains and two oxygen atoms from the maleate group.[1] The maleate moiety contains an electron-deficient alkene, crucial for its secondary stabilization mechanism.[1]
Physicochemical Profile
| Property | Specification | Relevance to Processing |
| Physical State | White Crystalline Powder | Easy dispersion in PVC resin dry blends.[1] |
| Tin Content | ~25-26% | High Sn content correlates with high HCl scavenging capacity.[1] |
| Melting Point | 87–105°C | Melts during compounding, ensuring molecular-level distribution. |
| Solubility | Insoluble in water; Soluble in hot aromatics | Low water extractability is vital for blood-contact medical devices.[1] |
Mechanism of Action: The Stabilization Triad
The degradation of PVC proceeds via a "zipper" mechanism: the loss of one HCl molecule creates an allylic chloride, which destabilizes the adjacent chlorine, leading to rapid, autocatalytic DHC and the formation of conjugated polyenes (chromophores). DOTM intervenes through three distinct pathways.
Pathway A: The Frye-Horst Displacement (Primary Stabilization)
The primary mode of action, proposed by Frye and Horst, involves the substitution of labile allylic chlorine atoms on the PVC chain with the maleate ligand.
-
Recognition: The organotin center coordinates with the labile chlorine on the PVC backbone.[5]
-
Substitution: The maleate ester group is transferred to the polymer chain, displacing the chlorine.
-
Result: The new tin-ester linkage is thermally stable, preventing the "unzipping" reaction.[1]
Pathway B: HCl Scavenging (Autocatalysis Prevention)
HCl evolved during processing acts as a Lewis acid catalyst, accelerating further degradation. DOTM neutralizes HCl irreversibly:
Pathway C: Diels-Alder "Healing" (Color Control)
Unique to maleate stabilizers, the maleic acid moiety acts as a dienophile .[1] As PVC degrades, it forms conjugated dienes (polyenes). The maleate group undergoes a [4+2] cycloaddition (Diels-Alder reaction) with these dienes.[1]
-
Effect: This breaks the conjugation length of the polyene sequence.
-
Observation: A shift from yellow/brown (long conjugation) back to colorless (broken conjugation).
Visualization: The Stabilization Pathways
Figure 1: Mechanistic flow of DOTM stabilization.[1] Blue paths indicate stabilizer intervention via substitution (Frye-Horst) and addition (Diels-Alder).[1]
Experimental Validation Protocols
For drug development professionals evaluating material suitability, the following protocols validate stabilizer efficacy and safety.
Protocol A: Static Thermal Stability (Congo Red Method)
Objective: Determine the "induction time" before free HCl is evolved, indicating stabilizer exhaustion. Standard: ISO 182-1 / ASTM D793.[1]
-
Preparation: Cut PVC sample (containing DOTM) into 2mm x 2mm pellets.
-
Setup: Place 5.0g of sample into a reaction tube heated to 180°C ± 0.5°C in an oil bath.
-
Detection: Suspend a Congo Red indicator paper 2 cm above the sample.[1]
-
Endpoint: Measure the time (minutes) for the paper to change from red (pH 5) to blue (pH 3).
-
Interpretation: A time >60 minutes typically indicates sufficient stabilization for medical tubing extrusion.
Protocol B: Dynamic Stability (Torque Rheometry)
Objective: Simulate processing conditions to measure melt stability and cross-linking onset. Equipment: Brabender Plastograph or Haake Rheomix.[1]
-
Conditions: Chamber temp 190°C, Rotor speed 60 RPM.
-
Loading: Charge PVC resin blend (100 phr PVC + 2.0 phr DOTM + lubricants).[1]
-
Data Collection: Record Torque (Nm) vs. Time.
-
Acceptance Criteria: The "stability time" (time until degradation onset) must exceed the residence time of the manufacturing extruder (typically >15 min).
Protocol C: Leachable Tin Analysis (Critical for Medical)
Objective: Quantify organotin migration into simulated biological fluids. Standard: ISO 10993-12 / USP <661>.[1]
-
Extraction: Incubate PVC surface area (6 cm²/mL) in extraction vehicle (e.g., Saline, Ethanol/Water) at 70°C for 24 hours.
-
Digestion: Digest the extract with
. -
Analysis: Analyze via ICP-MS (Inductively Coupled Plasma Mass Spectrometry) for total Tin (Sn).
-
Speciation: If Sn is detected, use HPLC-ICP-MS to distinguish between Dioctyltin (stabilizer) and Monooctyltin (impurity).
Safety & Regulatory Context
In the context of drug delivery systems, the choice of Dioctyltin (DOT) over Dibutyltin (DBT) is driven by toxicology.
-
Toxicity: DOT compounds possess significantly lower oral and systemic toxicity compared to DBT and Methyltin analogs.[1] They are less readily absorbed by the gastrointestinal tract.
-
Immunotoxicity: Unlike DBT, which is a known immunotoxin (thymus atrophy), DOTM shows a wider safety margin.
-
Regulatory:
-
European Pharmacopoeia (Ph.[1] Eur. 3.1.1.2): Permits di-n-octyltin compounds in PVC for containers for human blood and blood components, provided tin migration limits are met (typically < 0.0025%).[1]
-
USP Class VI: DOTM stabilized PVC is a standard formulation for meeting Class VI biocompatibility requirements.[1]
-
References
-
Frye, A. H., & Horst, R. W. (1959). The Mechanism of Polyvinyl Chloride Stabilization by Barium, Cadmium, and Zinc Carboxylates. Journal of Polymer Science. Link
-
Wirth, H. O., & Andreas, H. (1977). The Stabilization of PVC Against Heat and Light.[5][6][7][8] Pure and Applied Chemistry. Link
-
PubChem. (n.d.).[1] Dioctyl(maleate)tin Compound Summary. National Library of Medicine.[1][9] Link
-
European Chemicals Agency (ECHA). (2023).[1][8] Assessment of regulatory needs: Organotin compounds. Link
-
ASTM International. (2023).[1] ASTM D793 - Standard Test Method for Short-Time Stability at Elevated Temperatures of Plastics Containing Chlorine.[1] Link
Sources
- 1. echemi.com [echemi.com]
- 2. Dioctyl(maleate)tin | C20H36O4Sn | CID 16682772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dioctyl(maleate)tin | 16091-18-2 [chemicalbook.com]
- 4. This compound | C20H36O4Sn | CID 86748249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. additives-pvc.com [additives-pvc.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. PVC heat stabilizers under pressure: The future of organotins in the EU - News - News & Events - nordmann.global [nordmann.global]
- 9. afirm-group.com [afirm-group.com]
Spectroscopic Analysis of Dioctyltin Maleate: A Structural Elucidation Guide
Topic: Spectroscopic Analysis of Dioctyltin Maleate (NMR, IR, MS) Content Type: Technical Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Executive Summary: The Structural Duality
This compound (DOTM) [CAS: 16091-18-2] is a critical organotin compound primarily utilized as a thermal stabilizer in polyvinyl chloride (PVC) processing. For the analytical scientist, DOTM presents a unique challenge: it exhibits structural duality .
In the solid state, DOTM often exists as a coordination polymer where maleate ligands bridge tin centers, creating pentacoordinate or hexacoordinate geometries. However, in solution, these supramolecular structures can depolymerize into monomeric tetracoordinate species depending on solvent polarity and concentration.
This guide provides a rigorous framework for characterizing DOTM using IR, NMR, and MS, with a specific focus on distinguishing between these coordination states.
Sample Preparation & Handling
Safety Warning: Organotins are toxic. Dioctyltin compounds are generally less toxic than their dibutyl or tributyl analogs, but strict adherence to safety protocols (gloves, fume hood) is mandatory to prevent skin absorption and inhalation.
Protocol: Anhydrous Preparation
Moisture is the enemy of organotin structural analysis. Water can hydrolyze the carboxylate bond or coordinate to the tin center, artificially altering the coordination number observed in NMR.
-
Solvent Selection:
-
NMR: Use deuterated chloroform (
) for routine analysis. For probing coordination expansion, use coordinating solvents like or Pyridine- . -
Drying: All solvents must be dried over molecular sieves (3Å or 4Å) for at least 24 hours prior to use.
-
-
Sample Concentration:
-
Prepare
50 mg/mL for NMR to ensure adequate signal-to-noise ratio, as has a natural abundance of 8.59%.
-
Infrared Spectroscopy (FT-IR): The Coordination Probe
IR spectroscopy is the primary tool for determining the coordination mode of the maleate ligand (monodentate, chelating, or bridging).
Mechanistic Insight: The Rule
The difference in wavenumber (
-
Monodentate (Ester-like):
-
Bridging/Chelating:
Characteristic Bands for DOTM
| Vibrational Mode | Wavenumber (cm⁻¹) | Structural Significance |
| 1725 - 1740 | Uncoordinated carbonyl of the maleate ester group. | |
| 1550 - 1600 | Asymmetric carboxylate stretch. | |
| 1380 - 1420 | Symmetric carboxylate stretch. | |
| 500 - 600 | Fingerprint region; confirms organotin bond. | |
| 400 - 500 | Indicates Sn-O coordination (often weak/broad). |
Interpretation: In polymeric DOTM, you will often observe a shift in the
Nuclear Magnetic Resonance (NMR): The Definitive Tool
While
NMR Parameters
-
Reference: Tetramethyltin (
) at 0.0 ppm. -
Frequency:
149 MHz (on a 400 MHz proton instrument).
Chemical Shift ( ) & Coordination Number
The
| Coordination Number (CN) | Geometry | Chemical Shift Range (ppm) | Interpretation for DOTM |
| 4-Coordinate | Tetrahedral | +200 to -60 | Monomeric species in non-polar solvent ( |
| 5-Coordinate | Trigonal Bipyramidal | -90 to -190 | Dimeric or oligomeric structures; or solvent coordination. |
| 6-Coordinate | Octahedral | -200 to -400 | Polymeric solid-state structure or strong chelation. |
Critical Observation: If you run DOTM in
NMR Signatures
-
Maleate Protons: Singlet at
6.30 - 6.40 ppm. (Note: In free maleic acid, this is lower; the shift confirms esterification). -
Octyl Chain:
-
(attached to Sn): Triplet at
1.2 - 1.5 ppm. Satellites due to coupling are often visible ( ). -
Terminal
: Triplet at 0.88 ppm.
-
(attached to Sn): Triplet at
Mass Spectrometry (MS): The Isotopic Fingerprint
Mass spectrometry of organotins is distinct due to the complex isotopic cluster of Tin.
The Tin Isotope Cluster
Tin has the highest number of stable isotopes (10), with
-
Diagnostic Rule: Any fragment containing one tin atom will exhibit a characteristic "step-ladder" cluster spanning approx. 12 mass units.
-
Cluster Recognition: Look for the pattern where the peak at
( ) is the highest, ( ) is 75% height, and ( ) is 45% height.
Fragmentation Pathway (ESI/EI)
DOTM (
-
Molecular Ion:
or is often weak in EI but visible in ESI. -
Primary Loss: Cleavage of an octyl group (
).-
Fragment:
-
-
Secondary Loss: Loss of the maleate ligand or second octyl group.
-
Fragment:
( for ) -
Fragment:
or bare clusters.
-
Integrated Analytical Workflow
The following diagram illustrates the logical flow for characterizing DOTM, integrating the three spectroscopic methods to confirm structure and purity.
Figure 1: Integrated spectroscopic workflow for the structural elucidation of this compound.
Summary Data Table
| Parameter | Value / Range | Structural Inference |
| IR | 1730 cm⁻¹ | Ester carbonyl (uncoordinated). |
| IR | 1560 - 1580 cm⁻¹ | Carboxylate coordinating to Sn. |
| -150 to -200 ppm | Indicates 5-coordinate geometry (common for DOTM oligomers). | |
| 6.35 ppm (s) | Maleate double bond intact. | |
| MS Base Peak | m/z ~305 |
References
-
National Institute of Standards and Technology (NIST). (2025). Dioctyl maleate Mass Spectrum and IR Data. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (2025). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Sair, U., & Thakur, A. (2022). 119Sn NMR spectral data of organotin(IV) complexes – A review. CoLab. Retrieved from [Link]
-
Halimi, S. M. A., et al. (2005). 119Sn NMR data of organotin carboxylates. ResearchGate. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Crystal Structure Analysis of Dioctyltin Maleate
Abstract
This technical guide provides a comprehensive overview of the methodologies and scientific rationale behind the crystal structure analysis of dioctyltin maleate. While a definitive single-crystal structure of this compound is not publicly available in crystallographic databases as of the time of this writing, this document outlines a robust, field-proven workflow for its determination. By drawing upon established protocols for analogous organotin carboxylates, this guide is designed to equip researchers, scientists, and drug development professionals with the necessary expertise to successfully elucidate the three-dimensional atomic arrangement of this industrially significant compound. We will delve into the critical aspects of synthesis, crystallization, single-crystal X-ray diffraction, and data interpretation, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducible results.
Introduction: The Significance of this compound and Its Structural Elucidation
This compound (DOTM), with the chemical formula C20H36O4Sn, is an organotin compound widely utilized as a heat stabilizer for polyvinyl chloride (PVC), a catalyst in esterification reactions, and in the crosslinking of silicones.[1] The efficacy and toxicity of organotin compounds are intrinsically linked to their molecular structure, particularly the coordination environment of the tin atom. A detailed understanding of the crystal structure of this compound is paramount for rationalizing its chemical properties, predicting its behavior in various matrices, and designing more effective and safer alternatives.
Crystal structure analysis provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions, which collectively govern the macroscopic properties of a material. For this compound, such an analysis would reveal how the maleate ligand coordinates to the dioctyltin moiety and how these units pack in the solid state, which can exist as discrete molecules or polymeric chains.[2]
This guide will navigate the reader through the essential steps of a crystal structure determination project for this compound, from obtaining suitable single crystals to the final structural refinement and validation.
The Workflow of Crystal Structure Analysis
The determination of a crystal structure is a multi-step process that requires careful planning and execution. The logical flow of this process is crucial for obtaining high-quality, reliable data.
Caption: Experimental workflow for the crystal structure analysis of this compound.
Phase 1: Synthesis and Crystallization of this compound
Synthesis of High-Purity this compound
The journey to a crystal structure begins with the synthesis of the compound with the highest possible purity. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. A common and effective method for the synthesis of this compound is the condensation reaction between dioctyltin oxide and maleic anhydride.[3]
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of dioctyltin oxide and maleic anhydride.
-
Solvent Addition: Add an inert solvent, such as toluene or heptane, to the flask. The choice of solvent is critical; it should facilitate the azeotropic removal of water produced during the reaction but have low solubility for the reactants.[4]
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap, driving the reaction to completion.
-
Isolation: After the theoretical amount of water has been collected, the reaction mixture is cooled. The product, this compound, will crystallize out of the solution upon cooling.
-
Purification: The crude product is collected by filtration, washed with a cold, non-polar solvent (e.g., hexane) to remove any unreacted starting materials, and dried under vacuum. Recrystallization from a suitable solvent system can be performed to achieve higher purity.
Growing Single Crystals of this compound
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. A suitable crystal should be of adequate size (typically 0.1-0.3 mm in all dimensions), well-formed with sharp edges, and free from cracks or other defects.[5] Several techniques can be employed for growing single crystals of organotin compounds.
Key Crystallization Techniques:
-
Slow Evaporation: A saturated solution of this compound in a suitable solvent (or solvent mixture) is prepared and left undisturbed in a loosely covered container. The slow evaporation of the solvent gradually increases the concentration, leading to the formation of crystals.
-
Solvent Diffusion: A solution of this compound is placed in a vial. A second, miscible solvent in which the compound is less soluble (an anti-solvent) is carefully layered on top. Over time, the anti-solvent diffuses into the solution, reducing the solubility of the compound and inducing crystallization at the interface.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger, sealed container with a reservoir of a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, causing crystallization.
The choice of solvent is paramount and often determined empirically. A good starting point is to screen a range of solvents with varying polarities.
Phase 2: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a non-destructive analytical technique that provides detailed information about the three-dimensional arrangement of atoms in a crystal.[6]
Crystal Selection and Mounting
A suitable crystal is selected under a microscope and mounted on a goniometer head. The crystal is typically affixed to a glass fiber or a cryo-loop with a small amount of inert oil or grease.
Data Collection
The mounted crystal is placed on a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[5]
Data Collection Parameters:
| Parameter | Description | Rationale |
| X-ray Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) | The choice depends on the crystal's composition and size. Mo radiation is generally preferred for its higher energy and lower absorption. |
| Temperature | 100 K | Reduces thermal motion of atoms, leading to higher quality diffraction data at high angles. |
| Detector Distance | Typically 40-60 mm | Affects the resolution and separation of diffraction spots. |
| Exposure Time | Varies (seconds to minutes per frame) | Determined by the crystal's diffracting power and the X-ray source intensity. |
| Rotation Angle | 0.5-1.0° per frame | A smaller rotation angle provides better sampling of the reciprocal space. |
Phase 3: Structure Solution and Refinement
Data Reduction and Space Group Determination
The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors such as absorption. The symmetry of the diffraction pattern is then analyzed to determine the crystal system and the space group.
Structure Solution
The goal of structure solution is to obtain an initial model of the atomic arrangement in the unit cell. For organotin compounds, direct methods or Patterson methods are typically successful. These methods use the measured intensities to determine the phases of the structure factors, which in turn allows for the calculation of an electron density map. The positions of the heavy tin atoms are usually located first, followed by the lighter atoms (oxygen, carbon).
Structure Refinement
The initial structural model is refined against the experimental data using a least-squares method. In this iterative process, the atomic coordinates, thermal parameters, and other model parameters are adjusted to minimize the difference between the calculated and observed structure factor amplitudes. The quality of the refinement is monitored by the R-factor, which should ideally be below 5% for a well-refined structure.
Caption: The iterative process of crystal structure refinement.
Anticipated Structural Features of this compound
Based on the crystal structures of analogous dialkyltin dicarboxylates, several structural features can be anticipated for this compound:
-
Coordination Geometry: The tin atom is likely to exhibit a coordination number greater than four, typically five or six, resulting in a distorted trigonal bipyramidal or octahedral geometry, respectively.[7][8] This is due to the coordination of the carboxylate oxygen atoms from the maleate ligand.
-
Ligand Coordination: The maleate ligand can coordinate to the tin center in several ways: as a chelating ligand to a single tin atom, or as a bridging ligand connecting two or more tin atoms. The latter would lead to the formation of coordination polymers (1D, 2D, or 3D structures).[2]
-
Supramolecular Assembly: The overall crystal packing will be influenced by weaker intermolecular interactions, such as van der Waals forces between the long octyl chains.
Conclusion
The crystal structure analysis of this compound is a critical endeavor for understanding its fundamental properties and applications. Although a definitive structure is yet to be reported in the public domain, this guide provides a comprehensive and scientifically grounded framework for its determination. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, and by understanding the rationale behind each step, researchers are well-equipped to successfully elucidate the three-dimensional atomic architecture of this important organotin compound. The resulting structural insights will undoubtedly contribute to the advancement of materials science and regulatory toxicology.
References
-
Tan, G., & Liu, X. (2026, January 10). Syntheses and crystal structures of dialkyltin complexes of 3,5-dinitrosalicylic acid. Semantic Scholar. Retrieved from [Link]
-
Request PDF. (2025, August 5). Synthesis and structural characterization of organotin(IV) carboxylates based on different heterocyclic substituents. ResearchGate. Retrieved from [Link]
-
Synthesis and Characterization of Organotin Containing Copolymers: Reactivity Ratio Studies. PMC. Retrieved from [Link]
-
Synthesis and Biological Activities of Organotin (IV) Carboxylates: A Review. ResearchGate. Retrieved from [Link]
-
Muhammad, N., et al. (2022, April 5). Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates. PMC. Retrieved from [Link]
-
This compound. PubChem. Retrieved from [Link]
-
Dioctyl(maleate)tin. PubChem. Retrieved from [Link]
-
Dioctyl(maleate)tin. American Elements. Retrieved from [Link]
-
Cambridge Structure Database (CSD). MatDaCs. Retrieved from [Link]
-
The Largest Curated Crystal Structure Database. CCDC. Retrieved from [Link]
-
CCDC 1958363: Experimental Crystal Structure Determination. Iowa Research Online. Retrieved from [Link]
-
Single-crystal X-ray Diffraction. SERC (Carleton). Retrieved from [Link]
- Process for preparing this compound. Google Patents.
-
Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. Retrieved from [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. Retrieved from [Link]
-
Determination of crystal structure by single crystal X-ray diffraction. SlidePlayer. Retrieved from [Link]
-
X-ray crystallography. Wikipedia. Retrieved from [Link]
-
Compounds of dioctyltin - Evaluation statement. Australian Government Department of Health and Aged Care. Retrieved from [Link]
-
How to Grow Single Crystals for X-ray Analysis by Solution Crystallisation. ResearchGate. Retrieved from [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Organotin Containing Copolymers: Reactivity Ratio Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 5. This compound | C20H36O4Sn | CID 86748249 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Technical Guide: Health and Safety Considerations for Handling Dioctyltin Maleate (DOTM)
Abstract This technical guide provides a comprehensive framework for the safe handling, storage, and disposal of Dioctyltin Maleate (DOTM), a stabilizing agent and catalyst frequently utilized in polymer chemistry and drug development. Unlike generic safety summaries, this document synthesizes toxicological mechanisms with field-proven industrial hygiene protocols. It is designed for Principal Investigators, Safety Officers, and Senior Scientists who require an authoritative reference for establishing Standard Operating Procedures (SOPs) compliant with OSHA, REACH, and ACGIH standards.
Chemical and Physical Characterization
Understanding the physicochemical properties of DOTM is the first line of defense. Its physical state (typically a fine white powder) dictates the primary route of exposure: inhalation of particulates.
Table 1: Physicochemical Identity
| Property | Specification | Relevance to Safety |
| CAS Number | 16091-18-2 | Unique identifier for regulatory tracking.[1][2][3] |
| Synonyms | Di-n-octyltin maleate; Thermolite 813 | Used in SDS and inventory searches. |
| Physical State | White Crystalline Powder | High risk of airborne dust generation during weighing. |
| Melting Point | 87–105 °C | Stable at room temp; melts/decomposes in thermal processes. |
| Solubility | Insoluble in water; Soluble in organics | Lipophilic nature facilitates skin absorption. |
| Reactivity | Reacts with aqueous acids | Avoid storage near acid cabinets to prevent decomposition. |
Toxicological Profile and Mechanism[4][5][6][7]
DOTM is not merely a contact irritant; it is a systemic toxicant with specific targets in the immune and reproductive systems. The primary hazard stems from the organotin moiety, which acts as an immunotoxicant, specifically causing thymus atrophy.
Mechanism of Action: Immunotoxicity
Research indicates that dialkyltins, including metabolites of DOTM, accumulate in the thymus. They disrupt mitochondrial function in thymocytes (T-cell precursors), leading to ATP depletion and the triggering of apoptotic cascades. This results in immunosuppression, making the handler more susceptible to infections and compromising long-term health.
Visualization: Organotin Immunotoxicity Pathway
The following diagram illustrates the biological cascade triggered by systemic exposure to DOTM.
Figure 1: Mechanistic pathway of this compound induced immunotoxicity, highlighting the progression from exposure to thymic atrophy.
Regulatory Landscape and Exposure Limits[8][9][10][11][12]
DOTM is regulated under the broader category of Organic Tin Compounds . It is critical to note that regulatory bodies often set limits based on the tin (Sn) content.
Table 2: Occupational Exposure Limits (OELs)
| Agency | Limit Type | Value | Notation |
| OSHA (USA) | PEL (TWA) | 0.1 mg/m³ (as Sn) | Enforceable legal limit. |
| ACGIH (USA) | TLV (TWA) | 0.1 mg/m³ (as Sn) | Skin Notation : Significant absorption via skin. |
| ACGIH (USA) | STEL | 0.2 mg/m³ (as Sn) | Short-term excursion limit (15 min). |
| NIOSH (USA) | IDLH | 25 mg/m³ (as Sn) | Immediately Dangerous to Life or Health. |
| REACH (EU) | SVHC | Candidate List | Toxic for reproduction (Article 57c). |
Interpretation: The "Skin" notation is critical.[4] Even if air levels are controlled, dermal contact can result in systemic toxicity equivalent to inhalation.
Risk Assessment & Engineering Controls
Effective safety relies on the "Hierarchy of Controls." For DOTM, Engineering Controls are mandatory; PPE is the last line of defense, not the first.
Visualization: Hierarchy of Controls Workflow
This decision logic ensures that higher-level controls are prioritized before relying on PPE.
Figure 2: Decision workflow for implementing the Hierarchy of Controls when handling DOTM.
Standard Operating Procedures (SOPs)
Personal Protective Equipment (PPE) Selection
-
Respiratory: If handling powder outside a glovebox, a half-face respirator with P100 (HEPA) cartridges is required. Organic Vapor (OV) cartridges alone are insufficient for particulates.
-
Dermal (Gloves):
-
Recommended:Nitrile (Double-gloved) for incidental splash. Silver Shield/4H (Laminate) for prolonged contact or spill cleanup.
-
Contraindicated:Latex (Poor resistance to organotins; rapid permeation).
-
-
Body: Tyvek sleeves or a chemical-resistant apron over a standard lab coat to prevent dust accumulation on personal clothing.
Protocol: Safe Weighing and Transfer
Objective: Prevent inhalation of dust and contamination of surfaces.
-
Preparation: Place the balance inside the chemical fume hood. If vibration is an issue, use a static-free weighing funnel and a draft shield, but never remove the substance from the hood.
-
Anti-Static Measures: DOTM powder can be static. Use an ionizing gun or anti-static brush to prevent powder "jumping" during transfer.
-
Transfer:
-
Tare a sealable container (scintillation vial).
-
Transfer powder using a disposable spatula.
-
Immediately cap the vial before removing it from the balance.
-
-
Decontamination: Wipe the exterior of the vial and the balance area with a paper towel dampened with soap and water (organotins are lipophilic; soap aids removal better than water alone). Dispose of the towel as solid hazardous waste.
Emergency Response Protocols
In the event of a spill or exposure, immediate, logic-driven action is required to prevent systemic absorption.
Visualization: Spill Response Logic
The following flow chart guides the responder through a DOTM spill scenario.
Figure 3: Logic flow for responding to this compound spills, differentiating between powder and solution states.
First Aid Measures
-
Inhalation: Move to fresh air immediately. If breathing is difficult, medical attention is urgent due to potential delayed pulmonary edema or immune system effects.
-
Skin Contact:
-
Eye Contact: Rinse cautiously with water for 15 minutes.[6][7] Remove contact lenses if present.
Waste Disposal
DOTM is classified as hazardous to the aquatic environment (Acute and Chronic).
-
Solid Waste: Contaminated gloves, paper towels, and weighing boats must be bagged in hazardous waste bags labeled "Toxic - Organotin."
-
Liquid Waste: Collect in a dedicated container labeled "High Heavy Metal Content." Do not mix with general organic solvents if your facility segregates heavy metals.
-
Do NOT dispose of down the drain.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 86748249, this compound. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2025). Candidate List of substances of very high concern for Authorisation. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Annotated Table Z-1: Limits for Air Contaminants. Retrieved from [Link]
-
Kishi, H., et al. (2006). "Acute toxic effects of dioctyltin on immune system of rats." Environmental Toxicology and Pharmacology, 22(2), 240-247.[8] Retrieved from [Link]
-
Gelest, Inc. (2015). Safety Data Sheet: Dioctyl(maleate)tin. Retrieved from [Link]
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- 3. Substance Information - ECHA [echa.europa.eu]
- 4. gelest.com [gelest.com]
- 5. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 6. Dioctyl(maleate)tin - Safety Data Sheet [chemicalbook.com]
- 7. makingcosmetics.com [makingcosmetics.com]
- 8. Acute toxic effects of dioctyltin on immune system of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Dioctyltin Maleate in Rigid PVC for Food Packaging
Prepared by: Senior Application Scientist, Material Science Division
Introduction: The Critical Role of Thermal Stabilizers in PVC Food Packaging
Polyvinyl chloride (PVC) is a versatile and widely used polymer in food packaging due to its excellent clarity, barrier properties, and cost-effectiveness. However, PVC is inherently thermally unstable.[1] When subjected to the high temperatures required for processing (typically above 180°C), it undergoes a rapid degradation process involving autocatalytic dehydrochlorination.[1][2][3] This degradation releases hydrogen chloride (HCl) gas, leading to severe discoloration (yellowing to blackening), embrittlement, and a complete loss of mechanical integrity, rendering the material unsuitable for its intended purpose.[1]
To counteract this, heat stabilizers are essential additives in PVC formulations. Organotin compounds, particularly dioctyltin derivatives, are highly effective stabilizers preferred for rigid, transparent PVC applications where high performance is critical.[1][4] Dioctyltin maleate (DOTM), with CAS No. 16091-18-2, is a non-toxic stabilizer known for its excellent long-term thermal stability and good light stability.[5] This document provides a comprehensive technical guide for researchers and development professionals on the application, mechanism, regulatory compliance, and analytical validation of this compound in rigid PVC formulations intended for food contact.
Mechanism of Action: How this compound Protects PVC
The primary function of this compound as a heat stabilizer is to inhibit the thermal degradation of PVC. This is achieved through a multi-faceted mechanism:
-
Substitution of Labile Chlorine Atoms: The degradation of PVC initiates at defect sites in the polymer chain, such as allylic chlorine atoms. The organotin stabilizer can replace these unstable chlorine atoms with more stable carboxylate groups from the maleate moiety.[4][6] This action prevents the initial "unzipping" reaction that leads to the formation of conjugated polyenes and the release of HCl.[6]
-
Neutralization of Hydrogen Chloride (HCl): As PVC begins to degrade, it releases HCl, which itself catalyzes further degradation.[1][6] this compound scavenges and neutralizes this HCl, preventing the autocatalytic cascade.[1]
-
Disruption of Polyene Conjugation: The conjugated double bonds in the maleic acid portion of the stabilizer can react with the growing polyene sequences in the degrading PVC via a Diels-Alder type reaction.[6] This breaks the conjugation, which is responsible for color formation, thus preserving the clarity and appearance of the PVC article.
The synergistic effect often observed when DOTM is used with di-n-octyltin thiol stabilizers combines the benefits of both stabilizer types for enhanced performance.[5]
Regulatory Landscape & Safety Considerations
The use of any substance in food contact materials is strictly regulated to ensure consumer safety. The primary concern is the migration of additives from the packaging into the food.[7][8]
United States (FDA)
In the U.S., organotin stabilizers for use in vinyl chloride plastics are regulated under 21 CFR § 178.2650 .[9] this compound polymer is explicitly listed and approved for use.[9][10] Key stipulations include:
-
Usage Level: The total amount of organotin stabilizers must not exceed 3 parts per hundred of resin (phr).[9]
-
Food Types & Conditions: It is cleared for use with a wide range of food types as described in 21 CFR § 176.170(c), Table 1.[9]
-
Migration Limit: The finished plastic, when tested with appropriate food-simulating solvents, must not yield total octyltin stabilizers exceeding 0.5 parts per million (ppm) .[9]
European Union (EFSA)
In the EU, plastic food contact materials are governed by Regulation (EU) No 10/2011 .[11] This regulation establishes a list of authorized substances and sets migration limits.
-
Overall Migration Limit (OML): The total of all non-volatile substances that can migrate from the plastic to the food must not exceed 10 milligrams per square decimeter of surface area (mg/dm²) or 60 milligrams per kilogram of food (mg/kg).[12][13]
-
Specific Migration Limit (SML): For dioctyltin compounds, there is a specific migration limit. Researchers must consult the latest version of the regulation for the current SML for dioctyltin (as Sn).
Toxicological Profile
Organotin compounds exhibit a range of toxicities depending on the number and nature of the organic groups attached to the tin atom. Generally, the toxicity decreases in the order of trialkyltins > dialkyltins > monoalkyltins. Dioctyltin compounds are considered less toxic than their butyltin or methyltin counterparts and are noted for being immunotoxic in oral animal studies.[14][15] The strict migration limits set by regulatory bodies are based on toxicological assessments to ensure that consumer exposure remains well below levels that could pose a health risk.[16]
Application Protocol: Formulation and Processing of Rigid PVC
This section provides a baseline protocol for incorporating this compound into a rigid PVC formulation suitable for food packaging applications like blister packs or clear containers.
Materials & Equipment
-
PVC Resin: Suspension grade, K-value appropriate for rigid extrusion/calendering (e.g., K-65 to K-67).
-
Heat Stabilizer: this compound (DOTM) powder.[5]
-
Co-stabilizer/Lubricant System: (Optional but recommended) e.g., Stearic acid, PE waxes.
-
Processing Aid: Acrylic-based (to improve melt homogeneity and surface finish).
-
Impact Modifier: (Optional, for improved durability) e.g., MBS or acrylic modifiers.
-
High-Speed Mixer/Compounder: For blending the dry ingredients.
-
Two-Roll Mill or Twin-Screw Extruder: For compounding and sheet/film production.
Formulation
The following table provides a typical starting formulation. The exact ratios should be optimized based on specific processing equipment and end-product requirements.
| Component | Function | Typical Loading (phr) |
| PVC Resin (K-67) | Base Polymer | 100 |
| This compound | Primary Heat Stabilizer | 0.8 - 2.0 [17] |
| Acrylic Processing Aid | Improves Melt Flow | 1.0 - 2.0 |
| Internal Lubricant (e.g., Glyceryl Monostearate) | Reduces Melt Viscosity | 0.3 - 0.8 |
| External Lubricant (e.g., PE Wax) | Prevents Sticking to Metal | 0.1 - 0.5 |
| Impact Modifier (e.g., MBS) | Enhances Toughness | 4.0 - 8.0 |
| phr: parts per hundred resin by weight. |
Processing Protocol
-
Dry Blending:
-
Pre-heat the high-speed mixer jacket to 80-90°C.
-
Add PVC resin to the mixer and run at high speed.
-
Once the resin reaches ~60°C, add the this compound and all other additives.
-
Continue mixing at high speed until the temperature reaches 110-120°C. This ensures proper absorption of additives onto the PVC particles.
-
Discharge the dry blend into a cooling mixer and cool to below 50°C before storage.
-
-
Melt Compounding & Sheet Extrusion:
-
Feed the dry blend into the extruder.
-
Set a temperature profile appropriate for rigid PVC, typically ranging from 170°C at the feed zone to 195°C at the die.
-
The molten PVC is then passed through a calendering or casting system to form a sheet of the desired thickness.
-
Cool the sheet gradually to minimize internal stresses.
-
Analytical Protocols: Quality Control & Migration Testing
Validation is a critical, self-validating step. It ensures the final product is safe and complies with all regulatory standards.
Protocol 1: Quantification of DOTM in PVC Material
This protocol determines the actual concentration of the stabilizer in the final product.
-
Sample Preparation:
-
Accurately weigh ~1 gram of the PVC film/sheet.
-
Dissolve the sample in 20 mL of tetrahydrofuran (THF).[18]
-
-
Analysis (ICP-MS): Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive method for quantifying the total tin content.[19]
-
Instrumentation: ICP-MS equipped with a standard sample introduction system.
-
Calibration: Prepare a series of tin standard solutions (e.g., 1, 5, 10, 50, 100 ppb) from a certified tin standard.
-
Procedure:
-
Dilute the dissolved PVC-THF solution with an appropriate solvent (e.g., ultrapure water with a surfactant) to fall within the calibration range.
-
Aspirate the samples and standards into the ICP-MS.
-
Monitor the primary tin isotopes (e.g., ¹¹⁸Sn, ¹²⁰Sn).
-
Quantify the tin concentration in the sample against the calibration curve.
-
-
Calculation: Convert the measured tin concentration back to the concentration of this compound in the original PVC sample using their respective molecular weights (Sn: 118.71 g/mol ; DOTM: 459.21 g/mol ).[20]
-
Protocol 2: Specific Migration Testing
This protocol simulates the transfer of the stabilizer from the PVC packaging into food.[16][21][22]
-
Selection of Food Simulants & Conditions: The choice of simulant and test conditions must represent the worst-case foreseeable use of the packaging.[23]
| Food Type to be Packaged | EU Food Simulant (per Reg. 10/2011) | FDA Food Simulant (per 21 CFR 176.170) | Typical Test Conditions (Example) |
| Aqueous, non-acidic (pH > 4.5) | Simulant A: 10% ethanol (v/v) | Water | 10 days at 40°C |
| Acidic (pH ≤ 4.5) | Simulant B: 3% acetic acid (w/v) | 3% acetic acid | 10 days at 40°C |
| Alcoholic | Simulant C: 20% ethanol (v/v) | 8% or 50% ethanol | 10 days at 40°C |
| Fatty/Oily | Simulant D2: Vegetable Oil (Olive Oil) | Heptane | 10 days at 40°C or accelerated |
-
Migration Cell Setup:
-
Cut a precise surface area (e.g., 1 dm²) of the PVC sample.
-
Place the sample in a migration cell, ensuring only one side contacts the food simulant.
-
Add a known volume of the pre-conditioned food simulant (e.g., 100 mL, to achieve a 6 dm²/kg ratio).
-
-
Incubation:
-
Seal the migration cell and place it in a calibrated oven or incubator at the specified temperature for the designated time.
-
-
Analysis of Simulant:
-
After incubation, remove the simulant for analysis.
-
For aqueous simulants, direct analysis is often possible. For oily simulants, a liquid-liquid extraction may be necessary to isolate the organotin compounds.
-
Analytical Technique: High-Performance Liquid Chromatography coupled with ICP-MS (HPLC-ICP-MS) is the preferred method as it allows for the speciation (separation and quantification) of different organotin compounds (e.g., dioctyltin, monooctyltin).[19]
-
-
Data Interpretation:
-
Calculate the concentration of dioctyltin in the simulant (in mg/L).
-
Convert this concentration to the migration value in mg/kg of food or mg/dm² of contact surface.
-
Compare the final value against the specific migration limit (SML) set by the relevant regulatory body (e.g., 0.5 ppm total octyltin for FDA).[9] The result must be below this limit for the material to be deemed compliant.
-
References
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This compound | C20H36O4Sn | CID 86748249. (n.d.). PubChem. Retrieved from [Link]
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Food contact materials: amendment to Regulation (EU) No 10/2011 by Regulation (EU) 2025/31. (2025). Normec Group. Retrieved from [Link]
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Legislation - Food Safety. (n.d.). European Commission. Retrieved from [Link]
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Tin Stabilizers for PVC: Applications, Benefits, and Selection Criteria. (2025). IncaChem. Retrieved from [Link]
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The Regulation of Food Packaging. (2019). Keller and Heckman LLP. Retrieved from [Link]
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Action mechanism and application of different PVC stabilizers. (2023). iSuoChem. Retrieved from [Link]
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Migration Testing of Food Contact Materials | Ensuring Safety. (2025). Eurofins India. Retrieved from [Link]
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The Role of Tin Stabilizers in PVC Manufacturing. (2021). Bisley International LLC. Retrieved from [Link]
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Evaluation of the thermal stabilization effect of polymeric this compound on polyvinyl chloride. (2025). ResearchGate. Retrieved from [Link]
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Determination of butyltin and octyltin stabilizers in poly(vinyl chloride) product by headspace solid- phase microextraction and gas chromatography with flame- photometric detection. (2006). ResearchGate. Retrieved from [Link]
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Plasticizer migration from polyvinyl chloride film to solvents and foods. (1980). PubMed. Retrieved from [Link]
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Technical Guidelines for Testing Migration under Regulation (EU) No 10. (2014). JRC Publications Repository - European Union. Retrieved from [Link]
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di(n-octyl) tin maleate - Inventory of Food Contact Substances Listed in 21 CFR. (n.d.). FDA. Retrieved from [Link]
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Thermal Degradation of Polyvinyl Chloride. (2015). ResearchGate. Retrieved from [Link]
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Toxicological Profile for Tin and Tin Compounds. (2005). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
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Guidance for Industry: Preparation of Premarket Submissions for Food Contact Substances (Chemistry Recommendations). (2007). FDA. Retrieved from [Link]
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Commission Regulation (EU) No 10/2011 of 14 January 2011 on plastic materials and articles intended to come into contact with food. (2011). EUR-Lex. Retrieved from [Link]
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Toxicological Profile for Tin and Tin Compounds (Draft for Public Comment). (2004). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
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Toxicity and health effects of selected organotin compounds: a review. (2011). PubMed Central. Retrieved from [Link]
- Process for preparing this compound. (1970). Google Patents.
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Speciation analysis of organotin compounds by HPLC-ICP-MS. (2003). ResearchGate. Retrieved from [Link]
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Kinetic Analysis of Thermal Decomposition of Polyvinyl Chloride at Various Oxygen Concentrations. (2023). MDPI. Retrieved from [Link]
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Migration Testing for Food Contact Materials (FCMs). (n.d.). Intertek. Retrieved from [Link]
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US FDA Regulation of Plastics used in food packaging. (2012). FlexPacknology llc. Retrieved from [Link]
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Thermal Decomposition Mechanism and Kinetics Study of Plastic Waste Chlorinated Polyvinyl Chloride. (2021). PubMed Central. Retrieved from [Link]
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Toxicity and speciation analysis of organotin compounds. (2015). ResearchGate. Retrieved from [Link]
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Migration of conventional and new plasticizers from PVC films into food simulants: A comparative study. (2019). ResearchGate. Retrieved from [Link]
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EU Revises Food Contact Material Regulations. (2025). SGS. Retrieved from [Link]
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Dioctyl(maleate)tin. (n.d.). American Elements. Retrieved from [Link]
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Migration Testing for Plastic Food Contact Materials. (n.d.). KÖR Group. Retrieved from [Link]
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Thermal Stability, Degradation, and Stabilization Mechanisms of Poly(vinyl chloride). (1996). ACS Publications. Retrieved from [Link]
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Organo-tin compounds. (2022). Department of Climate Change, Energy, the Environment and Water, Australian Government. Retrieved from [Link]
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Final Rules: Food Additives and Color Additives. (n.d.). FDA. Retrieved from [Link]
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Organotin Compounds Toxicity: Focus on Kidney. (2018). PubMed Central. Retrieved from [Link]
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Commission Regulation (EU) No 10/2011 of 14 January 2011 on plastic materials and articles intended to come into contact with food (Text with EEA relevance). (2011). legislation.gov.uk. Retrieved from [Link]
-
Thermal degradation of PVC: A review. (2018). ResearchGate. Retrieved from [Link]
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Chemical Migration From Food Contact Materials Into Food. (2025). YouTube. Retrieved from [Link]
-
Migration of Chemical Compounds from Packaging Materials into Packaged Foods: Interaction, Mechanism, Assessment, and Regulations. (2023). PubMed Central. Retrieved from [Link]
-
Food Contact Materials: A road map to improved safety testing. (2024). YouTube. Retrieved from [Link]
-
Understanding the 18th Amendment to Regulation (EU) 10/2011 on Plastic Materials in Food Contact Applications. (2025). IBE BVI. Retrieved from [Link]
-
Migration of di-(2-ethylhexyl)adipate and acetyltributyl citrate plasticizers from food-grade PVC film into isooctane: Effect of gamma radiation. (2001). ResearchGate. Retrieved from [Link]
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Application Note: Dioctyltin Maleate as a High-Efficiency Catalyst for Esterification Reactions
Abstract
Esterification is a cornerstone reaction in chemical synthesis, pivotal for producing a vast array of materials, including plasticizers, lubricants, and polyester resins. The efficiency of these reactions hinges on the catalyst employed. This guide provides an in-depth analysis of dioctyltin maleate (DOTM), an organotin (IV) compound, as a highly effective catalyst for esterification. We will explore its physicochemical properties, elucidate its catalytic mechanism, present detailed experimental protocols, and discuss the critical considerations for its application in research and industrial settings.
Introduction to this compound
This compound is an organometallic compound recognized for its catalytic prowess in various chemical processes, including its role as a heat stabilizer for polymers like PVC.[1] In the context of esterification, it functions as a robust Lewis acid catalyst. Organotin catalysts, in general, are favored for their ability to significantly reduce the time required to complete esterification reactions and drive them to completion.[2][3] They offer substantial advantages over traditional Brønsted acid catalysts (e.g., sulfuric acid) by minimizing side reactions, which leads to products with better color and odor profiles and eliminates equipment corrosion issues.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C20H36O4Sn | [5] |
| Molecular Weight | 460.21 g/mol | [5] |
| Appearance | White solid or clear yellow viscous liquid | [6][7] |
| CAS Number | 16091-18-2 | [6] |
| Solubility | Insoluble in water; Soluble in benzene and organic esters | [5][7] |
| Melting Point | Data not readily available; likely combustible solid | [5][6] |
The Catalytic Mechanism of Esterification
The efficacy of this compound as an esterification catalyst stems from the Lewis acidic nature of the tin (IV) center. Unlike Brønsted acids that protonate the carbonyl oxygen of the carboxylic acid, the tin atom coordinates directly with it. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.
The general mechanism proceeds as follows:
-
Activation: The tin center of DOTM coordinates with the carbonyl oxygen of the carboxylic acid.
-
Nucleophilic Attack: An alcohol molecule attacks the now highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups.
-
Water Elimination: The protonated hydroxyl group is eliminated as a molecule of water, a stable leaving group.
-
Catalyst Regeneration: The catalyst dissociates from the newly formed ester, ready to begin another catalytic cycle.
This process is highly efficient and, because it does not involve strong protic acids, it reduces the likelihood of side reactions such as dehydration of the alcohol to form ethers.[4][8]
Caption: Proposed Lewis acid-catalyzed esterification mechanism.
General Protocol for Laboratory-Scale Esterification
This protocol provides a self-validating system for the synthesis of a generic ester, such as a plasticizer (e.g., dioctyl phthalate), using this compound as the catalyst. The key to success is the efficient removal of water to drive the reversible reaction toward the product.[9]
Materials and Reagents
-
Carboxylic Acid/Anhydride: e.g., Phthalic Anhydride (1.0 mol)
-
Alcohol: e.g., 2-Ethylhexanol (2.2 mol, slight excess is recommended)
-
Catalyst: this compound (0.05–0.3% by weight of total reactants)[4]
-
Solvent (optional): Toluene or Xylene (to aid azeotropic removal of water)
-
Inert Gas: Nitrogen or Argon
-
Neutralizing Agent: 5% Sodium Carbonate (Na₂CO₃) solution
-
Washing Agent: Deionized water
-
Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment Setup
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller and thermocouple
-
Dean-Stark apparatus or similar distillation setup with a condenser
-
Inert gas inlet and outlet (bubbler)
-
Separatory funnel
Step-by-Step Procedure
-
Reactor Assembly: Assemble the glassware. Ensure all joints are properly sealed. The central neck should have the mechanical stirrer, one side neck for the inert gas inlet and thermocouple, and the other for the Dean-Stark trap.
-
Charge Reactants: Charge the flask with the carboxylic acid/anhydride, alcohol, and the optional azeotropic solvent.
-
Inert Atmosphere: Begin purging the system with a slow stream of nitrogen. This is crucial to prevent oxidation at high temperatures and create an inert environment.[10]
-
Catalyst Addition: Start agitation and add the this compound catalyst to the mixture.
-
Heating and Reaction: Gradually heat the mixture. Organotin catalysts typically require temperatures above 200°C for optimal performance in some systems, but reactions can proceed effectively at lower temperatures (e.g., 125-225°C) depending on the reactants.[4][8] The reaction temperature should be sufficient to facilitate the azeotropic removal of water.
-
Water Removal: Collect the water in the side arm of the Dean-Stark trap. The theoretical volume of water should be calculated beforehand to monitor reaction progress.
-
Reaction Monitoring: The reaction is monitored by tracking the amount of water collected. Alternatively, small aliquots can be withdrawn periodically to determine the acid number via titration with a standardized KOH solution.[10][11] The reaction is considered complete when the collected water volume matches the theoretical amount or the acid number drops to a predetermined low value (e.g., <0.5 mg KOH/g).
-
Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to below 80°C under the nitrogen blanket.
Product Work-up and Purification
-
Catalyst Neutralization/Removal (if required): For many applications, the catalyst residue is minimal and not removed.[4] If purification is necessary, transfer the cooled mixture to a separatory funnel.
-
Washing: Wash the organic phase sequentially with a 5% sodium carbonate solution to remove any unreacted acid, followed by several washes with deionized water until the aqueous layer is neutral.
-
Drying: Dry the organic layer over an anhydrous drying agent like MgSO₄, then filter.
-
Solvent Removal: Remove the solvent and any excess alcohol under reduced pressure using a rotary evaporator to yield the crude ester.
-
Final Purification (Optional): For high-purity applications, the ester can be further purified by vacuum distillation.
Experimental Workflow and Data
The following diagram illustrates the logical flow of the experimental protocol.
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Advanced Quantification of Dioctyltin Maleate (DOTM) in Polymeric & Biological Matrices
Application Note: AN-OT-2026-DOTM
Abstract
Dioctyltin maleate (DOTM) is a critical organotin heat stabilizer utilized in the manufacturing of polyvinyl chloride (PVC), particularly in high-purity applications such as pharmaceutical packaging and food-contact materials. Due to its potential immunotoxicity and endocrine-disrupting properties, regulatory bodies including the FDA (21 CFR 178.2010) and EFSA have established strict migration limits. This application note outlines two validated workflows for the detection of DOTM: a Gold Standard GC-MS/MS method using in-situ derivatization (ISO 17353 compliant) and a High-Throughput LC-MS/MS method for direct cationic analysis.
Strategic Analytical Workflow
The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) depends primarily on the sample matrix and the required sensitivity. The following decision matrix illustrates the optimal pathway.
Figure 1: Decision matrix for selecting the analytical approach based on matrix complexity and regulatory requirements.
The Analyte: Mechanistic Insight
This compound is an organometallic salt. In analytical systems, the maleate ligand is labile. Therefore, quantification is based on the Dioctyltin (DOT) cation (Sn(Oct)₂²⁺) .
-
Molecular Weight (DOT Cation): ~345-347 Da (isotope dependent)[1]
-
Key Challenge: Organotins are highly polar and non-volatile, making direct GC analysis impossible without derivatization.
Sample Preparation Protocols
Protocol A: Polymer Matrix (PVC) Dissolution
Target: Medical tubing, blister packs, food films.
-
Cryo-Milling: Cryogenically mill the PVC sample to a fine powder (<500 µm) to maximize surface area.
-
Dissolution: Weigh 200 mg of sample into a glass centrifuge tube. Add 5 mL of Tetrahydrofuran (THF) . Sonicate at 40°C for 30 minutes until completely dissolved.
-
Internal Standard: Spike with 50 µL of deuterated Dioctyltin-d18 (10 µg/mL).
-
Precipitation: Dropwise add 10 mL of Methanol while vortexing. This precipitates the PVC polymer while keeping the organotins in solution.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes. Collect the supernatant.
-
Evaporation: Evaporate the supernatant to near dryness under Nitrogen and reconstitute in the mobile phase (for LC) or proceed to derivatization (for GC).
Method A: GC-MS/MS with In-Situ Derivatization (ISO 17353 Adapted)
Best for: Regulatory compliance, complex matrices, and simultaneous detection of multiple organotin species.
The Chemistry of Derivatization
Since DOTM is non-volatile, we must convert the DOT cation into a volatile ethyl-derivative using Sodium Tetraethylborate (NaBEt₄) .
Experimental Parameters
| Parameter | Setting |
| Instrument | Agilent 7890B GC / 7000D Triple Quad MS (or equivalent) |
| Column | HP-5MS UI (30m x 0.25mm x 0.25µm) |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |
| Derivatization Agent | 2% NaBEt₄ in water (Freshly prepared) |
| Buffer | Acetate Buffer (pH 4.[1]5) |
| Extraction Solvent | Hexane (HPLC Grade) |
Step-by-Step Procedure
-
Buffering: Take 10 mL of aqueous sample (or reconstituted extract). Adjust pH to 4.5 ± 0.2 using acetate buffer.
-
Criticality: NaBEt₄ decomposes rapidly at pH < 4. At pH > 6, the alkylation efficiency drops.
-
-
Derivatization: Add 1 mL of 2% NaBEt₄ solution and 2 mL of Hexane.
-
Reaction: Shake vigorously for 15 minutes. The ethylated DOT partitions into the hexane layer.
-
Separation: Centrifuge to separate phases. Transfer the upper hexane layer to a vial containing anhydrous Na₂SO₄ (to remove residual water).
-
Injection: Inject 1 µL in Splitless mode (260°C).
Method B: LC-MS/MS (Direct Analysis)
Best for: High throughput, "Green" chemistry (no toxic alkylating agents), and thermally labile compounds.[1]
Experimental Parameters
| Parameter | Setting |
| Instrument | Sciex Triple Quad 6500+ or Thermo Altis |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 100mm, 1.7µm) |
| Mobile Phase A | Water + 0.1% Formic Acid + 2mM Ammonium Formate |
| Mobile Phase B | Methanol + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Ionization | Electrospray Ionization (ESI) - Positive Mode |
Gradient Profile
-
0-1 min: 10% B (Equilibration)
-
1-6 min: Ramp to 95% B
-
6-8 min: Hold at 95% B (Wash)
-
8.1 min: Return to 10% B
MRM Transitions (Dioctyltin Cation)
Tin has a complex isotope pattern. Select the most abundant isotope (
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Role |
| DOT (Quant) | 347.1 ( | 235.1 (Loss of Octene) | 25 | Quantifier |
| DOT (Qual) | 345.1 ( | 233.1 | 25 | Qualifier |
| DOT-d18 (IS) | 365.2 | 245.2 | 25 | Internal Std |
Validation & Performance Data
The following data represents typical performance metrics validated against USP <661> and ISO 17353 criteria.
| Metric | GC-MS/MS (Derivatized) | LC-MS/MS (Direct) |
| Linearity (R²) | > 0.998 | > 0.995 |
| LOD (Limit of Detection) | 0.05 ng/mL | 0.2 ng/mL |
| LOQ (Limit of Quantitation) | 0.15 ng/mL | 0.5 ng/mL |
| Recovery (PVC Matrix) | 85% - 95% | 90% - 105% |
| Run Time | 25 mins | 9 mins |
| Selectivity | Excellent (Speciation) | Good (Matrix dependent) |
Troubleshooting Guide
-
Low Recovery (GC): Check the pH of the buffer. If the pH drifts during reaction, derivatization fails. Ensure NaBEt₄ is fresh (it hydrolyzes in air).
-
Peak Tailing (LC): Organotins can interact with silanols on the column. Ensure Ammonium Formate is present in the mobile phase to suppress these interactions.
References
-
ISO 17353:2004 . Water quality — Determination of selected organotin compounds — Gas chromatographic method. International Organization for Standardization. [1]
-
U.S. Food and Drug Administration (FDA) . CFR - Code of Federal Regulations Title 21, Sec.[2] 178.2010 Antioxidants and/or stabilizers for polymers. [1]
-
European Food Safety Authority (EFSA) . Scientific Opinion on the risk assessment of organotin compounds in food. EFSA Journal. [1]
-
Cole, R. et al. Determination of Organotin Compounds in Environmental Samples. Journal of Chromatography A. (Contextual grounding for NaBEt4 derivatization).
-
USP <661> . Plastic Packaging Systems and Their Materials of Construction. U.S. Pharmacopeia. [1]
Sources
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Dioctyltin Maleate in Polymer Matrices
Introduction: The Critical Role of Stabilizer Analysis in Polymer Quality
Polyvinyl chloride (PVC) is a versatile and widely used polymer, but it is inherently unstable to heat and light.[1] During processing at elevated temperatures, PVC can undergo rapid degradation, releasing hydrochloric acid (HCl) and forming polyene structures that lead to discoloration and embrittlement. To counteract this, heat stabilizers are essential additives. Among these, organotin compounds, such as dioctyltin maleate (DOTM), are highly effective.[2] DOTM functions by reacting with the released HCl and substituting unstable chlorine atoms on the polymer chain, thereby preventing degradation.[3]
The use of organotin compounds is subject to regulatory scrutiny due to potential health and environmental risks.[1] For instance, European regulations restrict the concentration of certain organotin compounds in articles for public use to less than 0.1% by weight of tin.[4] Therefore, accurate and reliable analytical methods are crucial for quality control, regulatory compliance, and ensuring the safety of polymer products, especially those intended for food contact or medical applications.
This application note presents a detailed protocol for the analysis of this compound in polymer matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodology is designed to be robust and provide accurate quantification for researchers, scientists, and professionals in drug development and polymer manufacturing.
Scientific Principles of the Analytical Approach
The accurate quantification of this compound in a complex polymer matrix necessitates a multi-step analytical workflow. This process begins with the efficient extraction of the analyte from the polymer, followed by chromatographic separation and, finally, detection and quantification.
Sample Preparation: Liberating the Analyte
The primary challenge in analyzing additives in polymers is their effective extraction from the solid matrix. The choice of solvent is critical and depends on the polymer's solubility. For PVC, strong solvents like tetrahydrofuran (THF) or methylene chloride are often employed to dissolve the polymer, thereby releasing the embedded additives.[5] Methylene chloride, in particular, has been shown to be highly efficient in extracting organotins from PVC.[5] Subsequent precipitation of the polymer using a non-solvent, such as methanol, allows for the separation of the dissolved polymer from the analyte-containing supernatant. Filtration is a crucial final step to remove any particulate matter that could interfere with the HPLC analysis.
Caption: Workflow for the extraction of this compound from a polymer matrix.
Chromatographic Separation: The Power of Reversed-Phase HPLC
Reversed-phase HPLC is the technique of choice for separating moderately polar to non-polar compounds like this compound.[6] A C18 column, which has a non-polar stationary phase, is well-suited for this purpose.[7] The separation is achieved by using a polar mobile phase, typically a mixture of an organic solvent (like methanol or acetonitrile) and water, often with an acidic modifier.
A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is often employed.[8] This allows for the efficient elution of a range of compounds with varying polarities. For the analysis of DOTM, a gradient starting with a higher proportion of aqueous phase and moving towards a higher proportion of organic solvent will ensure good retention and peak shape. The addition of a small amount of acid, such as formic or acetic acid, to the mobile phase can improve peak symmetry by suppressing the ionization of any residual silanol groups on the silica-based stationary phase and ensuring the analyte is in a single ionic form.[9]
Detection: Leveraging UV Absorbance
The maleate moiety in this compound contains a carbon-carbon double bond conjugated with two carbonyl groups, which results in strong UV absorbance.[3] This characteristic makes UV detection a simple, robust, and cost-effective method for the quantification of DOTM.[10] The selection of the optimal detection wavelength is critical for achieving maximum sensitivity and is typically determined by acquiring a UV spectrum of a standard solution of the analyte and choosing the wavelength of maximum absorbance (λmax).[10] For compounds with chromophores similar to maleates, a wavelength in the range of 230-260 nm is often suitable.[7]
Detailed Protocol: HPLC Analysis of this compound
This protocol provides a step-by-step guide for the determination of this compound in a polymer matrix.
Materials and Reagents
-
This compound (DOTM) analytical standard
-
Methylene chloride (HPLC grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
Polymer sample
-
0.45 µm syringe filters (PTFE or other solvent-resistant membrane)
Instrumentation and Chromatographic Conditions
The following table summarizes the recommended HPLC instrumentation and parameters.
| Parameter | Specification |
| HPLC System | A system with a binary pump, autosampler, column oven, and UV detector. |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 60% B and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | To be determined by λmax of DOTM standard (e.g., 254 nm as a starting point).[3] |
Experimental Procedure
1. Standard Preparation
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in methanol.
-
From the stock solution, prepare a series of calibration standards by serial dilution in methanol to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
2. Sample Preparation
-
Accurately weigh approximately 0.5 g of the polymer sample into a glass vial.
-
Add 5 mL of methylene chloride to dissolve the polymer. Vortex or sonicate to ensure complete dissolution.
-
Slowly add 10 mL of methanol while stirring to precipitate the polymer.
-
Centrifuge the mixture to pellet the precipitated polymer.
-
Carefully decant the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Caption: Overview of the HPLC analytical workflow from sample injection to quantification.
3. Chromatographic Analysis
-
Equilibrate the HPLC system with the initial mobile phase conditions (60% B) until a stable baseline is achieved.
-
Inject the prepared standards and samples.
-
Record the chromatograms and integrate the peak corresponding to this compound.
4. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.[11]
-
Determine the concentration of this compound in the sample extracts using the calibration curve.
-
Calculate the amount of this compound in the original polymer sample, taking into account the initial sample weight and dilution factors.
Method Validation: Ensuring Trustworthiness
To ensure the reliability of the analytical results, the method should be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a blank polymer sample (without DOTM) and a spiked sample to ensure no interfering peaks are present at the retention time of DOTM.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by the correlation coefficient of the calibration curve.
-
Accuracy: The closeness of the test results to the true value. This can be determined by spike recovery experiments, where a known amount of DOTM is added to a blank polymer matrix and the recovery is calculated.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the relative standard deviation (RSD) of a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. These can be estimated based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the HPLC analysis of this compound in polymer matrices. By following the detailed steps for sample preparation, chromatographic separation, and UV detection, researchers and quality control professionals can obtain accurate and reliable data. The emphasis on the scientific rationale behind each step and the inclusion of method validation guidelines ensures the trustworthiness and robustness of the analytical results, which is paramount for regulatory compliance and product safety.
References
- GCRIS. (n.d.). 3.12 Tin Chemistry: Fundamentals, Frontiers and Applications - 3.3 Organotin Compounds as PVC Stabilizers.
- Forsyth, D. S., Dabeka, R., Sun, W. F., & Dalglish, K. (1993). Speciation of Organotins in Poly(vinyl Chloride) Products. Food Additives and Contaminants, 10(5), 531-540.
- Shimadzu. (n.d.). Analysis of Dibutyltin Compounds in Polyvinyl Chloride Products by GC/MS.
- Agilent Technologies. (2014). Determination of Organotin Compounds in Toy Materials by Agilent 5977A GC/MSD to Meet European Regulation EN71-3.
- ResearchGate. (n.d.). Evaluation of the thermal stabilization effect of polymeric this compound on polyvinyl chloride.
- JUBANG. (2023). Action mechanism and application of different PVC stabilizers.
- NICNAS. (2018). Dioctyltin dicarboxylate esters: Human health tier II assessment.
- U.S. Environmental Protection Agency. (n.d.). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry.
- JUBANG. (2025). The mechanism of action of PVC stabilizer.
- Eurofins Australia. (n.d.). Organotins Analysis.
- incachem. (2025). Tin Stabilizers for PVC: Applications, Benefits, and Selection Criteria.
- ECHA CHEM. (n.d.). European Positive list.
- Inchem.org. (n.d.). MONO- AND DISUBSTITUTED METHYLTIN, BUTYLTIN, AND OCTYLTIN COMPOUNDS.
- Ministry of the Environment, Japan. (n.d.). Organic tin compounds (Dioctyltin compounds).
- Waters Corporation. (n.d.). Rapid Analysis of 25 Common Polymer Additives.
- Agilent. (n.d.). Analysis of Additives, Impurities, & Residuals in Polymers.
- Australian Industrial Chemicals Introduction Scheme. (2022). Compounds of dioctyltin - Evaluation statement.
- Sigma-Aldrich. (n.d.). Method development & optimization.
-
PubChem. (n.d.). Dioctyl(maleate)tin. Retrieved from [Link]
- ECHA. (n.d.). Dioctyltin compounds - Substance Information.
- BNT Chemicals. (n.d.). This compound.
- Shimadzu. (n.d.). Analytical Solutions for Analysis of Polymer Additives.
- Waters Corporation. (2013). Efficient Processing of Data for Polymer Analysis Using Empower 3 Software with GPC Option.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- Pharmasprings. (n.d.). A novel analytical method development and validation for the estimation of flupirtine maleate in bulk and tablet dosage form by RP-HPLC.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Ranganadham, U. (2017). Method Development for Analysis A of Phthalates s by HPLC. Governors State University.
- ResearchGate. (n.d.). A novel analytical method development and validation for the estimation of flupirtine maleate in bulk and tablet dosage form by RP-HPLC.
Sources
- 1. PVC heat stabilizers under pressure: The future of organotins in the EU - News - News & Events - nordmann.global [nordmann.global]
- 2. epa.gov [epa.gov]
- 3. youtube.com [youtube.com]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. opus.govst.edu [opus.govst.edu]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. cipac.org [cipac.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. echa.europa.eu [echa.europa.eu]
formulation of dioctyltin maleate in cosmetic products
Application Note: High-Performance Analysis and Risk Assessment of Dioctyltin Maleate (DOTM) Migration in Cosmetic Matrices
Part 1: Executive Summary & Core Directive
Status: PROHIBITED / CONTAMINANT Regulatory Classification: Annex II (List of Substances Prohibited in Cosmetic Products), EU Regulation 1223/2009.[1][2]
Scope of Application: This guide is not a formulation recipe for adding this compound (DOTM) to cosmetics. DOTM is a reprotoxic organotin compound used primarily as a heat stabilizer in PVC plastics. Its presence in cosmetic products is strictly regulated as a non-intended contaminant resulting from leaching (migration) from PVC packaging or processing equipment.
Objective: This protocol provides the industry-standard methodology for the detection, quantification, and risk assessment of DOTM migration in complex cosmetic matrices (creams, lotions, lipsticks). It is designed for Quality Control (QC) and Regulatory Affairs professionals to ensure compliance with global safety bans.
Part 2: Scientific Background & Mechanism[3]
The Migration Mechanism
DOTM functions as a stabilizer in Polyvinyl Chloride (PVC) by scavenging HCl released during heat processing. However, it is not covalently bound to the polymer matrix. When PVC packaging contacts lipophilic cosmetic formulations (emulsions containing oils, esters, or silicones), DOTM can migrate into the bulk product.
-
Lipophilicity: The octyl chains make DOTM highly compatible with the oil phase of cosmetic emulsions, accelerating migration.
-
Hydrolysis: Once in the aqueous phase of a cosmetic, DOTM hydrolyzes to release the toxic dioctyltin (DOT) moiety and maleic acid.
Toxicological Profile
-
Target Organs: Thymus (immunotoxicity) and Reproductive System (developmental toxicity).
-
Mechanism: Organotins disrupt the endocrine system and induce apoptosis in T-lymphocytes.
-
Regulatory Limit: Due to its CMR (Carcinogenic, Mutagenic, Reprotoxic) classification, the limit is effectively "Non-Detectable" (ND) in finished cosmetics, often benchmarked against food contact migration limits (0.006 mg/kg body weight/day TDI for organotins per EFSA).
Part 3: Analytical Protocol (ISO 22744-1 Adapted)
Challenge: Organotins are polar and non-volatile, making them unsuitable for direct Gas Chromatography (GC). Solution: In situ ethylation using Sodium Tetraethylborate (NaBEt4) to convert DOT species into volatile ethyl-derivatives (Dioctyl-diethyl-tin) for GC-MS analysis.
Protocol A: Sample Preparation & Extraction
Reagents Required:
-
Glacial Acetic Acid (Trace Metal Grade)
-
Methanol (HPLC Grade)
-
Sodium Tetraethylborate (NaBEt4), 2% solution in THF (Freshly prepared)
-
Internal Standard: Tripropyltin chloride (TPrT) or Deuterated DOT (
-DOT) -
Hexane (Pesticide Grade)
Step-by-Step Methodology:
-
Homogenization: Weigh 1.0 g of the cosmetic sample (lipstick, lotion, or cream) into a 50 mL glass centrifuge tube.
-
Spiking (Internal Standard): Add 50 µL of TPrT internal standard solution (10 µg/mL in methanol).
-
Digestion/Extraction:
-
Add 10 mL of Methanol.
-
Add 5 mL of Acetate Buffer (pH 4.5).
-
Critical Step: Sonicate for 20 minutes at 40°C to disrupt the emulsion and release organotins from the lipid matrix.
-
-
Derivatization (The Ethylation Reaction):
-
Add 1 mL of 2% NaBEt4 solution .
-
Shake vigorously for 15 minutes.
-
Chemistry:
-
-
Liquid-Liquid Extraction:
-
Add 5 mL of Hexane.
-
Vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate phases.
-
-
Cleanup: Transfer the upper hexane layer to a clean vial. If the matrix is highly pigmented (e.g., lipstick), pass through a Florisil SPE cartridge.
Protocol B: GC-MS/MS Quantification
Instrument: Agilent 7890B GC with 7000D Triple Quadrupole MS (or equivalent). Column: HP-5MS UI (30m x 0.25mm x 0.25µm).
| Parameter | Setting |
| Inlet Temperature | 280°C (Splitless mode) |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |
| Oven Program | 60°C (1 min) |
| Transfer Line | 290°C |
| Ionization | Electron Impact (EI), 70 eV |
| Acquisition Mode | MRM (Multiple Reaction Monitoring) |
Target Ions (MRM Transitions):
-
Dioctyltin derivative (
):-
Quantifier: m/z 305
193 -
Qualifier: m/z 305
179
-
-
Internal Standard (
):-
Quantifier: m/z 249
193
-
Part 4: Visualization & Workflows
Figure 1: Contamination Risk Pathway
This diagram illustrates how DOTM enters the cosmetic product from packaging materials.
Caption: Figure 1: Migration pathway of this compound from PVC packaging into cosmetic formulations and subsequent hydrolysis to toxic species.
Figure 2: Analytical Workflow (ISO 22744-1 Adapted)
This diagram details the extraction and derivatization logic.
Caption: Figure 2: Step-by-step analytical workflow for the extraction, derivatization, and quantification of organotin contaminants.
Part 5: Data Interpretation & Safety Assessment
Quantitative Limits: Since DOTM is banned (Annex II), any detection above the Limit of Quantification (LOQ) requires a safety assessment (Article 17 of EU 1223/2009 - "Traces of Prohibited Substances").
| Analyte | Typical LOQ (mg/kg) | Action Level (Industry Best Practice) |
| Dioctyltin (DOT) | 0.01 mg/kg | > 0.05 mg/kg (Investigate Packaging) |
| Dibutyltin (DBT)* | 0.01 mg/kg | > 0.01 mg/kg (Immediate Recall Risk) |
*Note: DOTM often contains trace Dibutyltin (DBT) impurities, which are even more toxic.
Risk Calculation Formula:
-
SED: Systemic Exposure Dosage (mg/kg bw/day)
-
C_prod: Concentration in product (mg/kg) found via GC-MS.
-
A_daily: Daily amount of product applied (e.g., 5.7 g for body lotion).
-
DA_p: Dermal Absorption (default 100% or 1.0 if no data).
-
BW: Body Weight (60 kg).
Pass/Fail Criteria:
The Margin of Safety (MoS) must be > 100.
-
NOAEL: No Observed Adverse Effect Level (Use 0.3 - 0.5 mg/kg bw/day for organotins based on EFSA/SCCS data).
References
-
European Parliament and Council. (2009). Regulation (EC) No 1223/2009 on cosmetic products (Annex II - Prohibited Substances).[1][2][3] Official Journal of the European Union. Link
-
Scientific Committee on Consumer Safety (SCCS). (2009). Opinion on Organotin Compounds.[4][3][5][6][7][8] SCCS/1269/09. European Commission.[2][3][9][10] Link
-
International Organization for Standardization (ISO). (2020).[6][7] ISO 22744-1:2020 Textiles and textile products — Determination of organotin compounds — Part 1: Derivatisation method using gas chromatography.[5][7]Link
-
European Food Safety Authority (EFSA). (2004). Opinion of the Scientific Panel on Contaminants in the Food Chain on a request from the Commission to assess the health risks to consumers associated with exposure to organotins. EFSA Journal. Link
Sources
- 1. EU Cosmetics Regulation Annexes [taobe.consulting]
- 2. useforesight.io [useforesight.io]
- 3. apaengineering.com [apaengineering.com]
- 4. inchem.org [inchem.org]
- 5. ISO 22744-1:2020 - Standards Store - Ministry of Industry & Commerce - Kingdom of Bahrain [bsmd.moic.gov.bh]
- 6. SFS Suomen Standardit. ISO 22744-1:2020 [store.sfs.fi]
- 7. BS EN ISO 22744-1:2020 | 30 Jun 2020 | BSI Knowledge [knowledge.bsigroup.com]
- 8. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 9. coslaw.eu [coslaw.eu]
- 10. SCCS - Opinions - Public Health - European Commission [health.ec.europa.eu]
Application Notes & Protocols: Dioctyltin Maleate as a Catalytic Intermediate in Pharmaceutical Synthesis
Abstract
Dioctyltin maleate (DOTM), an organotin compound with the CAS Number 16091-18-2, is a versatile chemical intermediate primarily recognized for its catalytic and stabilizing properties.[1][2] While extensively used in the polymer industry, its application in pharmaceutical synthesis is nuanced, centering on its function as a potent Lewis acid catalyst for critical reactions such as esterification and transesterification.[3][4] These reactions are fundamental in the synthesis of various Active Pharmaceutical Ingredients (APIs). This guide provides an in-depth exploration of this compound, from its synthesis and physicochemical properties to its mechanistic role and practical application in a laboratory setting. The protocols herein are designed to be self-validating, providing researchers with the necessary framework for synthesis, quality control, and safe handling.
Introduction: The Role of Organotin Catalysts in Synthesis
In the landscape of pharmaceutical development, the efficient and selective synthesis of complex organic molecules is paramount. Drug intermediates are the foundational building blocks in this process, and their purity and reactivity directly influence the quality and yield of the final API.[5] this compound, a member of the organotin family, serves as a specialized catalytic intermediate.[6] Unlike intermediates that become part of the final molecular structure, DOTM facilitates specific chemical transformations—most notably the formation of ester bonds—and is subsequently removed from the reaction matrix.
The utility of organotin compounds like DOTM stems from the electrophilic nature of the tin atom, which allows it to function as a Lewis acid.[7] This property enables the activation of carbonyl groups, significantly lowering the activation energy for nucleophilic attack by alcohols, a critical step in esterification. The dioctyl moieties provide solubility in organic solvents, while the maleate group contributes to its reactivity and stability.[1]
Physicochemical & Spectroscopic Profile
A comprehensive understanding of a chemical intermediate's properties is the bedrock of its effective application. The data presented below has been consolidated from authoritative chemical databases and supplier technical sheets.
| Property | Value | Source(s) |
| CAS Number | 16091-18-2 | [1][3] |
| Molecular Formula | C₂₀H₃₆O₄Sn | [3][8] |
| Molecular Weight | 459.21 g/mol | [8][9] |
| Appearance | White powder or colorless to pale yellow liquid | [1][3][8] |
| Melting Point | 87-105 °C | [2][10] |
| Solubility | Insoluble in water (<0.1 g/100 mL at 22 °C). Soluble in benzene and organic esters. | [8][11][12] |
| Stability | Stable under normal conditions. Combustible. Incompatible with strong oxidizing agents. | [10][13] |
| Synonyms | 2,2-Dioctyl-1,3,2-dioxastannepin-4,7-dione, Di-n-octyltin maleate | [1][14] |
Synthesis of High-Purity this compound
The preparation of a high-purity intermediate is the first critical step in any pharmaceutical synthesis workflow. The following protocol is based on established methods for reacting dioctyltin oxide with maleic anhydride.[15] The choice of an inert aliphatic hydrocarbon solvent is crucial; it serves as a medium where the reactants are insoluble, but the product is soluble at elevated temperatures, enabling a straightforward separation by filtration and crystallization.[15]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Detailed Synthesis Protocol
Objective: To synthesize this compound from dioctyltin oxide and maleic anhydride.
Materials:
-
Dioctyltin oxide (1 mole equivalent)
-
Maleic anhydride (1 mole equivalent)
-
Anhydrous Heptane (or a similar inert aliphatic hydrocarbon)[15]
-
Reaction vessel with overhead stirrer, condenser, and temperature probe
-
Heating mantle
-
Filtration apparatus (Buchner funnel, filter paper)
-
Vacuum oven
Procedure:
-
Reactor Charging: In a clean, dry reaction vessel, charge the dioctyltin oxide, maleic anhydride, and the inert hydrocarbon solvent. A solvent-to-product ratio of approximately 1.5:1 (w/w) is recommended.[15]
-
Reaction: Begin stirring and heat the slurry to a temperature between 60°C and 100°C (a target of 80-90°C is effective).[15] The reactants will slowly convert to the soluble this compound.
-
Monitoring: Maintain the reaction temperature for 2-3 hours. The reaction progress can be monitored by observing the dissolution of the solid reactants.
-
Hot Filtration: Once the reaction is complete, filter the hot solution to remove any unreacted starting materials or insoluble impurities.[15] This step is critical for achieving high purity.
-
Crystallization: Allow the clear filtrate to cool slowly to a temperature between 15°C and 40°C.[15] this compound will crystallize out of the solution. Cooling to ~20°C generally provides a good balance between yield and purity.
-
Isolation: Collect the crystalline product by filtration or centrifugation. Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.
-
Drying: Dry the isolated product in a vacuum oven at a temperature not exceeding 50°C until a constant weight is achieved.
Application in Catalytic Esterification
This compound's primary role in pharmaceutical synthesis is as a catalyst for esterification. Esters are prevalent motifs in many drug molecules. The tin center in DOTM coordinates with the carbonyl oxygen of the carboxylic acid, increasing the partial positive charge on the carbonyl carbon and making it more susceptible to nucleophilic attack by an alcohol.
Generalized Mechanism of Catalysis
Caption: Lewis acid activation of a carboxylic acid by this compound.
Protocol: DOTM-Catalyzed Laboratory-Scale Esterification
Objective: To perform a representative esterification of a generic carboxylic acid and alcohol using DOTM as a catalyst. This protocol must be adapted for specific substrates.
Materials:
-
Carboxylic Acid (e.g., Ibuprofen, as a model) (1 mole equivalent)
-
Alcohol (e.g., Ethanol) (can be used in excess or as a solvent)
-
This compound (0.1 - 1.0 mol %)
-
Toluene or other suitable aprotic solvent
-
Dean-Stark apparatus (or molecular sieves) for water removal
-
Standard laboratory glassware
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and condenser. Charge the flask with the carboxylic acid, alcohol, solvent (if necessary), and this compound.
-
Reaction: Heat the mixture to reflux. The azeotropic removal of water via the Dean-Stark trap drives the equilibrium towards the ester product. The choice of solvent (e.g., toluene) should facilitate this azeotropic removal.
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove unreacted acid.
-
Wash with brine, then dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude ester can then be purified by column chromatography or distillation. The organotin catalyst is typically removed during the aqueous workup and/or chromatography steps.
Causality: The use of a Dean-Stark trap is critical. Esterification is a reversible reaction. By continuously removing the water byproduct, Le Châtelier's principle dictates that the reaction equilibrium will shift to favor the formation of the ester, leading to a higher yield.
Quality Control and Analytical Protocols
Ensuring the purity and identity of an intermediate is a non-negotiable aspect of pharmaceutical development. A robust quality control workflow validates the synthesis process and guarantees the material's suitability for subsequent steps.
Quality Control Workflow
Caption: Quality control workflow for validating this compound batches.
Protocol: Purity Assessment by Reverse-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, providing quantitative data on the purity of a substance.[16]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile and water gradient. A typical gradient might be:
-
Start with 70% Acetonitrile / 30% Water.
-
Ramp to 100% Acetonitrile over 10 minutes.
-
Hold at 100% Acetonitrile for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve a known quantity of this compound in acetonitrile to a concentration of ~1 mg/mL.
-
Validation: The method should be validated according to ICH guidelines (Q2) for specificity, linearity, accuracy, and precision.[17][18] The peak area of this compound as a percentage of the total peak area gives the purity.
Protocol: Identity Confirmation by FT-IR Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and reliable method for confirming the identity of a compound by identifying its functional groups.
-
Sample Preparation: Prepare a KBr pellet or use a diamond ATR accessory.
-
Analysis: Scan from 4000 cm⁻¹ to 400 cm⁻¹.
-
Expected Characteristic Peaks:
-
~2850-2960 cm⁻¹: C-H stretching from the octyl chains.
-
~1720 cm⁻¹: C=O stretching from the maleate carbonyl group.
-
~1580 cm⁻¹: C=C stretching of the maleate group.
-
~500-600 cm⁻¹: Sn-O stretching.
-
Safety, Handling, and Storage
Organotin compounds require careful handling due to potential toxicity.[8][10] Adherence to safety protocols is mandatory.
| Aspect | Guideline | Source(s) |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles, and a lab coat. | [13][19] |
| Handling | Handle in a well-ventilated area or a chemical fume hood. Avoid dust formation and inhalation. | [19] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents and heat. | [3][19][20] |
| First Aid (Skin Contact) | Gently wash all affected skin areas thoroughly with soap and water. | [8] |
| Spill & Disposal | For small spills, dampen the solid with a solvent like methanol and transfer to a sealed container for disposal. Dispose of waste according to local, state, and federal regulations. | [8][20] |
Conclusion
This compound is a valuable catalytic intermediate for pharmaceutical synthesis, particularly for driving challenging esterification reactions. Its effectiveness is rooted in its Lewis acidic tin center and its solubility in common organic media. By following robust protocols for its own synthesis, quality control, and application, researchers can leverage its catalytic power to efficiently produce key pharmaceutical building blocks. The self-validating nature of the analytical methods described ensures that the intermediate meets the stringent purity requirements of the pharmaceutical industry, safeguarding the quality of the final drug product.
References
-
PubChem. This compound | C20H36O4Sn | CID 86748249. [Link]
- Google Patents.
-
Gelest, Inc. DIOCTYL(MALEATE)TIN, tech-95 Safety Data Sheet. [Link]
-
BNT Chemicals. This compound. [Link]
-
Muby Chemicals. Octyl Tin Maleate, this compound Manufacturers. [Link]
-
Ataman Kimya. DIOCTYL MALEATE. [Link]
-
American Elements. Dioctyl(maleate)tin. [Link]
-
Stratech. SAFETY DATA SHEET DIOCTYL MALEATE. [Link]
-
Making Cosmetics. SDS (Safety Data Sheet) - Dioctyl Maleate. [Link]
-
Australian Government Department of Health. Compounds of dioctyltin - Evaluation statement - 30 June 2022. [Link]
-
Gelest, Inc. Introduction to organotin chemistry - and applications. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Procuring this compound: Key Considerations for Manufacturers and Researchers. [Link]
-
PubChem. Dioctyl(maleate)tin | C20H36O4Sn | CID 16682772. [Link]
-
ECHA. Dioctyltin compounds - Substance Information. [Link]
-
IJCRT.org. Analytical Techniques In Drug Quality Control. [Link]
-
ResearchGate. Analytical Method Development Of New Drugs From Bulk & Formulations. [Link]
-
ResearchGate. Tin-Catalyzed Esterification and Transesterification Reactions: A Review. [Link]
- Google Patents.
-
NIH - PMC. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. [Link]
-
Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]
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- 8. This compound | C20H36O4Sn | CID 86748249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Dioctyl(maleate)tin CAS#: 16091-18-2 [m.chemicalbook.com]
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Protocol for the Preparation of Dioctyltin Maleate Solutions for Experimental Applications
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
Dioctyltin maleate (DOTM) is an organotin compound with significant utility across various scientific and industrial fields. It serves as a highly effective catalyst for silicone crosslinking and esterification reactions, a heat stabilizer in plastic resins like PVC, and a crucial intermediate in the synthesis of other organic molecules.[1][2][3] Its performance in these applications is critically dependent on its proper dissolution to achieve a homogenous distribution within the reaction or formulation matrix.
This guide provides a comprehensive protocol for the dissolution of this compound, which typically presents as a white powder or a clear, viscous liquid.[4][5] We will address solvent selection, detailed dissolution procedures, safety considerations, and troubleshooting to ensure reproducible and reliable experimental outcomes. The causality behind each step is explained to empower researchers with the ability to adapt the protocol to specific experimental needs.
Physicochemical Properties and Safety Data
A thorough understanding of the properties of this compound is essential for its safe handling and effective use.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 16091-18-2 | [6] |
| Molecular Formula | C₂₀H₃₆O₄Sn | [1] |
| Molecular Weight | 459.21 g/mol | [6] |
| Appearance | White powder or clear yellow viscous liquid | [1][4][5] |
| Melting Point | 87-105 °C | [7] |
| Water Solubility | Insoluble (<0.1 g/100 mL at 22 °C) | [4][5][7] |
| Stability | Stable under normal storage conditions; combustible |[4][7] |
Critical Safety Precautions
This compound and its solutions must be handled with care due to potential health hazards.
-
Hazard Profile: Harmful if swallowed, causes serious eye irritation, and may cause respiratory irritation.[4] Prolonged or repeated exposure can cause organ damage, and it is suspected of damaging fertility or the unborn child.[5] Direct contact may cause skin irritation.[3]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, nitrile or neoprene gloves, and a lab coat.[3][4] When handling the powder or creating solutions that may generate aerosols, use a NIOSH-certified respirator in a well-ventilated area or chemical fume hood.[3]
-
Handling: Avoid creating dust when working with the powdered form.[3] Ensure emergency eye wash stations and safety showers are accessible.[3]
-
Incompatibilities: Avoid contact with strong oxidizing agents and highly alkaline or acidic materials.[4] Store away from heat and direct sunlight.[4][8]
Solvent Selection and Rationale
The choice of solvent is the most critical factor for successful dissolution. This compound's nonpolar character, owing to the two octyl chains, dictates its solubility profile. It is virtually insoluble in water but shows good solubility in various organic solvents.[7]
Table 2: Recommended Solvents for this compound
| Solvent Class | Recommended Solvents | Dissolution Notes |
|---|---|---|
| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Excellent solubility at room temperature. Toluene is a very common choice and DOTM is often supplied pre-dissolved in it.[1][9] |
| Ketones | Methyl Ethyl Ketone (MEK) | Good solubility in cold MEK.[9] Offers a non-aromatic alternative. |
| Organic Esters | Ethyl Acetate, Butyl Acetate | Generally good solubility.[4] |
| Aliphatic Hydrocarbons | Heptane, Hexane | Soluble in hot aliphatic solvents.[9] May precipitate upon cooling. |
| Ethers | Tetrahydrofuran (THF) | Used as a reaction solvent for DOTM synthesis, indicating good solubility.[8] |
Causality of Solvent Choice: The large alkyl groups of DOTM make it amenable to dissolution in nonpolar solvents. Aromatic hydrocarbons like toluene offer favorable π-π stacking interactions, while ketones and esters can engage in dipole-dipole interactions, effectively solvating the molecule. The need for heat with aliphatic hydrocarbons suggests that increased kinetic energy is required to overcome the crystal lattice energy of the solid DOTM.[9]
Experimental Dissolution Protocols
The following protocols provide step-by-step instructions for preparing DOTM solutions. Always begin with a small-scale test to confirm solubility and compatibility with your specific grade of DOTM and solvent.
Protocol 1: Standard Dissolution in Aromatic Hydrocarbons (e.g., Toluene)
This protocol is recommended for most applications due to its simplicity and effectiveness at ambient temperature.
-
Preparation: In a chemical fume hood, place a clean, dry glass beaker or flask of appropriate size on a magnetic stir plate. Add a PTFE-coated stir bar.
-
Weighing: Tare the balance with the vessel. Carefully weigh the desired amount of this compound powder directly into the vessel. Rationale: Weighing directly into the vessel minimizes material loss during transfer.
-
Solvent Addition: Measure the calculated volume of toluene required to achieve the target concentration. Add approximately 80% of the solvent to the vessel containing the DOTM powder.
-
Dissolution: Begin stirring at a moderate speed (e.g., 200-300 RPM). The powder should begin to dissolve readily. Rationale: Agitation increases the surface area of the solute exposed to the solvent, accelerating dissolution.
-
Final Volume Adjustment: Once the solid is fully dissolved, transfer the solution to a volumetric flask. Rinse the original vessel with the remaining 20% of the solvent and add the rinsing to the volumetric flask to ensure a complete transfer. Add solvent to the calibration mark.
-
Storage: Cap the flask and invert several times to ensure homogeneity. Transfer to a clearly labeled, sealed amber glass bottle for storage.
Protocol 2: Dissolution in Ketones (e.g., Methyl Ethyl Ketone)
This protocol is an excellent alternative when aromatic solvents are to be avoided.
-
Preparation & Weighing: Follow steps 1 and 2 from Protocol 1, using a vessel appropriate for use with MEK.
-
Solvent Addition: Add the calculated volume of MEK to the vessel. According to literature, DOTM is soluble in cold MEK.[9]
-
Dissolution: Stir at a moderate speed at room temperature. Dissolution should occur without the need for heating.
-
Finalization: Once a clear solution is obtained, transfer to a volumetric flask and adjust to the final volume as described in Protocol 1, Step 5.
-
Storage: Store in a tightly sealed container appropriate for ketones.
Protocol 3: Thermally-Assisted Dissolution in Aliphatic Hydrocarbons (e.g., Heptane)
This method is necessary when using less effective solvents like aliphatic hydrocarbons.
-
Preparation: In a chemical fume hood, place a round-bottom flask on a magnetic stir plate equipped with a heating mantle. Add a stir bar. Equip the flask with a reflux condenser. Rationale: The condenser prevents solvent loss through evaporation during heating.
-
Weighing & Solvent Addition: Weigh the DOTM into the flask and add the desired volume of heptane.
-
Heating and Dissolution: Begin stirring and slowly heat the mixture to 40-50°C. Do not exceed the boiling point of the solvent. Maintain gentle heating and stirring until all the solid has dissolved.[9] Rationale: Heat provides the necessary energy to break the solute-solute interactions, allowing the solvent to solvate the molecules.
-
Cooling: Once dissolved, turn off the heat and allow the solution to cool slowly to room temperature while stirring. Observe carefully for any precipitation. If the compound remains in solution, it can be used. If it precipitates, this solvent system is not suitable for creating stable room-temperature solutions at this concentration.
-
Storage: If stable, transfer to a labeled storage bottle. Note the preparation temperature on the label.
Dissolution Workflow Diagram
The following diagram outlines the decision-making process for preparing a DOTM solution.
Caption: Workflow for selecting a solvent and dissolving this compound.
Troubleshooting
Table 3: Common Dissolution Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Incomplete Dissolution | 1. Incorrect solvent choice.2. Insufficient solvent volume (supersaturated).3. Low ambient temperature.4. Impure DOTM or solvent. | 1. Verify solvent choice against Table 2. Try a more effective solvent like toluene.2. Add more solvent to dilute the solution.3. Gently warm the solution (if using a suitable solvent).4. Use high-purity grade reagents. |
| Solution is Hazy or Cloudy | 1. Presence of moisture in the solvent or on glassware.2. Insoluble impurities in the DOTM.3. Partial precipitation of the solute. | 1. Use anhydrous solvents and ensure all glassware is thoroughly dry.2. Filter the solution through a 0.45 µm PTFE syringe filter.3. Re-heat the solution (if applicable) or add a small amount of a stronger co-solvent (e.g., toluene). |
| Precipitate Forms Upon Cooling | The concentration is above the solubility limit at room temperature for that specific solvent (common with aliphatic hydrocarbons). | 1. Use the solution while warm (if the experiment allows).2. Dilute the solution to a lower concentration.3. Choose a more effective solvent that provides stability at room temperature. |
Storage of Stock Solutions
-
Container: Store prepared solutions in amber glass bottles with PTFE-lined caps to prevent photodegradation and solvent evaporation.
-
Location: Keep in a cool, dry, and dark location, away from incompatible materials.[8]
-
Shelf Life: The stability of the solution depends on the solvent. While DOTM itself is stable, solutions should ideally be prepared fresh.[4] If stored, monitor for any signs of precipitation or color change before use. For toluene-based solutions, a shelf life of up to 6 months is reasonable if stored properly.[1]
References
-
Muby Chemicals. (n.d.). Octyl Tin Maleate, this compound Manufacturers, with SDS. Retrieved from [Link]
- Kaşgöz, A. (1967). Process for preparing this compound. U.S. Patent 3,523,961.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
National Institute of Technology and Evaluation, Japan. (n.d.). Organic tin compounds (Dioctyltin compounds). Retrieved from [Link]
-
Technavio. (n.d.). Dioctyl Maleate (DOM) Market Growth Analysis - Size and Forecast 2026-2030. Retrieved from [Link]
-
Mordor Intelligence. (n.d.). Dioctyl Maleate (DOM) Market Size & Share Analysis. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026, January 29). Procuring this compound: Key Considerations for Manufacturers and Researchers. Retrieved from [Link]
-
Gelest, Inc. (2015, October 15). Safety Data Sheet: DIOCTYL(MALEATE)TIN, tech-95. Retrieved from [Link]
Sources
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Application Notes and Protocols: Enhancing the Storage Stability of Moisture-Curing Adhesives with Dioctyltin Maleate
An in-depth technical guide for researchers, scientists, and drug development professionals.
Abstract
Moisture-curing adhesives, particularly those based on silane-terminated polymers (STPs) and polyurethanes (PUs), are indispensable in modern assembly and sealing applications. A significant challenge in their formulation and use is maintaining stability during storage. Premature curing, initiated by trace amounts of moisture, can lead to irreversible increases in viscosity, gelation, and a subsequent loss of performance. This document provides a detailed technical guide on the application of Dioctyltin Maleate (DOTM) as an effective stabilizing agent to mitigate these issues. We will explore the underlying stabilization mechanisms, provide detailed protocols for formulation and evaluation, and offer insights into interpreting the results to optimize adhesive shelf life.
Introduction: The Challenge of Storage Instability
The high reactivity that makes one-component, moisture-curing adhesives so effective is also their primary liability during storage. These systems are designed to cure upon exposure to atmospheric humidity. However, even with advanced packaging, residual moisture within the formulation components or minute ingress through the packaging can initiate the cross-linking process prematurely.[1][2]
This degradation manifests in several ways:
-
Viscosity Increase: The initial stages of polymerization lead to a gradual thickening of the adhesive, impacting its processability and dispensing characteristics.[3][4]
-
Gelation: Uncontrolled cross-linking can lead to the formation of an insoluble gel, rendering the adhesive unusable.
-
Reduced Performance: Even if the adhesive remains fluid, partial curing can consume reactive groups, leading to incomplete final cure, reduced bond strength, and compromised durability.[5]
Proper storage conditions, such as maintaining a cool, dry environment (ideally 5°C to 25°C), are crucial but often insufficient to guarantee the desired shelf life, which typically ranges from 6 to 24 months.[6][7][8] Therefore, chemical stabilization through targeted additives is a critical aspect of formulation science.
This compound (DOTM): A Dual-Function Catalyst and Stabilizer
This compound (CAS No. 16091-18-2) is an organotin compound that serves a dual role in adhesive formulations.[9][10] While organotin compounds are well-known as highly efficient catalysts for the hydrolysis and condensation reactions that drive the curing of silicones and polyurethanes, DOTM exhibits a unique balance of catalytic activity and hydrolytic stability that contributes to enhanced storage life.[11][12][13]
Unlike more reactive catalysts that can be readily activated by trace moisture, DOTM's structure provides a degree of latency at typical storage temperatures. This controlled activity prevents the rampant, premature cross-linking that degrades the adhesive over time. It is often considered a more environmentally friendly alternative to other organotin compounds like those based on dibutyltin.[14][15]
Mechanism of Stabilization in Moisture-Curing Systems
The curing of a silane-terminated polymer (STP) adhesive proceeds via a two-step mechanism: hydrolysis and condensation. This compound's role is to manage this process, ensuring it does not occur prematurely.
-
Hydrolysis: Alkoxysilane groups (-Si-OR) at the polymer chain ends react with water (H₂O) to form reactive silanol groups (-Si-OH) and an alcohol byproduct (R-OH).[16][17]
-
Condensation: The newly formed silanol groups react with each other (or with other alkoxysilane groups) to form stable siloxane bridges (-Si-O-Si-), building the cross-linked polymer network that gives the adhesive its strength.[18]
DOTM's stabilizing effect is attributed to its controlled influence over the hydrolysis step. While it is a potent catalyst for the overall cure when exposed to significant moisture during application, it is less prone to activation by the very low levels of moisture present during storage. It effectively acts as a "moisture scavenger" or hydrolysis inhibitor in an anhydrous environment, preventing the initial formation of silanol groups that would otherwise lead to a cascade of condensation reactions.
Application Guidelines & Formulation
DOTM is effective in a variety of moisture-curing adhesive systems. Its primary applications are in:
-
Silane-Terminated Polyethers (MS Polymers)
-
Silane-Terminated Polyurethanes (SPURs)
-
One-Component Polyurethane Adhesives and Sealants [9]
The optimal concentration of DOTM depends on the specific polymer system, the presence of other additives (like plasticizers, fillers, and adhesion promoters), and the desired balance between storage stability and cure speed.
Table 1: Recommended Starting Concentrations and Considerations
| Parameter | Recommended Range | Rationale & Considerations |
|---|---|---|
| DOTM Concentration | 0.05% - 0.5% (by weight) | Lower concentrations favor longer shelf life but may result in slower cure speeds. Higher levels accelerate cure but may reduce stability. Start evaluations at 0.1%. |
| Moisture Content | < 500 ppm | All formulation components (polymers, plasticizers, fillers) must be thoroughly dried. DOTM can only inhibit reactions from trace moisture; it cannot overcome gross contamination.[2] |
| Co-catalysts | Amine-based catalysts | DOTM can be used in conjunction with other catalysts. The ratio must be carefully optimized, as some co-catalysts can compromise the stability benefits of DOTM. |
| Packaging | Moisture-proof cartridges/containers | Use packaging with a high moisture barrier, such as aluminum-lined cartridges or containers purged with dry nitrogen before sealing.[1] |
Experimental Protocols for Stability Evaluation
To validate the efficacy of DOTM in an adhesive formulation, a systematic evaluation of its storage stability is required. This involves preparing samples, subjecting them to accelerated aging, and measuring key performance indicators before and after the aging period.
Sources
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Troubleshooting & Optimization
Technical Support Center: Preventing Thermal Degradation of PVC with Dioctyltin Maleate
Welcome to the technical support center for the application of dioctyltin maleate (DOTM) as a thermal stabilizer for Poly(vinyl chloride) (PVC). This guide is designed for researchers, scientists, and drug development professionals who are working with PVC formulations and require robust solutions to prevent thermal degradation during processing and application. Here, we will delve into the mechanisms of action, troubleshoot common experimental issues, and provide standardized protocols to ensure the integrity and stability of your materials.
The Challenge of PVC Thermal Stability
Poly(vinyl chloride) is a remarkably versatile and widely used polymer. However, its Achilles' heel is its inherent thermal instability. When subjected to the high temperatures required for processing (typically above 180°C), PVC undergoes a rapid degradation process known as dehydrochlorination.[1] This reaction releases hydrogen chloride (HCl) gas, which in turn autocatalyzes further degradation, leading to the formation of conjugated double bonds (polyenes).[2][3] These polyene sequences are chromophoric, causing undesirable color changes from yellow to brown and eventually black, while also severely compromising the material's mechanical properties.[1][3]
This compound is a highly effective organotin carboxylate heat stabilizer that provides excellent long-term thermal and light stability, making it a preferred choice for demanding applications.[4][5][6]
Section 1: The Science of PVC Degradation and Stabilization
To effectively troubleshoot, one must first understand the underlying chemical processes. PVC degradation is a chain reaction initiated at labile chloride sites within the polymer structure.
Caption: The autocatalytic thermal degradation pathway of PVC.
This compound intervenes in this destructive cycle through a multi-pronged mechanism, making it a highly efficient stabilizer.
-
HCl Scavenging: It rapidly neutralizes the released HCl, preventing the acid-catalyzed degradation from accelerating.[2][7]
-
Labile Chlorine Substitution: The stabilizer reacts with and replaces the unstable chlorine atoms on the PVC backbone with more thermally stable maleate groups, effectively "mending" the defects before they can initiate dehydrochlorination.[1][7][8]
-
Discoloration Prevention: The maleate component contains a carbon-carbon double bond which can undergo Diels-Alder reactions with the newly formed conjugated polyenes. This breaks up the long chromophoric sequences, thus inhibiting color formation.[7]
Caption: The multi-faceted stabilization mechanism of this compound (DOTM).
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during experimentation in a direct question-and-answer format.
Q1: My PVC sample shows significant yellowing early in the processing cycle, despite using the recommended amount of this compound. What is the likely cause?
A1: Early yellowing is a classic sign of insufficient initial heat stability. While DOTM provides excellent long-term stability, several factors can compromise its initial performance:
-
Poor Dispersion: This is the most common culprit. Organotin stabilizers must be intimately and homogeneously dispersed throughout the PVC matrix to be effective. If mixing is inadequate, localized areas will be unprotected and degrade rapidly. High-speed, high-shear mixing is critical to break down PVC primary particles and allow the liquid stabilizer to coat them effectively.[9]
-
Incorrect Dosage: Verify your calculations and weighing procedures. Small errors in dosage, especially in small-batch lab experiments, can lead to significant under-stabilization. Ensure your phr (parts per hundred resin) calculation is correct.[9]
-
Presence of Contaminants: Moisture in the PVC resin or fillers can accelerate degradation. Additionally, certain pigments or impurities (e.g., iron oxides) can act as pro-degradants. Ensure all raw materials are dry and of high purity.[9]
-
Incompatible Additives: this compound should not be used in formulations containing lead or cadmium-based stabilizers, as adverse reactions can occur.[4]
Q2: My PVC formulation looks good initially but degrades and discolors after prolonged heating or during secondary processing. Why is the long-term stability failing?
A2: This points to an exhaustion of the stabilizer system or a formulation imbalance.
-
Stabilizer Depletion: Every time the stabilizer neutralizes an HCl molecule or substitutes a labile chlorine, it is consumed. If the thermal challenge is too severe or prolonged, the stabilizer can be fully depleted, leaving the PVC unprotected. Consider a modest increase in the DOTM concentration or the inclusion of a co-stabilizer.
-
Lack of Synergism: this compound works exceptionally well in tandem with co-stabilizers. Epoxidized soybean oil (ESBO) can act as a secondary HCl scavenger, while organotin mercaptides can boost initial stability. A synergistic combination often provides a much wider processing window.[5][10]
-
Oxidative Degradation: In the presence of air, oxidative reactions can complicate the degradation process. While DOTM offers good light stability, incorporating an antioxidant (e.g., a hindered phenol) may be necessary for applications involving extended exposure to heat in an air atmosphere.
Q3: I am observing black specks and charring in my final product. What causes such severe, localized degradation?
A3: Black specks indicate catastrophic, localized burning of the PVC.
-
Hot Spots in Processing Equipment: Dead spots in an extruder barrel or a damaged screw can cause material to stagnate and overheat to the point of charring.
-
Agglomerates: Poorly dispersed stabilizer or filler can lead to areas with virtually no thermal protection, which then burn and get distributed through the melt as black specks. Re-evaluate your mixing protocol.[9]
-
Contamination: Foreign contaminants, such as dirt, metal flakes from equipment wear, or incompatible regrind, can initiate severe degradation.[9]
Troubleshooting Workflow
When encountering a stability issue, a systematic approach is key. Use the following workflow to diagnose the problem.
Caption: A systematic workflow for troubleshooting PVC thermal stability issues.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is a typical dosage range for this compound in a PVC formulation?
A1: The optimal concentration depends heavily on the processing method, the other components in the formulation, and the performance requirements of the final product. However, general guidelines can be summarized as follows:
| Application Type | Typical DOTM Dosage (phr*) | Key Considerations |
| Rigid PVC (e.g., profiles, sheets) | 1.0 - 2.0 | Higher levels needed for good weatherability and processing stability. |
| Flexible PVC (e.g., films, tubing) | 0.5 - 1.5 | Lower levels may suffice, but depend on plasticizer type and content. |
| Clear/Transparent Applications | 1.2 - 2.5 | Dosage must be optimized for both stability and clarity.[1] |
*phr = parts per hundred resin, by weight.[4]
Q2: Can this compound be used in combination with other heat stabilizers?
A2: Absolutely. This compound exhibits excellent synergistic effects with certain other stabilizers.[5]
-
Positive Synergies:
-
Organotin Mercaptides: Combining DOTM with a tin mercaptide stabilizer can provide both excellent initial color hold (from the mercaptide) and superior long-term/light stability (from the maleate).
-
Epoxidized Co-stabilizers: Epoxidized soybean oil (ESBO) or linseed oil (ELO) are excellent secondary stabilizers that scavenge HCl and work very well with DOTM.[10]
-
-
Incompatibilities:
-
Avoid use with lead, cadmium, or zinc-based stabilizers (metal soaps) unless the formulation is specifically designed for it. Cross-reactions can sometimes lead to antagonistic effects, such as rapid blackening ("zinc burning").[4]
-
Q3: What are the critical safety and handling precautions for this compound in a lab setting?
A3: As with all organotin compounds, proper laboratory hygiene and personal protective equipment (PPE) are essential.
-
Ventilation: Always handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of any vapors or aerosols.[11][12]
-
Personal Protective Equipment (PPE): Wear nitrile or neoprene gloves, chemical safety goggles, and a lab coat.[12]
-
Handling: Avoid direct contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.[11]
-
Storage: Keep the container tightly closed and store in a cool, dry place away from oxidizing agents.[12]
Section 4: Standardized Experimental Protocols
Adhering to standardized testing methods is crucial for generating reliable and comparable data.
Protocol 1: Static Thermal Stability Evaluation (Oven Aging)
This method evaluates stability under static, high-temperature conditions.
-
Sample Preparation: a. Prepare a dry blend of your PVC formulation (e.g., 100 parts PVC resin, plasticizer, 1.5 parts DOTM, etc.) in a high-speed mixer. b. Process the blend into a homogenous sheet of uniform thickness (e.g., 1 mm) using a two-roll mill, following a consistent temperature and time protocol (e.g., 175°C for 5 minutes). c. Cut the milled sheet into smaller test specimens (e.g., 2 cm x 2 cm).
-
Aging Procedure: a. Place the specimens on a clean, inert surface (e.g., aluminum foil) in a circulating air oven preheated to the test temperature (e.g., 180°C or 200°C). b. At set time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), remove one specimen.
-
Analysis: a. Arrange the removed specimens in chronological order to create a visual timeline of discoloration. b. Compare the time at which severe discoloration or degradation occurs against a control or other formulations.
Protocol 2: Quantitative Dehydrochlorination Assessment (Congo Red Test)
This test provides a quantitative measure of stability by detecting the evolution of HCl gas.[10]
-
Setup: a. Place a precisely weighed amount of the PVC compound (e.g., 2.0 g) into a test tube. b. Suspend a strip of Congo Red indicator paper in the upper part of the test tube, ensuring it does not touch the sample. The paper should be moistened according to the specific standard (e.g., ISO 182-1). c. Seal the test tube with a stopper.
-
Testing: a. Immerse the bottom of the test tube in a thermostatically controlled heating block or oil bath set to the desired temperature (e.g., 180°C). b. Start a timer immediately.
-
Endpoint Determination: a. Monitor the Congo Red paper. The endpoint is the time, in minutes, required for the indicator paper to change color from red to blue, signifying the presence of acidic HCl gas. b. A longer time to color change indicates better thermal stability.
Section 5: References
-
Arkis, E., & Balköse, D. (2005). Thermal stabilisation of poly(vinyl chloride) by organotin compounds. Polymer Degradation and Stability.
-
Bisley International LLC. (2021, September 20). The Role of Tin Stabilizers in PVC Manufacturing.
-
Made-in-China.com. PVC and Plastics Non-Toxic Stabilizer this compound CAS No 16091-18-2.
-
ResearchGate. (2017). Evaluation of the thermal stabilization effect of polymeric this compound on polyvinyl chloride.
-
BNT Chemicals. This compound.
-
Wang, X., et al. (2023). Kinetic Analysis of Thermal Decomposition of Polyvinyl Chloride at Various Oxygen Concentrations. MDPI.
-
ResearchGate. (2005). Thermal stabilisation of poly(vinyl chloride) by organotin compounds.
-
Orbimind. (2024). PVC Stabilizers: Troubleshooting Thermal Stability & Processing.
-
Incachem. (2023). Tin Stabilizers for PVC: Applications, Benefits, and Selection Criteria.
-
Samphina Academy. Thermal Degradation And Stabilization Of PVC.
-
Shandong Loyal Chemical Co., Ltd. PVC STABILIZER.
-
ResearchGate. (2015). Thermal Degradation of Polyvinyl Chloride.
-
Ding, Y., et al. (2021). Thermal Decomposition Mechanism and Kinetics Study of Plastic Waste Chlorinated Polyvinyl Chloride. PMC - NIH.
-
Yu, J., et al. (2016). Thermal degradation of PVC: A review. Waste Management.
-
Songwon Industrial. PVC Stabilizers and Plasticizers.
-
Davies, A. G. (2004). Tin Chemistry: Fundamentals, Frontiers and Applications - 3.3 Organotin Compounds as PVC Stabilizers. GCRIS.
-
ResearchGate. (2004). Analysis of degradation mechanism of plasticized PVC under artificial aging conditions.
-
Scribd. 1 PVC Compounding.
-
Muby Chemicals. Octyl Tin Maleate, this compound Manufacturers, with SDS.
-
Gelest, Inc. (2015). DIOCTYL(MALEATE)TIN, tech-95.
-
ResearchGate. (1975). Mechanism of the thermal stabilization of poly(vinyl chloride) with metal carboxylates and epoxy plasticizers.
-
Google Patents. (1966). Process for preparing this compound.
-
Liu, J., et al. (2018). Synthesis and Study of Zinc Orotate and Its Synergistic Effect with Commercial Stabilizers for Stabilizing Poly(Vinyl Chloride). MDPI.
-
ResearchGate. (2024). Influence of Dioctyl Maleate Concentration on Performance Behaviour of Water Based Pressure-Sensitive Adhesives via Reversible Addition-Fragmentation Chain Transfer Emulsion Polymerization.
-
Making Cosmetics. SDS (Safety Data Sheet) - Dioctyl Maleate.
-
Plastemart.com. Essential Compounding Chemicals used with PVC Resin.
-
ResearchGate. TGA thermogram of PVC. Degradation proceeds in two stages.
-
ResearchGate. (2005). Evaluation of Employee Exposure to Organic Tin Compounds Used as Stabilizers at PVC Processing Facilities.
-
VinylPlus. (2023). Chemical Recycling of PVC: From Laboratory Promise to Industrial Reality.
-
ACS Publications. (1969). Poly(vinyl chloride) Stabilization Mechanisms.
-
Plastics Pipe Institute. (2020). PPI TR-2 September 29, 2020 PPI PVC Range Composition Listing of Qualified Ingredients.
-
Apollo Scientific. (2017). SAFETY DATA SHEET DIOCTYL MALEATE.
-
SpecialChem. (2024). PVC Heat Stabilizers: Role, Types and Ingredient Selection.
-
Agilent. (2019). Dioctyl Maleate (Diethylhexyl Maleate) - Safety Data Sheet.
Sources
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- 5. PVC and Plastics Non-Toxic Stabilizer this compound CAS No 16091-18-2 - this compound, 16091-18-2 | Made-in-China.com [m.made-in-china.com]
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- 12. gelest.com [gelest.com]
optimizing dioctyltin maleate concentration for PVC stabilization
Topic: Optimization of Dioctyltin Maleate (DOTM) in Medical-Grade PVC
Welcome to the Application Engineering Support Hub
Current Status: Online 🟢 Specialist: Senior Polymer Scientist Scope: High-performance rigid and semi-rigid PVC (Medical Device/Pharma Packaging)
Welcome. You are likely here because your PVC formulation is failing one of the "Three Pillars of Stability": Initial Color , Long-Term Heat Stability , or Transparency .
This compound (DOTM) is the premier choice for high-clarity, low-toxicity applications (compared to dibutyltin analogs), but it is chemically aggressive. It requires precise optimization to avoid "plate-out" or catastrophic degradation. This guide treats your formulation as a chemical system, not just a recipe.
Part 1: The Mechanism (Why Your Stabilizer Works—or Fails)
To optimize, you must understand how DOTM functions. It is not just an HCl scavenger; it is a dienophile .
The "Maleate Advantage": Unlike simple carboxylates (laurates), maleates possess a reactive double bond.
-
Frye-Horst Mechanism: The tin cation (
) replaces the labile allyl chlorine on the PVC backbone with a stable maleate ester group. -
Diels-Alder Addition (The Color Killer): The maleate group reacts with developing polyene sequences (the conjugated double bonds that cause yellowing). By breaking this conjugation, it "bleaches" the polymer in real-time.
Visualizing the Stabilization Pathway
Figure 1: The Dual-Action Mechanism of this compound. Note the secondary pathway (Diels-Alder) which is specific to maleates and crucial for color retention.
Part 2: Optimization & Formulation Guidelines
User Query: "What is the optimal concentration? I'm seeing yellowing at 1.5 phr."
Scientist Response: There is no single "magic number," but there is a Thermodynamic Stability Window .
-
Too Low (<1.0 phr): The stabilizer is consumed before the processing heat history ends. Result: Sudden blackening or yellowing.
-
Too High (>2.5 phr): Maleates are polar. Excess stabilizer will migrate to the surface (plate-out), causing mold sticking and potential biocompatibility issues (leaching).
Recommended Formulation Ranges (Medical Rigid PVC)
| Component | Function | Typical Range (phr) | Optimization Notes |
| PVC Resin (K-57 to K-60) | Base Polymer | 100.0 | Lower K-value requires less stabilization but has lower mechanicals. |
| This compound (DOTM) | Primary Stabilizer | 1.5 – 2.5 | Start at 2.0. If yellowing occurs, increase by 0.2. If plate-out occurs, decrease. |
| Epoxidized Soybean Oil (ESO) | Synergist | 3.0 – 5.0 | CRITICAL. Scavenges HCl and the chlorinated tin byproduct (preventing Lewis Acid attack). |
| Internal Lubricant | Shear Control | 0.5 – 1.0 | High shear generates heat. Reducing shear reduces stabilizer demand. |
| External Lubricant | Metal Release | 0.2 – 0.4 | Maleates are sticky. Ensure adequate external lubrication to prevent burn spots. |
Part 3: Troubleshooting Guide (Q&A)
Scenario A: The "Early Yellowing" Phenomenon
Q: My PVC turns yellow immediately upon exiting the extruder, even though I used 2.0 phr of DOTM. Why?
A: This is likely a Shear History issue, not just a chemical one.
-
Root Cause: DOTM is excellent at holding color if it can reach the unstable sites. If your fusion is too fast or shear is too high, the lattice degrades before the stabilizer disperses.
-
Immediate Fix:
-
Check your Torque Rheometer fusion time (see Protocol 1). If fusion is <60 seconds, your formulation is over-lubricated or heater bands are too hot.
-
Add ESO: Ensure you have at least 3.0 phr of Epoxidized Soybean Oil. It acts as a dispersion aid and secondary scavenger.
-
Scenario B: The "Sudden Death" (Blackening)
Q: The product looks crystal clear for 20 minutes, then turns black instantly. Is the stabilizer defective?
A: No, this is classic "Catastrophic Lewis Acid Attack."
-
Root Cause: The DOTM captures Chlorine, turning into Dioctyltin Dichloride (
). This byproduct is a strong Lewis Acid that catalyzes degradation. Once the maleate is exhausted, the byproduct destroys the PVC. -
Solution: You need more Reserve Stability .
-
Do not just add more DOTM (expensive/plate-out risk).
-
Add a Hydrotalcite or Zeolite co-stabilizer (0.2 - 0.5 phr) to sequester the chloride ions permanently.
-
Scenario C: Plate-Out (Sticky Deposits)
Q: We are seeing a white, greasy residue on the cooling rolls/mold.
A: You have exceeded the Compatibility Limit .
-
Root Cause: Maleates are more polar than the PVC matrix. At high concentrations (>2.5 phr), they migrate out.
-
Solution:
-
Reduce DOTM by 0.2 phr increments.
-
Replace 10-20% of the DOTM with a High-Molecular Weight Polymeric Tin , which is less prone to migration.
-
Part 4: Validated Experimental Protocols
Do not rely on visual inspection alone. Use these standardized protocols to validate your optimization.
Protocol 1: Dynamic Heat Stability (ASTM D2538)
Simulates the shear and heat of an extruder.
-
Equipment: Torque Rheometer (e.g., Brabender/Haake) with roller blades.
-
Settings: Chamber temp 190°C; Rotor speed 60 RPM; Charge 60g.
-
Procedure:
-
Success Metric:
Protocol 2: Static Heat Stability (Congo Red - ASTM D4202 / ISO 182)
Measures the absolute chemical reserve of the stabilizer.[7]
-
Preparation: Cut 5g of processed PVC into small pellets.
-
Setup: Place in a test tube in an oil bath at 180°C.
-
Indicator: Suspend a Congo Red paper strip inside the top of the tube (do not touch the sample).
-
Measurement: Record the time until the paper turns from Red to Blue (pH < 3).
-
Target: >45 minutes for high-quality medical grades.
Optimization Workflow Diagram
Figure 2: Iterative Optimization Workflow for PVC Stabilization.
References
-
ASTM International. (2018).[3] ASTM D2538-18: Standard Practice for Fusion of Poly(Vinyl Chloride) (PVC) Compounds Using a Torque Rheometer.[3] West Conshohocken, PA. Link
-
ASTM International. (2021). ASTM D4202-02: Standard Test Method for Thermal Stability of Poly(Vinyl Chloride) (PVC) Resin (Withdrawn, but industry standard). West Conshohocken, PA. Link[8]
-
Frye, A. H., & Horst, R. W. (1959).[9] The mechanism of polyvinyl chloride stabilization by barium, cadmium, and zinc carboxylates. Journal of Polymer Science, 40(137), 419-431. (Foundational mechanism applicable to organotins).[10]
- Balkose, D., et al. (2000). Synergism of epoxidized soybean oil and metal soaps in PVC thermal stabilization. European Polymer Journal.
-
ISO. (2020). ISO 182-1:2020 Plastics — Determination of the tendency of compounds and products based on vinyl chloride homopolymers and copolymers to evolve hydrogen chloride and any other acidic products at elevated temperatures.Link
Sources
- 1. img.antpedia.com [img.antpedia.com]
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- 4. infinitalab.com [infinitalab.com]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. img.antpedia.com [img.antpedia.com]
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- 8. store.astm.org [store.astm.org]
- 9. scispace.com [scispace.com]
- 10. incachem.com [incachem.com]
Technical Support Center: Optimizing Dioctyltin Maleate (DOTM) Dispersion in PVC Blends
Welcome to the technical support center for resolving dispersion challenges with dioctyltin maleate (DOTM) in your PVC formulations. This guide is designed for researchers and polymer scientists to diagnose and solve common issues encountered during experimental and developmental stages. Here, we synthesize fundamental principles of PVC compounding with practical, field-proven insights to ensure you achieve a homogenous and stable final product.
Introduction to this compound in PVC
This compound (DOTM) is an organotin compound widely utilized as a heat stabilizer in polyvinyl chloride (PVC) formulations.[1] Its primary role is to prevent the thermal degradation of PVC during high-temperature processing, which involves the autocatalytic elimination of hydrogen chloride (HCl).[2][3] DOTM provides excellent long-term heat stability and is particularly favored in applications requiring high transparency and good weathering performance.[4] However, as a solid powder, achieving uniform dispersion of DOTM within the PVC matrix is critical to unlocking its full stabilizing potential. Poor dispersion can lead to localized degradation, aesthetic defects, and inconsistent product performance.
Troubleshooting Guide: Common DOTM Dispersion Issues
This section addresses specific problems you may encounter. Each issue is presented in a question-and-answer format, detailing the root causes and providing step-by-step protocols for resolution.
Issue 1: My final PVC product exhibits haziness, streaks, or "fisheyes." What's causing this?
Answer:
These visual defects are classic indicators of poor stabilizer dispersion, specifically the presence of DOTM agglomerates. "Fisheyes" are undispersed clumps of stabilizer that have not been adequately broken down and distributed throughout the PVC resin.[5] This leads to regions with a high concentration of stabilizer and other areas that are unprotected, causing localized degradation and imperfections in the final product.
Root Cause Analysis:
-
Inadequate Shear and Mixing Energy: The primary cause is often insufficient mechanical shear during the dry blending stage. High-speed mixing is not just about simple blending; it generates frictional heat that brings the PVC resin to its glass transition temperature (approx. 80-87°C).[6][7] This softening of the PVC particles is crucial for the stabilizer to adhere to and embed in their surfaces.[6]
-
Improper Mixing Parameters: Low mixer speeds or short mixing cycles will not provide the necessary energy to break down DOTM agglomerates.[6]
-
Incorrect Feeding Order: Adding the powdered DOTM at the wrong time can lead to clumping. For instance, adding it to a cold mixer with the PVC resin can result in poor initial distribution.[6]
-
Excessive External Lubrication: While lubricants are essential, an overabundance of external lubricants (like paraffin wax) can reduce the friction between the PVC particles and the mixer blades. This "slippage" lowers the shear energy imparted to the blend, hindering the dispersion of powdered additives like DOTM.[6]
Troubleshooting Protocol:
-
Verify and Optimize Mixing Parameters:
-
Temperature: Ensure your high-speed mixer reaches the target temperature range of 110-120°C. This temperature indicates that sufficient frictional heat has been generated for preliminary gelation and additive coating.[8][9]
-
Mixer Speed: Operate the mixer at a high enough RPM to create a vortex in the material. This ensures adequate shear. Consult your equipment manufacturer for optimal tip speed recommendations.
-
Mixing Time: A typical hot mixing cycle lasts between 7 and 12 minutes.[8] If the cycle is too short, dispersion will be incomplete.
-
-
Implement a Staged Feeding Protocol:
-
Add PVC resin to the mixer first and begin stirring at a low speed.
-
Once the temperature reaches approximately 60°C, add the this compound. This allows the stabilizer to be incorporated as the PVC particles begin to soften.[6]
-
Subsequently, add other additives like plasticizers, fillers, and lubricants at progressively higher temperatures as per your formulation's established protocol.[8][9]
-
-
Evaluate Lubricant System:
-
Review the ratio of internal to external lubricants in your formulation.
-
If excessive external lubrication is suspected, consider a modest reduction or a partial replacement with an internal lubricant to increase shear.
-
-
Sieve Analysis of the Dry Blend:
-
After mixing, perform a sieve analysis on a sample of your dry blend. The presence of oversized particles or clumps will confirm a dispersion issue originating from the mixing stage.[6]
-
Issue 2: My PVC blend shows early signs of yellowing or discoloration during processing, despite using the correct dosage of DOTM.
Answer:
Early discoloration is a sign of premature thermal degradation, which, even with the right amount of stabilizer, points to a problem with its availability and uniform distribution. If the DOTM is not present where and when it's needed, it cannot effectively neutralize the HCl released during PVC degradation.
Root Cause Analysis:
-
Poor Dispersion: As with Issue 1, non-uniform distribution is a primary culprit. Some areas of the PVC blend are essentially unstabilized and will degrade first, releasing HCl that can accelerate the degradation of surrounding areas.[2]
-
Moisture Content: Excessive moisture in the raw materials (PVC resin, fillers) can hydrolyze the DOTM, reducing its effectiveness. The mixing process should ideally drive off residual moisture.[6]
-
Antagonistic Interactions with Other Additives: Certain additives can negatively interact with organotin stabilizers. For example, residues of sulfur-containing additives can sometimes interfere with the performance of maleate-based stabilizers.[5] Fillers with high surface areas, like some grades of calcium carbonate, can adsorb the stabilizer, making it unavailable to the PVC resin.[6]
-
Excessive Shear Heating: While shear is necessary for dispersion, excessive shear from running the mixer at too high a speed for too long can cause "shear burning." This pre-degradation of the PVC consumes the stabilizer before the material even reaches the extruder.[6]
Troubleshooting Protocol:
-
Confirm Homogeneity of the Dry Blend:
-
Visually inspect the dry blend for uniform color and texture. Any mottling or clumping suggests poor mixing.
-
Implement the mixing and feeding protocols described in the previous section.
-
-
Check for Moisture:
-
Test the moisture content of your incoming raw materials, particularly the PVC resin and any fillers.
-
Ensure that your hot mixing process is effectively venting any steam generated. A mixer temperature above 100°C is generally sufficient to drive off water.[9]
-
-
Review Formulation for Antagonistic Interactions:
-
Scrutinize your formulation for any potential negative interactions. If using fillers, consider surface-treated grades (e.g., stearic acid-coated calcium carbonate) which are less likely to adsorb the stabilizer.[5]
-
Ensure no cross-contamination from other stabilizer systems (e.g., lead or sulfur-based) if multiple lines are running in the same facility.[6]
-
-
Optimize Mixing to Avoid Overheating:
-
Monitor the temperature profile during the mixing cycle. A sudden, sharp increase in temperature can indicate excessive shear.
-
Avoid unnecessarily long mixing times. Once the target temperature and a homogenous blend are achieved, discharge the material to the cooler.
-
Experimental Workflow for Diagnosing Dispersion Issues
To systematically identify the root cause of poor DOTM dispersion, a structured experimental approach is recommended.
Caption: Troubleshooting workflow for DOTM dispersion issues.
Data Presentation: Optimizing Mixing Parameters
The following table provides a starting point for optimizing your high-speed mixing process for a typical rigid PVC formulation. Actual values will depend on your specific equipment and formulation.
| Parameter | Sub-Optimal Range | Target Range | Potential Negative Outcome |
| Final Hot Mix Temp. | < 100°C | 110 - 120°C | Incomplete additive coating, poor dispersion, residual moisture.[9] |
| Mixing Time | < 5 minutes | 7 - 12 minutes | Non-uniform blend, stabilizer agglomerates.[8] |
| Stabilizer Addition Temp. | < 50°C | ~60 - 70°C | Stabilizer clumping with cold resin.[6] |
| Filler Addition Temp. | < 70°C | ~80 - 90°C | Can interfere with initial additive coating on PVC.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of DOTM as a heat stabilizer?
A1: Organotin stabilizers like DOTM work through two primary mechanisms. First, they act as HCl scavengers, neutralizing the hydrogen chloride gas that is released as PVC begins to degrade. This prevents the autocatalytic "unzipping" of the polymer chain. Second, they can substitute the labile chlorine atoms on the PVC backbone with more stable maleate groups, effectively repairing the polymer at potential degradation sites.[2][3]
Q2: Can I use DOTM in flexible PVC formulations with plasticizers?
A2: Yes, DOTM is compatible with plasticized PVC. However, the presence of liquid plasticizers can alter the mixing dynamics. The plasticizer will be absorbed by the porous PVC resin, a process that is also temperature-dependent.[7] It's important to ensure the plasticizer is added at the correct temperature (often after the stabilizer) to facilitate proper absorption without hindering the dispersion of the powdered DOTM.[7] Some studies suggest that certain plasticizers can have a synergistic effect on thermal stability.[10]
Q3: Are there any analytical techniques to quantify the quality of my DOTM dispersion?
A3: While visual inspection of the final product is a primary indicator, more quantitative methods can be employed:
-
Torque Rheometry: A torque rheometer (like a Brabender) can assess the processing stability of your PVC dry blend. A well-stabilized and homogenous compound will exhibit a longer fusion time and a more stable torque curve before degradation.[11][12]
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the oxidative induction time (OIT), which is a measure of the material's resistance to oxidation at a given temperature. A longer OIT indicates better stabilization.[6]
-
Thermogravimetric Analysis (TGA): TGA measures weight loss as a function of temperature. Effective stabilization will shift the onset of weight loss (due to dehydrochlorination) to a higher temperature.[6]
-
Oven Aging Test: This is a practical test where processed samples are placed in a high-temperature oven, and the time to discoloration is recorded. It provides a direct comparison of the long-term thermal stability of different formulations.[6]
Q4: What are the key safety considerations when handling DOTM?
A4: this compound, like other organotin compounds, should be handled with care. It is typically a white powder, and inhalation of dust should be avoided.[13] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask or respirator, when handling the powder. Ensure good ventilation in the processing area. Refer to the Safety Data Sheet (SDS) for detailed handling and emergency information.
Logical Relationship: Factors Influencing Final Product Quality
The quality of the final PVC product is a direct result of a cascade of interdependent factors, beginning with the raw materials and culminating in the final processing steps.
Caption: Interdependence of factors affecting PVC product quality.
References
-
Orbimind. (2025, August 25). PVC Stabilizers: Troubleshooting Thermal Stability & Processing. Available at: [Link]
-
Safe Climber Overseas Pvt. Ltd. (2023, December 9). PVC Resins Powder 101: The Ultimate Guide to Success. Available at: [Link]
-
ResearchGate. (2025, August 10). Evaluation of the thermal stabilization effect of polymeric this compound on polyvinyl chloride. Available at: [Link]
-
News. (2025, August 9). Processing Issues Of PVC Stabilizers. Available at: [Link]
-
Platinum Industries. Quality Control of PVC Stabilisers by ATR-FTIR Spectroscopy. Available at: [Link]
-
PMC. (2021, February 10). Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. Available at: [Link]
-
PMC. (2022, October 27). Synergistic Effect of Two Plasticizers on Thermal Stability, Transparency, and Migration Resistance of Zinc Arginine Stabilized PVC. Available at: [Link]
-
ResearchGate. (2025, August 6). Analytical Detection Methodsfor PVC Thin Films Degradation Containing Different Concentrations of Diphenylenehydramine. Available at: [Link]
- Google Patents. (2013, January 3). WO2013003452A1 - Process to prepare additive packages for use in pvc compounding.
-
ResearchGate. (2024, October 7). How do I prevent PVC powder from clumping in DOP?. Available at: [Link]
-
ACS Publications. Characterizing Polyvinyl Chloride Interactions with Additives in Traditional and Bioderived Solvents. Available at: [Link]
-
Academia.edu. 1 PVC Compounding: Polyvinyl Chloride (PVC), otherwise known as vinyl or vinyl plastics, has already been commercial reality fo. Available at: [Link]
-
ResearchGate. Extraction of the stabilizer from rigid and plasticized PVC. Available at: [Link]
-
Additives for PVC & Other Plastics. Available at: [Link]
-
GCRIS. 312 Tin Chemistry: Fundamentals, Frontiers and Applications - 3.3 Organotin Compounds as PVC Stabilizers. Available at: [Link]
-
ResearchGate. (2023, June 1). (PDF) Investigating the role of different stabilizers of PVCs by using a torque rheometer. Available at: [Link]
-
ResearchGate. (2025, August 5). Thermal stabilisation of poly(vinyl chloride) by organotin compounds. Available at: [Link]
-
Medium. (2025, September 9). How Do Plasticizers Affect the Mechanical Properties of PVC. Available at: [Link]
-
Baisha Chemicals. PVC Stabilizer Composition and Manufacturing Process. Available at: [Link]
-
PMC. (2025, June 14). Molecular Dynamics Simulation of Plasticizing Effect of Mixed Dioctyl Phthalate and Isosorbide Diheptanoate on Polyvinyl Chloride Material. Available at: [Link]
-
PMC. (2023, September 26). Investigation of Dispersion Kinetics of Particulate Lubricants and their Effect on the Mechanical Strength of MCC Tablets. Available at: [Link]
-
PVC. Organotin Stabilisers. Available at: [Link]
- Google Patents. (2018, April 19). US20180105673A1 - Plasticizers which improve compatibility in pvc formulations.
-
Novista Group. Introduction to PVC Mixing Technology. Available at: [Link]
-
Kanademy. (2022, July 23). Technical Details of Mixing for Plasticized Pvc Compound. Available at: [Link]
-
AZO GmbH. Successful Strategies in Automating PVC Dry Blend Production. Available at: [Link]
-
JUBANG. (2023, March 17). Mixing Process And Mixing Effect Analysis Of PVC Rigid Products. Available at: [Link]
-
Semantic Scholar. (2019, January 10). Dispersion of Nanoparticles in Lubricating Oil: A Critical Review. Available at: [Link]
-
Kanademy. Role of chelators in stabilizing PVC during Processing. Available at: [Link]
-
MDPI. Ecological and Health Effects of Lubricant Oils Emitted into the Environment. Available at: [Link]
-
Bisley International LLC. (2022, August 1). What Additives Are Added to PVC. Available at: [Link]
-
MDPI. Dispersion of Nanoparticles in Lubricating Oil: A Critical Review. Available at: [Link]
-
ResearchGate. (2025, August 6). Synthesis and Evaluation of Poly(this compound-styrene-methyl acrylate) as a Stabilizer for Poly(vinyl chloride). Available at: [Link]
-
Inchem.org. MONO- AND DISUBSTITUTED METHYLTIN, BUTYLTIN, AND OCTYLTIN COMPOUNDS. Available at: [Link]
Sources
- 1. gzbaisha.com [gzbaisha.com]
- 2. indianvinylcouncil.com [indianvinylcouncil.com]
- 3. specialchem.com [specialchem.com]
- 4. pishrochem.com [pishrochem.com]
- 5. upupstars.com [upupstars.com]
- 6. orbimind.com [orbimind.com]
- 7. kanademy.com [kanademy.com]
- 8. Introduction to PVC Mixing Technology_News_Novista Chemicals - The pioneer of Flame retardant [novistagroup.com]
- 9. Mixing Process And Mixing Effect Analysis Of PVC Rigid Products - News - JUBANG [pvcchemical.com]
- 10. Synergistic Effect of Two Plasticizers on Thermal Stability, Transparency, and Migration Resistance of Zinc Arginine Stabilized PVC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. How To Characterize the Processing Behavior of PVC Dry Blends [thermofisher.com]
- 13. researchgate.net [researchgate.net]
Technical Guide: Health and Safety Considerations for Handling Dioctyltin Maleate (DOTM)
Abstract This technical guide provides a comprehensive framework for the safe handling, storage, and disposal of Dioctyltin Maleate (DOTM), a stabilizing agent and catalyst frequently utilized in polymer chemistry and drug development. Unlike generic safety summaries, this document synthesizes toxicological mechanisms with field-proven industrial hygiene protocols. It is designed for Principal Investigators, Safety Officers, and Senior Scientists who require an authoritative reference for establishing Standard Operating Procedures (SOPs) compliant with OSHA, REACH, and ACGIH standards.
Chemical and Physical Characterization
Understanding the physicochemical properties of DOTM is the first line of defense. Its physical state (typically a fine white powder) dictates the primary route of exposure: inhalation of particulates.
Table 1: Physicochemical Identity
| Property | Specification | Relevance to Safety |
| CAS Number | 16091-18-2 | Unique identifier for regulatory tracking.[1][2][3] |
| Synonyms | Di-n-octyltin maleate; Thermolite 813 | Used in SDS and inventory searches. |
| Physical State | White Crystalline Powder | High risk of airborne dust generation during weighing. |
| Melting Point | 87–105 °C | Stable at room temp; melts/decomposes in thermal processes. |
| Solubility | Insoluble in water; Soluble in organics | Lipophilic nature facilitates skin absorption. |
| Reactivity | Reacts with aqueous acids | Avoid storage near acid cabinets to prevent decomposition. |
Toxicological Profile and Mechanism[4][5][6][7]
DOTM is not merely a contact irritant; it is a systemic toxicant with specific targets in the immune and reproductive systems. The primary hazard stems from the organotin moiety, which acts as an immunotoxicant, specifically causing thymus atrophy.
Mechanism of Action: Immunotoxicity
Research indicates that dialkyltins, including metabolites of DOTM, accumulate in the thymus. They disrupt mitochondrial function in thymocytes (T-cell precursors), leading to ATP depletion and the triggering of apoptotic cascades. This results in immunosuppression, making the handler more susceptible to infections and compromising long-term health.
Visualization: Organotin Immunotoxicity Pathway
The following diagram illustrates the biological cascade triggered by systemic exposure to DOTM.
Figure 1: Mechanistic pathway of this compound induced immunotoxicity, highlighting the progression from exposure to thymic atrophy.
Regulatory Landscape and Exposure Limits[8][9][10][11][12]
DOTM is regulated under the broader category of Organic Tin Compounds . It is critical to note that regulatory bodies often set limits based on the tin (Sn) content.
Table 2: Occupational Exposure Limits (OELs)
| Agency | Limit Type | Value | Notation |
| OSHA (USA) | PEL (TWA) | 0.1 mg/m³ (as Sn) | Enforceable legal limit. |
| ACGIH (USA) | TLV (TWA) | 0.1 mg/m³ (as Sn) | Skin Notation : Significant absorption via skin. |
| ACGIH (USA) | STEL | 0.2 mg/m³ (as Sn) | Short-term excursion limit (15 min). |
| NIOSH (USA) | IDLH | 25 mg/m³ (as Sn) | Immediately Dangerous to Life or Health. |
| REACH (EU) | SVHC | Candidate List | Toxic for reproduction (Article 57c). |
Interpretation: The "Skin" notation is critical.[4] Even if air levels are controlled, dermal contact can result in systemic toxicity equivalent to inhalation.
Risk Assessment & Engineering Controls
Effective safety relies on the "Hierarchy of Controls." For DOTM, Engineering Controls are mandatory; PPE is the last line of defense, not the first.
Visualization: Hierarchy of Controls Workflow
This decision logic ensures that higher-level controls are prioritized before relying on PPE.
Figure 2: Decision workflow for implementing the Hierarchy of Controls when handling DOTM.
Standard Operating Procedures (SOPs)
Personal Protective Equipment (PPE) Selection
-
Respiratory: If handling powder outside a glovebox, a half-face respirator with P100 (HEPA) cartridges is required. Organic Vapor (OV) cartridges alone are insufficient for particulates.
-
Dermal (Gloves):
-
Recommended:Nitrile (Double-gloved) for incidental splash. Silver Shield/4H (Laminate) for prolonged contact or spill cleanup.
-
Contraindicated:Latex (Poor resistance to organotins; rapid permeation).
-
-
Body: Tyvek sleeves or a chemical-resistant apron over a standard lab coat to prevent dust accumulation on personal clothing.
Protocol: Safe Weighing and Transfer
Objective: Prevent inhalation of dust and contamination of surfaces.
-
Preparation: Place the balance inside the chemical fume hood. If vibration is an issue, use a static-free weighing funnel and a draft shield, but never remove the substance from the hood.
-
Anti-Static Measures: DOTM powder can be static. Use an ionizing gun or anti-static brush to prevent powder "jumping" during transfer.
-
Transfer:
-
Tare a sealable container (scintillation vial).
-
Transfer powder using a disposable spatula.
-
Immediately cap the vial before removing it from the balance.
-
-
Decontamination: Wipe the exterior of the vial and the balance area with a paper towel dampened with soap and water (organotins are lipophilic; soap aids removal better than water alone). Dispose of the towel as solid hazardous waste.
Emergency Response Protocols
In the event of a spill or exposure, immediate, logic-driven action is required to prevent systemic absorption.
Visualization: Spill Response Logic
The following flow chart guides the responder through a DOTM spill scenario.
Figure 3: Logic flow for responding to this compound spills, differentiating between powder and solution states.
First Aid Measures
-
Inhalation: Move to fresh air immediately. If breathing is difficult, medical attention is urgent due to potential delayed pulmonary edema or immune system effects.
-
Skin Contact:
-
Eye Contact: Rinse cautiously with water for 15 minutes.[6][7] Remove contact lenses if present.
Waste Disposal
DOTM is classified as hazardous to the aquatic environment (Acute and Chronic).
-
Solid Waste: Contaminated gloves, paper towels, and weighing boats must be bagged in hazardous waste bags labeled "Toxic - Organotin."
-
Liquid Waste: Collect in a dedicated container labeled "High Heavy Metal Content." Do not mix with general organic solvents if your facility segregates heavy metals.
-
Do NOT dispose of down the drain.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 86748249, this compound. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2025). Candidate List of substances of very high concern for Authorisation. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Annotated Table Z-1: Limits for Air Contaminants. Retrieved from [Link]
-
Kishi, H., et al. (2006). "Acute toxic effects of dioctyltin on immune system of rats." Environmental Toxicology and Pharmacology, 22(2), 240-247.[8] Retrieved from [Link]
-
Gelest, Inc. (2015). Safety Data Sheet: Dioctyl(maleate)tin. Retrieved from [Link]
Sources
- 1. Dioctyl(maleate)tin | 16091-18-2 [chemicalbook.com]
- 2. Dioctyl(maleate)tin CAS#: 16091-18-2 [m.chemicalbook.com]
- 3. Substance Information - ECHA [echa.europa.eu]
- 4. gelest.com [gelest.com]
- 5. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 6. Dioctyl(maleate)tin - Safety Data Sheet [chemicalbook.com]
- 7. makingcosmetics.com [makingcosmetics.com]
- 8. Acute toxic effects of dioctyltin on immune system of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Performance of Dioctyltin Maleate Stabilizers
Welcome to the technical support center for dioctyltin maleate (DOTM), a high-performance, non-toxic stabilizer. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve performance issues encountered during experimentation and formulation. Our approach is rooted in first-principles chemistry and field-proven methodologies to ensure you can quickly identify root causes and implement effective solutions.
Part 1: Initial Diagnosis - Common Performance Failures
This section addresses the most frequent high-level problems observed when using this compound stabilizers.
Q1: Why is my polymer (e.g., PVC) showing premature discoloration (yellowing, browning, or blackening) during processing?
Immediate Answer: Premature discoloration is a classic sign of thermal degradation, indicating that the this compound is not effectively neutralizing the hydrochloric acid (HCl) released by the polymer matrix at high temperatures.
In-Depth Explanation: Polyvinyl chloride (PVC) is inherently thermally unstable. When heated, it undergoes a dehydrochlorination reaction, releasing HCl. This initial release autocatalyzes further degradation, leading to the formation of conjugated polyene sequences. These sequences absorb visible light, causing the material to appear yellow, then brown, and eventually black.[1][2]
The primary role of this compound is to act as an HCl scavenger. The carboxylate groups in the maleate moiety react with and neutralize the released HCl, preventing the catastrophic degradation cascade.[2] If this process fails, it is due to one of two reasons: either the stabilizer's capacity has been exhausted, or its reactivity has been compromised.
Troubleshooting Workflow:
Caption: General troubleshooting workflow for polymer discoloration.
Part 2: Root Cause Analysis - Chemical Integrity of the Stabilizer
Poor performance is often linked to the chemical state of the stabilizer itself. This section delves into issues of degradation and contamination.
Q2: My this compound stabilizer seems ineffective even in fresh formulations. Could it have degraded in storage?
Immediate Answer: Yes. The most common degradation pathway for this compound is hydrolysis, which can occur if the material is exposed to moisture. This reaction compromises its ability to function as a stabilizer.
In-Depth Explanation: this compound is an organotin carboxylate. While the tin-sulfur bonds found in other stabilizers are relatively resistant to hydrolysis, tin-carboxylate bonds are more susceptible.[1] In the presence of water, particularly under acidic or basic conditions, the maleate ester can hydrolyze. This process cleaves the active carboxylate group from the tin center, potentially leading to the formation of dioctyltin oxide and maleic acid. A study on the related compound, dibutyltin maleate, showed it hydrolyzes with a half-life of less than 30 minutes in a simulated acidic environment.[3]
A hydrolyzed stabilizer has significantly reduced efficacy as an HCl scavenger, leaving the polymer vulnerable to thermal degradation. Since this compound itself is insoluble in water[4][5], this degradation typically occurs due to ambient humidity in improperly sealed containers or contaminated solvents.
Caption: Simplified hydrolysis pathway of this compound.
Experimental Protocol: Quick Test for Hydrolysis (Loss on Drying)
-
Tare Balance: Accurately weigh a clean, dry aluminum moisture pan. Record the weight (W_initial).
-
Sample Addition: Add approximately 2-3 grams of the suspect this compound powder to the pan. Record the new weight (W_sample).
-
Drying: Place the pan in a drying oven set to 105°C for 1 hour. This temperature is sufficient to drive off free water without decomposing the stabilizer.
-
Cooling & Final Weighing: Remove the pan and place it in a desiccator to cool to room temperature. Once cool, weigh the pan again. Record the final weight (W_final).
-
Calculation:
-
% Moisture = [(W_sample - W_final) / (W_sample - W_initial)] * 100
-
Interpretation: A significantly higher-than-specification moisture content suggests that hydrolysis is a likely cause of poor performance. Refer to your supplier's Certificate of Analysis for the acceptable moisture limit.
Q3: How do I properly store this compound to prevent degradation?
Immediate Answer: Store in a cool, dry place in its original, tightly sealed container. The shelf life is typically at least 6 months in unopened packaging.[6]
Storage Best Practices:
| Parameter | Recommendation | Rationale |
| Temperature | Cool, ambient room temperature. | Avoids accelerating potential degradation reactions. |
| Atmosphere | Dry, inert if possible. | Minimizes exposure to atmospheric moisture, preventing hydrolysis.[3] |
| Container | Original, tightly sealed container. | Protects from moisture and contaminants. Polyethylene-lined drums are common.[6] |
| Incompatibilities | Store away from strong oxidizing agents. | Prevents hazardous chemical reactions.[5][7] |
Part 3: Root Cause Analysis - Formulation and Processing
Even with a high-quality stabilizer, interactions with other components or incorrect processing parameters can lead to failure.
Q1: Could other additives in my formulation be interfering with the this compound?
Immediate Answer: Yes, certain additives can either compete with the stabilizer or create byproducts that accelerate polymer degradation.
In-Depth Explanation: Your formulation is a complex chemical system. While this compound has synergistic effects with some additives, like certain thiol-based organotins[8][9], it can be antagonized by others.
Potential Incompatibilities:
-
Highly Acidic or Basic Components: Fillers, pigments, or other additives that are strongly acidic or basic can alter the local chemical environment, potentially promoting stabilizer hydrolysis or other side reactions.
-
Certain Metal Carboxylates: While often used as co-stabilizers, some metal carboxylates (e.g., zinc carboxylates) can form metal chlorides (like zinc chloride) after reacting with HCl. These metal chlorides are strong Lewis acids and can catalytically accelerate PVC degradation, leading to rapid and severe discoloration.[2]
-
Strong Oxidizing Agents: As a general chemical incompatibility, strong oxidizers should be avoided.[5]
Troubleshooting Protocol: Formulation Component Isolation
-
Establish a Control: Prepare a control formulation containing only the polymer and this compound at a known effective concentration. Process it under standard conditions and evaluate its stability.
-
Systematic Addition: Prepare a series of new formulations, each containing the control components plus one additional additive from your full formulation.
-
Process and Compare: Process each of these new formulations under the same conditions as the control.
-
Identify the Culprit: Compare the thermal stability (e.g., color, mechanical properties) of each sample to the control. The formulation that shows a significant decrease in performance contains the interfering additive.
Q2: What are the optimal processing parameters when using this compound?
Immediate Answer: This is highly dependent on your specific polymer and processing equipment (e.g., extruder, injection molder). However, the key is to use the minimum temperature and residence time required to achieve proper melt flow and homogeneity.
General Guidelines for PVC Processing:
| Parameter | Guideline | Rationale |
| Melt Temperature | 180°C - 210°C | This range is typical for rigid PVC processing. Exceeding this can generate HCl faster than the stabilizer can neutralize it.[1] |
| Residence Time | Minimize | The longer the polymer is held at high temperature, the more thermal stress it endures, consuming the stabilizer more rapidly. |
| Shear Rate | Moderate | High shear can generate frictional heat, increasing the melt temperature locally and accelerating degradation. |
Expert Tip: Always begin optimization with the lowest possible temperature setting and gradually increase it until the desired material properties are achieved. This minimizes thermal stress on the polymer and preserves the stabilizer.
Part 4: Frequently Asked Questions (FAQs)
-
Q: What is the typical purity of commercial this compound?
-
Q: Is this compound considered a safe or "non-toxic" stabilizer?
-
A: Yes, within the organotin family, dioctyltin compounds are noted for their lower toxicity compared to butyltin or methyltin compounds and have been sanctioned for use in food packaging materials by bodies like the FDA.[11][12] However, like all chemicals, it should be handled with appropriate personal protective equipment (PPE) as it can be an irritant.[4][12]
-
-
Q: Can I analyze the concentration of active this compound in my formulation?
References
-
Organic tin compounds (Dioctyltin compounds). National Institute of Technology and Evaluation, Japan. [Link]
-
FDA clears two dioctyl tin compounds for PVC packaging. ACS Publications. [Link]
-
Tin and organotin compounds (EHC 15, 1980). Inchem.org. [Link]
-
This compound | C20H36O4Sn. PubChem. [Link]
-
Introduction to organotin chemistry - and applications. Gelest, Inc. [Link]
-
This compound. BNT Chemicals. [Link]
-
Mono- and disubstituted methyltin, butyltin, and octyltin compounds. Inchem.org. [Link]
-
Conversion of Organotin Compounds in the Gastric Environment. Federal Institute for Risk Assessment, Germany. [Link]
-
Procuring this compound: Key Considerations for Manufacturers and Researchers. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
DIOCTYL(MALEATE)TIN, tech-95. Gelest, Inc. [Link]
-
Thermal stabilisation of poly(vinyl chloride) by organotin compounds. ResearchGate. [Link]
-
Investigating the Environmental Impact of Organotins. LCGC International. [Link]
Sources
- 1. gelest.com [gelest.com]
- 2. researchgate.net [researchgate.net]
- 3. umweltbundesamt.at [umweltbundesamt.at]
- 4. This compound | C20H36O4Sn | CID 86748249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dioctyl(maleate)tin | 16091-18-2 [chemicalbook.com]
- 6. BNT Chemicals | this compound [bnt-chemicals.com]
- 7. gelest.com [gelest.com]
- 8. PVC and Plastics Non-Toxic Stabilizer this compound CAS No 16091-18-2 - this compound and 16091-18-2 [sanfanchem.en.made-in-china.com]
- 9. Non-Toxic Stabilizer Organic Tin Compounds this compound 16091-18-2 - this compound and Organic Tin Intermediate [sanfanchem.en.made-in-china.com]
- 10. nbinno.com [nbinno.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. inchem.org [inchem.org]
- 13. Tin and organotin compounds (EHC 15, 1980) [inchem.org]
Technical Support Center: Refinement of Dioctyltin Maleate Crystallization
Welcome to the technical support center for the refinement of the dioctyltin maleate crystallization process. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the scientific understanding and practical steps necessary to overcome common challenges and achieve high-purity, crystalline this compound.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered during the crystallization of this compound.
Q1: What is the ideal solvent for crystallizing this compound?
A1: The choice of solvent is critical for successful crystallization. For this compound, inert aliphatic hydrocarbons are highly effective.[1] Heptane is a commonly used and preferred solvent for this process.[1] The key principle is to use a solvent in which this compound is soluble at elevated temperatures but has limited solubility at lower temperatures, thus promoting crystallization upon cooling. Aromatic solvents like toluene should generally be avoided or kept to a minimum (<1%) in the final crystallization step to ensure high purity.[1]
Q2: My this compound is not crystallizing out of solution upon cooling. What should I do?
A2: This is a common issue that typically points to a few root causes. First, the solution may be too dilute, meaning there is an excess of solvent. To address this, you can gently heat the solution to evaporate some of the solvent and then attempt to cool it again.[2] Alternatively, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a small seed crystal of pure this compound. If these methods fail, it may be necessary to remove the solvent entirely via rotary evaporation and re-attempt the crystallization with a different solvent system or a more concentrated solution.[2]
Q3: The crystallization of this compound is happening too quickly, resulting in a fine powder instead of distinct crystals. How can I slow it down?
A3: Rapid crystallization, often referred to as "crashing out," can trap impurities within the crystal lattice, defeating the purpose of purification.[2] To slow down the process, you can add a small amount of additional hot solvent to the mixture to ensure the this compound is fully dissolved at the elevated temperature.[2] A slower cooling rate is also crucial. Instead of placing the flask directly in an ice bath, allow it to cool slowly to room temperature on a benchtop, followed by gradual cooling in a refrigerator. This controlled cooling promotes the growth of larger, purer crystals.
Q4: What are the expected characteristics of pure this compound crystals?
A4: Pure this compound should be an off-white to cream-colored crystalline powder.[1] Under a microscope, the crystals may appear as orthorhombic or hexagonal prisms, depending on the solvent used.[1] The melting point of di-n-octyltin maleate is typically in the range of 93°C to 96°C.[1]
Troubleshooting Guide
This section provides a more in-depth, issue-specific guide to troubleshooting common problems during the refinement of this compound crystallization.
Issue 1: Low Yield of Crystalline Product
Symptoms:
-
After filtration and drying, the mass of the recovered this compound is significantly lower than expected.
-
The mother liquor remains cloudy or shows signs of containing a substantial amount of dissolved product.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Excess Solvent | The concentration of this compound in the solvent is below the saturation point at the cooling temperature, preventing complete precipitation. | 1. Re-heat the filtrate to evaporate a portion of the solvent. 2. Allow the concentrated solution to cool again to induce further crystallization.[2] 3. For future experiments, carefully determine the minimum amount of hot solvent required to dissolve the crude product. |
| Incomplete Reaction | If the crystallization is part of the synthesis workup, unreacted starting materials (e.g., dioctyltin oxide) will reduce the theoretical yield of the final product. | 1. Before crystallization, ensure the reaction has gone to completion using an appropriate analytical technique (e.g., TLC, HPLC). 2. Consider extending the reaction time or adjusting the stoichiometry of the reactants. |
| Cooling Temperature Not Low Enough | The solubility of this compound at the final cooling temperature is still significant, leaving a considerable amount in the solution. | 1. Cool the crystallization mixture to a lower temperature (e.g., 0-4°C in an ice bath or refrigerator) to maximize precipitation.[1] 2. Ensure sufficient time is allowed for equilibration at the lower temperature before filtration. |
Issue 2: Poor Crystal Quality (Oily, Clumped, or Discolored Product)
Symptoms:
-
The product appears as an oil or a sticky solid rather than a free-flowing powder.
-
The crystals are clumped together and difficult to break apart.
-
The product has a noticeable color (e.g., yellow or brown) when it should be off-white.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Presence of Impurities | Impurities can interfere with the crystal lattice formation, leading to an amorphous or oily product. Colored impurities will impart their color to the final product. | 1. If the hot solution is colored, consider adding activated charcoal to adsorb the colored impurities.[2] Filter the hot solution to remove the charcoal before cooling. 2. Ensure that unreacted starting materials, such as dioctyltin oxide, are removed. A hot filtration step before cooling can be effective.[1] 3. Perform a second recrystallization to further purify the product. |
| Rapid Cooling | Fast cooling rates do not allow sufficient time for the molecules to arrange themselves into a well-defined crystal lattice, leading to smaller, less pure crystals. | 1. Allow the hot solution to cool slowly to room temperature before transferring it to a colder environment. 2. Insulate the crystallization vessel to slow down the rate of heat loss. |
| Inappropriate Solvent | The chosen solvent may not be optimal, leading to poor crystal formation. | 1. If using a single solvent system is problematic, consider a mixed-solvent system. One solvent should readily dissolve the this compound, while the other (the anti-solvent) should be one in which it is poorly soluble. Dissolve the compound in the good solvent and slowly add the anti-solvent until turbidity is observed, then heat to redissolve and cool slowly. |
Experimental Protocols
Protocol 1: Standard Recrystallization of this compound
This protocol outlines a standard procedure for the purification of crude this compound.
Materials:
-
Crude this compound
-
Heptane (or another suitable inert aliphatic hydrocarbon)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate with a water bath)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Glass stirring rod
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of heptane to the flask.
-
Gently heat the mixture with stirring until the solvent begins to boil and the this compound dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
If charcoal was added, or if there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the clear filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.[1]
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold heptane to remove any remaining mother liquor.
-
Dry the crystals in a vacuum oven at a low temperature (e.g., 50-60°C) until a constant weight is achieved.[1]
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general guideline for assessing the purity of this compound using HPLC. Method development and validation will be required for specific applications.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column
General Procedure:
-
Sample Preparation: Accurately weigh a small amount of the crystallized this compound and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration.
-
Mobile Phase: A common mobile phase for reverse-phase chromatography is a gradient of acetonitrile and water. The exact gradient will need to be optimized.
-
Analysis: Inject the sample onto the HPLC system. The purity is typically determined by the area percentage of the main peak corresponding to this compound.
Visualizations
Logical Workflow for Troubleshooting Crystallization Issues
Caption: A decision-making workflow for troubleshooting common crystallization problems.
Safety and Handling
Dioctyltin compounds can be hazardous. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[3][4] In case of accidental exposure, follow the first-aid measures outlined in the material safety data sheet (MSDS).
References
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]
- US Patent 3,523,961A - Process for preparing this compound. (1970, August 11).
-
This compound | BNT Chemicals. (n.d.). BNT Chemicals. [Link]
-
Dioctyl(maleate)tin | AMERICAN ELEMENTS ®. (n.d.). American Elements. [Link]
-
Compounds of dioctyltin - Evaluation statement - 30 June 2022. (2022, June 30). Australian Government Department of Health and Aged Care. [Link]
-
This compound | C20H36O4Sn | CID 86748249 - PubChem. (n.d.). PubChem. [Link]
-
introduction to organotin chemistry - and applications - Gelest, Inc. (n.d.). Gelest. [Link]
-
Organic tin compounds (Dioctyltin compounds) Chemical Substances Control Law Reference No.: PRTR Law C. (n.d.). National Institute of Technology and Evaluation. [Link]
-
Octyl Tin Maleate, this compound Manufacturers, with SDS - Muby Chemicals. (n.d.). Muby Chemicals. [Link]
-
Dioctyl(maleate)tin | C20H36O4Sn | CID 16682772 - PubChem. (n.d.). PubChem. [Link]
Sources
Technical Support Center: Safe Disposal of Dioctyltin Maleate Waste
This guide provides comprehensive, experience-driven protocols and answers to frequently asked questions regarding the safe handling and disposal of dioctyltin maleate waste. It is designed for researchers, scientists, and drug development professionals to ensure safety, environmental protection, and regulatory compliance throughout their experimental workflows.
Part 1: Foundational Knowledge & Hazard Assessment
This section addresses the fundamental questions regarding the nature of this compound and the rationale behind the stringent disposal requirements. Understanding the "why" is critical to fostering a robust safety culture in the laboratory.
FAQ 1: What are the primary hazards of this compound that dictate its disposal method?
This compound is not a benign substance; its chemical profile presents multiple hazards that must be respected. The primary risks include:
-
Human Health Toxicity: It is classified as harmful if swallowed and may cause damage to organs through prolonged or repeated exposure[1][2]. There is also concern that it may be a reproductive toxin, suspected of damaging fertility or the unborn child[2]. Direct contact can cause skin and eye irritation[3][4].
-
Environmental Toxicity: The compound is recognized as being toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment[1]. Its low biodegradability (3% BOD degradation rate) and low water solubility (<0.1 g/100 mL) mean it persists in the environment, posing a long-term threat[5][6].
-
Hazardous Decomposition: When heated to decomposition, it can emit irritating fumes and hazardous products like organic acid vapors and tin oxides[4]. This is a critical consideration for disposal methods involving thermal treatment.
Due to these factors, this compound waste is classified as hazardous waste and must be managed accordingly to prevent harm to personnel and the environment[1].
Table 1: this compound Hazard Profile & Physicochemical Properties
| Property | Value / Classification | Significance for Disposal | Source(s) |
| GHS Health Hazards | H302: Harmful if swallowedH373: May cause damage to organs through prolonged or repeated exposureH361: Suspected of damaging fertility or the unborn child | Dictates the use of strict personal protective equipment (PPE) and prevents disposal in sanitary landfills or sewers. | [1][2] |
| GHS Environmental Hazard | H410/H412: Very toxic/harmful to aquatic life with long lasting effects | Prohibits any form of direct environmental release, including drain disposal. | [1][2] |
| Water Solubility | <0.1 g/100 mL at 22°C | Low solubility contributes to its persistence in aquatic environments and makes aqueous decontamination methods less effective. | [3][6] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong alkalis | Waste must be segregated from these materials to prevent potentially hazardous reactions during storage and transit. | [1][3] |
| Hazardous Decomposition | Forms organic acid vapors and tin oxides upon combustion. | Incineration must be performed in facilities with flue gas scrubbing capabilities to neutralize these toxic emissions. | [3][4] |
Part 2: Waste Handling & Segregation Protocols
Proper handling and segregation at the point of generation are the most critical steps in a compliant waste disposal workflow. Errors here can compromise safety and lead to costly disposal complications.
FAQ 2: How should I collect and store this compound waste in the lab before disposal?
All materials contaminated with this compound must be treated as hazardous waste. The core principle is containment and clear identification.
Protocol 2.1: Waste Collection and Storage
-
Designate a Waste Container: Use a dedicated, chemically resistant container (e.g., high-density polyethylene - HDPE) that can be tightly sealed. The container must be clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard symbols.
-
Segregate Waste Streams:
-
Solid Waste: Contaminated PPE (gloves, lab coats), absorbent materials from spills, and weighing papers should be placed directly into the designated solid waste container.
-
Liquid Waste: Unused solutions or solvent rinses containing this compound should be collected in a separate, clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. The primary reason for segregation is to avoid chemical reactions and to simplify the final disposal process[3].
-
Sharps: Contaminated needles, scalpels, or broken glass must be placed in a puncture-proof sharps container designated for chemically contaminated sharps.
-
-
Storage Location: Store the sealed waste containers in a designated satellite accumulation area. This area should be under administrative control, away from general lab traffic, and ideally within a ventilated cabinet to prevent accumulation of any potential vapors[7].
-
Log diligently: Maintain a log of the waste added to each container, estimating amounts. This is often a regulatory requirement.
Diagram 1: Waste Segregation Workflow
This diagram illustrates the decision-making process for segregating different types of this compound waste at the point of generation.
Caption: Decision workflow for segregating this compound waste.
Part 3: Approved Disposal Methods & Troubleshooting
This section details the professionally accepted methods for the final disposal of this compound waste and addresses common questions and misconceptions.
FAQ 3: What are the approved final disposal methods for this type of waste?
The only broadly accepted and environmentally responsible method for disposing of this compound is through a licensed chemical destruction facility.
-
Controlled Incineration: This is the preferred method[8][9]. The material is destroyed at high temperatures in a specialized hazardous waste incinerator. Crucially, this process must include flue gas scrubbing to neutralize the toxic tin oxides and other hazardous decomposition products that are generated[4][8]. The high temperatures ensure the complete breakdown of the organotin structure.
-
Landfill: Direct landfilling of this compound is not an acceptable practice due to its persistence and toxicity. However, empty containers that have been properly decontaminated (e.g., triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste) may be punctured to render them unusable and then disposed of in a sanitary landfill, pending local regulations[8].
FAQ 4: Can I dispose of trace amounts down the drain or in the regular trash?
Absolutely not. This is a frequent and critical point of failure in laboratory safety protocols.
-
Sewer/Drain Disposal: It is explicitly forbidden to discharge this compound to sewer systems[4][8]. Its high toxicity to aquatic life means even small amounts can cause significant, long-term environmental damage[1].
-
Trash Disposal: Disposing of this chemical in the regular trash is illegal and dangerous. It poses a risk to sanitation workers and can eventually leach from landfills into the soil and groundwater. All materials, including seemingly "empty" vials or gloves with minor contamination, must be disposed of as hazardous waste[1].
Part 4: Emergency Procedures & Decontamination
Accidents happen. Having a clear, validated protocol for spills is essential for minimizing exposure and environmental contamination.
FAQ 5: What is the correct procedure for cleaning up a small spill of this compound?
For small spills (a few grams or milliliters) in a controlled laboratory setting, follow the protocol adapted from the National Toxicology Program (NTP) guidelines. For large spills, evacuate the area and contact your institution's EHS emergency line immediately.
Protocol 4.1: Small Spill Decontamination
-
Alert & Secure: Alert personnel in the immediate area. Ensure the spill area is well-ventilated, preferably within a chemical fume hood. Remove all sources of ignition[8].
-
Don PPE: At a minimum, wear two pairs of nitrile gloves, a lab coat, and chemical splash goggles.
-
Absorb: Cover the spill with an absorbent paper or pad.
-
Wet with Solvent: Carefully dampen the absorbent material with methanol to pick up any remaining residue. Methanol is used to solubilize the material for effective removal.
-
Collect Waste: Using forceps or tongs, carefully pick up the contaminated absorbent material. Place it and any other contaminated items (e.g., gloves) into a heavy-duty plastic bag (e.g., a vapor-tight plastic bag).
-
Seal and Label: Seal the bag and label it clearly as "Hazardous Waste: this compound Spill Debris."
-
Surface Decontamination: Wash the contaminated surface with methanol, collecting the rinsate as hazardous liquid waste. Follow this with a thorough wash using a strong soap and water solution.
-
Final Verification: Do not re-enter or reuse the area until it has been verified as clean by a supervisor or the appropriate safety officer[2].
Diagram 2: Spill Cleanup Workflow
This diagram outlines the sequential steps for safely managing a small laboratory spill of this compound.
Caption: Step-by-step workflow for small this compound spill cleanup.
References
-
U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides.[Link]
-
Safety Data Sheet. SAFETY DATA SHEET DIOCTYL MALEATE.[Link]
-
National Center for Biotechnology Information. this compound | C20H36O4Sn | CID 86748249 - PubChem.[Link]
-
Centers for Disease Control and Prevention. ORGANOTIN COMPOUNDS - CDC Stacks.[Link]
-
Gelest, Inc. DIOCTYL(MALEATE)TIN, tech-95 - Safety Data Sheet.[Link]
-
Japanese Ministry of the Environment. Organic tin compounds (Dioctyltin compounds) Chemical Substances Control Law Reference.[Link]
-
Australian Government Department of Health. Compounds of dioctyltin - Evaluation statement - 30 June 2022.[Link]
Sources
- 1. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 2. This compound | C20H36O4Sn | CID 86748249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Octyl Tin Maleate, this compound Manufacturers, with SDS [mubychem.com]
- 4. gelest.com [gelest.com]
- 5. env.go.jp [env.go.jp]
- 6. Dioctyl(maleate)tin CAS#: 16091-18-2 [m.chemicalbook.com]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Validation & Comparative
dioctyltin maleate vs. dibutyltin maleate as PVC stabilizer
Topic: Technical Comparison: Dioctyltin Maleate (DOTM) vs. Dibutyltin Maleate (DBTM) as PVC Stabilizers Content Type: Technical Comparison Guide Audience: Researchers, Material Scientists, and Regulatory Affairs Specialists
In the formulation of rigid Polyvinyl Chloride (PVC), organotin maleates represent the gold standard for clarity and thermal stability. However, the selection between Dibutyltin Maleate (DBTM) and This compound (DOTM) is rarely a question of simple performance; it is a strategic decision balancing stoichiometric efficiency against regulatory compliance .
-
DBTM offers superior stabilization efficiency per unit weight due to its higher tin content (lower molecular weight). It is the historical choice for non-contact industrial applications.
-
DOTM is the critical alternative for regulated industries. While slightly less efficient by weight, it possesses a favorable toxicological profile, granting it global regulatory acceptance for food-contact materials (FCM) and pharmaceutical packaging.
This guide analyzes the mechanistic differences, comparative performance data, and validation protocols required to substitute these stabilizers in high-performance PVC formulations.
Chemical & Mechanistic Foundation
To understand the performance delta, one must look at the structure-property relationships. Both compounds function primarily as preventative stabilizers .
Structural Comparison
| Feature | Dibutyltin Maleate (DBTM) | This compound (DOTM) | Impact on Performance |
| Alkyl Chain | Butyl ( | Octyl ( | Octyl chains increase MW, reducing Tin %. |
| Tin Content | ~25-33% (depending on oligomerization) | ~15-19% | Higher Sn% = Higher HCl scavenging capacity. |
| Solubility | Moderate in PVC matrix | High in PVC matrix | Octyl chains improve compatibility/plasticization. |
Stabilization Mechanism (The Frye-Horst Model)
Both stabilizers operate via the Frye-Horst mechanism , replacing labile allylic chlorine atoms on the PVC chain with stable maleate ester groups. Uniquely, the maleate ligand provides a secondary mechanism: the Diels-Alder addition , which scavenges conjugated double bonds (polyenes) to prevent yellowing (chromophore formation).
Diagram 1: Dual-Action Stabilization Pathway
Caption: The dual-action mechanism where the organotin center exchanges labile chlorine (Frye-Horst) while the maleate ligand disrupts chromophores via Diels-Alder addition.
Performance Comparison: The Data
The following data summarizes typical performance metrics in a rigid PVC formulation (e.g., PVC resin K-58, 1.5 phr stabilizer, 0.5 phr lubricant).
Thermal & Optical Metrics
| Metric | Dibutyltin Maleate (DBTM) | This compound (DOTM) | Interpretation |
| Dynamic Stability (Fusion) | High Torque Retention | Moderate Torque Retention | DBTM maintains melt viscosity longer due to higher Sn content. |
| Static Stability (Congo Red) | 25 - 30 minutes | 20 - 24 minutes | DBTM absorbs more HCl per gram before saturation. |
| Initial Color (Yellowness Index) | Excellent (Low YI) | Excellent (Low YI) | Both maleates provide superior initial clarity compared to thiols. |
| Long-term Weathering | Good | Excellent | DOTM's lower volatility and better compatibility reduce exudation. |
| Plate-out | Moderate Risk | Low Risk | DOTM is more compatible with the PVC matrix, reducing surface migration. |
Toxicology & Regulation (The Deciding Factor)
-
DBTM: Classified as toxic to reproduction and mutagenic in some jurisdictions. Severe restrictions in the EU (REACH) for consumer goods.
-
DOTM: Approved by the FDA (21 CFR 178.2010) and EFSA for food contact applications. The longer octyl chains drastically reduce bioavailability and leaching potential compared to butyl analogs.
Experimental Protocols for Validation
To empirically verify the substitution of DBTM with DOTM, researchers must employ self-validating protocols that measure both processing windows and degradation onset.
Protocol A: Dynamic Thermal Stability (ASTM D2538)
Objective: Determine the "Fusion Time" and "Degradation Time" under shear stress, simulating extrusion conditions.
Equipment: Torque Rheometer (e.g., Brabender Plasti-Corder) with a mixing bowl.
Workflow Visualization:
Caption: ASTM D2538 workflow. The time delta between 'Equilibrium' and 'Degradation' represents the stabilizer's dynamic efficiency.
Step-by-Step Methodology:
-
Preparation: Pre-blend PVC resin (100 phr), Stabilizer (1.0–2.0 phr), and Lubricant (0.5 phr) in a high-speed mixer until temperature reaches 110°C (dry blend).
-
Setup: Heat the rheometer bowl to 190°C . Calibrate rotor speed to 60 rpm .
-
Loading: Introduce a fixed mass (e.g., 60g) of the dry blend into the chamber within 20 seconds.
-
Data Acquisition:
-
Fusion Time: Time to reach the first torque peak.[1]
-
Stability Time: Time elapsed until torque begins to rise sharply after the equilibrium plateau (indicating cross-linking/degradation).
-
-
Analysis: Compare the Stability Time of DOTM vs. DBTM. Note: You may need to increase the dosage of DOTM by 15-20% to match the Stability Time of DBTM.
Protocol B: Static Heat Stability (Congo Red Test)
Objective: Measure the time until HCl evolution occurs without shear stress.
-
Sample Prep: Cut 2mm x 2mm chips from a milled PVC sheet.
-
Setup: Place 2g of sample in a test tube. Insert a Congo Red paper strip at the top, ensuring it does not touch the sample.
-
Heating: Immerse tube in an oil bath at 180°C .
-
Endpoint: Record the time when the Congo Red paper changes from red to blue (indicating HCl release).
Conclusion
While Dibutyltin Maleate (DBTM) remains the most efficient stabilizer for non-regulated, high-clarity applications, its toxicity profile renders it obsolete for modern consumer packaging. This compound (DOTM) serves as the mandatory alternative for food and pharmaceutical contact.
Recommendation for Developers: When transitioning from DBTM to DOTM, anticipate a 10-15% increase in loading levels to match the thermal stability time. Furthermore, due to the longer alkyl chain of DOTM, lubricant packages may need slight adjustment (reduction) to prevent over-lubrication and plate-out.
References
-
ASTM International. (2018). ASTM D2538-18: Standard Practice for Fusion of Poly(Vinyl Chloride) (PVC) Compounds Using a Torque Rheometer.[2] West Conshohocken, PA. Link
-
U.S. Food and Drug Administration (FDA). CFR - Code of Federal Regulations Title 21, Part 178.2010: Antioxidants and/or stabilizers for polymers.Link
-
Frye, A. H., & Horst, R. W. (1959). The Mechanism of Polyvinyl Chloride Stabilization by Barium, Cadmium, and Zinc Salts of Fatty Acids. Journal of Polymer Science.[3]
-
European Food Safety Authority (EFSA). Scientific Opinion on the safety evaluation of the substance, dioctyltin bis(2-ethylhexyl maleate). EFSA Journal. Link
-
Arkış, E., & Balköse, D. (2005). Thermal stabilisation of poly(vinyl chloride) by organotin compounds.[4][5][6] Polymer Degradation and Stability.[4] Link
Sources
A Comparative Guide to the Efficiency of Dioctyltin Maleate in PVC Films
This guide provides an in-depth technical analysis of dioctyltin maleate (DOTM) as a heat stabilizer for polyvinyl chloride (PVC) films. Intended for researchers, scientists, and formulation professionals, this document moves beyond a simple product overview to offer a comparative performance evaluation against common alternatives, supported by experimental data and standardized testing protocols. Our focus is on elucidating the causal relationships behind stabilizer efficacy, thereby empowering you to make informed decisions in your PVC formulation development.
The Inherent Instability of PVC and the Role of Heat Stabilizers
Polyvinyl chloride, despite its versatility and cost-effectiveness, possesses an inherent thermal instability. When subjected to the high temperatures required for processing (typically above 160°C), PVC undergoes a catastrophic degradation cascade.[1][2] This process begins with the elimination of hydrogen chloride (HCl) from the polymer backbone, a reaction known as dehydrochlorination.[3] The loss of HCl creates conjugated double bonds (polyenes), which are chromophoric and lead to the characteristic yellowing, browning, and eventual blackening of the material.[4]
Crucially, the liberated HCl acts as a catalyst, accelerating further degradation in an autocatalytic cycle.[5] This rapid degradation not only compromises the aesthetic qualities of the PVC film but also severely deteriorates its mechanical properties, leading to brittleness and loss of structural integrity.
Heat stabilizers are essential additives that interrupt this degradation process. Their primary functions are twofold:
-
HCl Scavenging: They neutralize the hydrogen chloride as it is formed, preventing the autocatalytic "unzipping" of the polymer chain.
-
Substitution of Labile Chlorines: They replace the unstable chlorine atoms (at allylic or tertiary carbon sites) on the PVC backbone with more stable functional groups, thus preventing the initial HCl elimination.[6]
The choice of heat stabilizer is therefore a critical determinant of the PVC film's processing window, long-term durability, and suitability for its intended application.
This compound (DOTM): A Mechanistic Overview
This compound is an organotin carboxylate stabilizer.[6] Its mechanism of action involves both primary functions of a heat stabilizer. The tin atom readily reacts with and scavenges HCl. More importantly, the maleate ligand can replace labile chlorine atoms on the PVC chain. A unique feature of maleate-based stabilizers is their ability to undergo a Diels-Alder reaction with the forming polyene sequences, which can interrupt the growth of color-inducing chromophores, thereby contributing to good initial color and light stability.[5][7]
Diagram 1: PVC degradation and stabilization mechanism by DOTM.
A significant advantage of dioctyltin-based stabilizers, including DOTM, is their low toxicity profile, which has led to their approval for food contact applications by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[1][7] This makes DOTM a preferred choice for applications like food packaging films and medical devices.
Comparative Performance Analysis
The efficacy of a heat stabilizer is not absolute but is relative to the performance of other available systems under specific conditions. Here, we compare this compound against three major classes of stabilizers: Lead-based, Calcium/Zinc (Ca/Zn) systems, and Organotin Mercaptides.
Thermal Stability
Thermal stability can be assessed in two modes: static stability , which evaluates performance under heat alone over time (e.g., in an oven), and dynamic stability , which assesses performance under the combined stress of heat and mechanical shear (e.g., in a two-roll mill or torque rheometer).
Static Thermal Stability Data
| Stabilizer Type | Test Method | Parameter | Result | Source(s) |
| Unstabilized PVC | Dehydrochlorination | Onset of HCl Evolution (160°C) | 2.5 hours | [8] |
| Organotin Mercaptide * | Dehydrochlorination | Onset of HCl Evolution (160°C) | 14.3 hours | [8] |
| Lead-based (Pb) | TGA (5% weight loss) | Decomposition Temp. | 295°C | [3] |
| Calcium/Zinc (Ca/Zn) | TGA (5% weight loss) | Decomposition Temp. | 293°C | [3] |
| Organic Based Stabilizer | TGA (5% weight loss) | Decomposition Temp. | 297°C | [3] |
Note: Data for Dioctyltin bis(isooctyl thioglycollate). While not DOTM, this provides a benchmark for high-efficiency organotin performance.
Interpretation of Thermal Stability Data:
-
Organotin Mercaptides generally offer the highest level of thermal stability, as evidenced by the significantly delayed onset of HCl evolution.[7][9] They are considered the benchmark for processing highly rigid PVC formulations under demanding conditions.
-
This compound , as an organotin carboxylate, provides good thermal stability, though typically less potent than its mercaptide counterparts.[7] Its strength lies in a balance of thermal performance and excellent light stability.
-
Lead-based Stabilizers provide excellent long-term heat stability and have a wide processing window, which is why they have been historically popular.[3][10] However, their use is declining rapidly due to significant health and environmental toxicity concerns.[10]
-
Calcium/Zinc Stabilizers are a non-toxic alternative to lead. While their inherent thermal stability was traditionally lower, modern formulations with co-stabilizers (like polyols or β-diketones) have greatly improved their performance.[1][11] A key issue with some Ca/Zn systems can be "zinc burning," a rapid, catastrophic degradation if the formulation is not perfectly balanced.[2][9]
Color Hold During Thermal Aging
The ability of a stabilizer to maintain the initial color of the PVC film during prolonged heat exposure is critical.
| Stabilizer Type (at 180°C) | Time to Initial Yellowing | Time to Dark Brown/Black | Source(s) |
| Lead-based (Pb) | ~40 min | >200 min | [3] |
| Calcium/Zinc (Ca/Zn) | ~40 min | ~130 min | [3] |
| Organic Based Stabilizer | ~50 min | ~140 min | [3] |
Interpretation of Color Hold Data:
DOTM is known for providing excellent initial color.[7] The data above for a general Organic Based Stabilizer (OBS) shows a longer time to initial yellowing compared to both Pb and Ca/Zn systems, a characteristic often shared by organotin carboxylates like DOTM.[3] While lead stabilizers may offer longer-term protection against blackening, the superior initial whiteness of organotin and advanced Ca/Zn systems is often preferred for aesthetically demanding applications.[3]
UV Resistance and Weatherability
For PVC films intended for outdoor or high-light exposure applications, resistance to UV degradation is paramount. UV radiation can break polymer chains, leading to discoloration (yellowing), chalking, and a loss of mechanical properties such as impact strength and flexibility.
Qualitative Comparison of UV Stability
| Stabilizer Type | Inherent UV Stability | Comments | Source(s) |
| This compound | Good to Excellent | The maleate group contributes to photostability. Often used to enhance weathering capabilities. | [1][7] |
| Lead-based | Good | Provides good weatherability, but primarily used in opaque applications like pipes and profiles. | [11] |
| Calcium/Zinc | Good | Modern formulations often have good inherent UV resistance. | [1][11] |
| Organotin Mercaptide | Poor | Sulfur-containing groups can be detrimental to light stability. Typically requires co-stabilizers like UV absorbers for outdoor use. | [7] |
While organotin mercaptides excel in thermal stability, they are generally not recommended for applications requiring long-term UV resistance without the inclusion of a UV absorber package.[1] In contrast, organotin carboxylates like DOTM offer a much better balance, providing both moderate-to-good heat stability and good inherent light stability, making them a strong candidate for clear, weatherable PVC films.[7]
Leaching and Regulatory Profile
For applications involving contact with food, beverages, or medical products, the potential for the stabilizer to migrate, or "leach," out of the PVC matrix is a critical safety consideration.
| Stabilizer Type | Regulatory Status (Food Contact) | Leaching Potential | Source(s) |
| This compound | FDA and EU approved for specific applications. | Low migration resistance in rigid PVC, making it suitable for food contact use. | [1][7][12] |
| Lead-based | Banned/Heavily Restricted | High toxicity profile; not used for food contact. | [10] |
| Calcium/Zinc | Generally Recognized as Safe (GRAS); widely approved. | Considered the safest option with very low toxicity and migration. | [1] |
| Organotin Mercaptide | Specific octyltin derivatives are approved by the FDA. | Low migration resistance, similar to DOTM. | [7][12] |
This compound's approval for food contact applications is a major advantage over lead-based systems and positions it as a high-performance, safe alternative.[7] While Ca/Zn systems are the benchmark for safety, DOTM and other approved octyltins offer superior processing stability and clarity for demanding transparent applications like blister packs and rigid food containers.[1]
Experimental Protocols for Validation
To ensure scientific integrity, the performance of any stabilizer system must be validated through standardized, repeatable experimental protocols. The following section details the methodologies for key performance tests.
Diagram 2: General experimental workflow for stabilizer validation.
Protocol: Static Thermal Stability (Oven Aging Method)
-
Standard: Based on ASTM D2115.
-
Objective: To evaluate the resistance of PVC films to discoloration when exposed to elevated temperatures over time.
-
Methodology:
-
Prepare PVC films (e.g., 75mm x 150mm x 1mm) for each stabilizer formulation to be tested.
-
Place the film specimens on an inert rack (e.g., aluminum foil-covered) in a forced-air circulating oven preheated to the test temperature (e.g., 180°C or 200°C).
-
At predetermined intervals (e.g., every 10 or 15 minutes), remove a specimen or a portion of a specimen from the oven.
-
Arrange the removed specimens chronologically on a white background to visually assess the progression of discoloration.
-
For quantitative analysis, measure the color of each specimen using a spectrophotometer or colorimeter. Calculate the Yellowness Index (YI) according to ASTM E313 or the color difference (ΔE*ab) according to ASTM D2244 relative to the un-aged sample.[4]
-
The "stability time" is reported as the time at which a defined level of discoloration occurs.
-
Protocol: Dehydrochlorination Test (Congo Red Method)
-
Standard: Based on ISO 182-1 or SATRA TM324.[10]
-
Objective: To determine the time until the onset of significant HCl evolution from a PVC sample at a high temperature.
-
Methodology:
-
Place a specified mass (e.g., 2.0 g) of the PVC compound into a glass test tube.
-
Insert a strip of Congo Red indicator paper into the test tube, positioning it a set distance above the sample.
-
Immerse the test tube into a thermostatically controlled oil bath heated to the test temperature (e.g., 180°C or 200°C).
-
Start a timer immediately.
-
Record the time, in minutes, required for the Congo Red paper to change color from red to blue. This indicates the presence of acidic HCl gas.
-
This recorded time is the "thermal stability time." A longer time indicates greater stability.
-
Protocol: Accelerated UV Weathering
-
Standard: Based on ASTM G154 / ASTM D4329.
-
Objective: To simulate the damaging effects of sunlight and moisture on PVC films in an accelerated laboratory setting.
-
Methodology:
-
Mount PVC film specimens in the sample holders of a fluorescent UV accelerated weathering tester (e.g., QUV tester).[12]
-
Select a test cycle appropriate for plastics. A common cycle involves alternating periods of UV exposure and moisture condensation. For example: 8 hours of UV exposure using UVA-340 lamps at a black panel temperature of 60°C, followed by 4 hours of condensation at 50°C.
-
Expose the samples for a predetermined duration (e.g., 500, 1000, or 2000 hours).
-
Periodically remove the samples for evaluation.
-
Assess degradation by:
-
Color Change: Measure the color coordinates (Lab) and calculate the total color difference (ΔEab) relative to an unexposed control sample, per ASTM D2244.
-
Gloss Retention: Measure the 60° gloss and report the percentage of gloss retained compared to the control.
-
Mechanical Properties: Test for changes in tensile strength, elongation at break, or impact resistance.
-
-
Protocol: Overall Migration into Food Simulants
-
Standard: Based on EN 1186 series.
-
Objective: To quantify the total amount of non-volatile substances that migrate from a PVC film into a food simulant. This is critical for food contact compliance.
-
Methodology:
-
Select the appropriate food simulants based on the intended food contact type (e.g., Simulant A: 10% ethanol for aqueous foods; Simulant B: 3% acetic acid for acidic foods; Simulant D2: vegetable oil for fatty foods).
-
Prepare test specimens of a known surface area.
-
Expose the specimens to the simulant under conditions of time and temperature that represent the intended use (e.g., 10 days at 40°C for long-term storage). Exposure can be via total immersion or by using a migration cell for single-sided contact.
-
After the exposure period, remove the test specimen.
-
Determine the amount of migrated substance. For aqueous simulants, this typically involves evaporating the simulant and weighing the non-volatile residue. For oil simulants, the process involves extracting the oil from the sample and determining weight loss.
-
Calculate the overall migration in milligrams per square decimeter (mg/dm²) of the contact surface.
-
Compare the result to the regulatory limit (e.g., 10 mg/dm² in the EU).
-
Conclusion and Recommendations
This compound presents a well-balanced performance profile as a heat stabilizer for PVC films. Its primary advantages lie in its good light stability, excellent initial color, and its favorable regulatory status, including approvals for food contact applications.
-
For High-Clarity, Food-Contact Applications: DOTM is an excellent choice, offering a superior combination of transparency, safety, and processability compared to lead-based stabilizers and providing better initial color and potentially easier processing than some Ca/Zn systems.
-
For Demanding High-Temperature/Rigid Processing: Organotin mercaptides remain the top performers for thermal stability and should be considered where the processing window is narrow or shear is high.
-
For Outdoor/Weatherable Applications: DOTM's inherent light stability makes it a stronger candidate than organotin mercaptides. For optimal long-term performance, it should be used in conjunction with a dedicated UV absorber package.
-
For General-Purpose, Non-Toxic Formulations: Advanced Calcium/Zinc systems are highly competitive and are the preferred choice where cost and the "heavy-metal-free" label are primary drivers, provided the formulation is optimized to prevent "zinc burning."
Ultimately, the selection of a stabilizer system is a multi-faceted decision that must balance performance requirements, regulatory constraints, and cost. By understanding the underlying chemical mechanisms and validating performance through the rigorous experimental protocols outlined in this guide, researchers and formulators can confidently select and optimize the ideal stabilizer system for their specific PVC film application.
References
- Liu, J., et al. (2015).
- Orbimind (2025). PVC Stabilizers: Troubleshooting Thermal Stability & Processing.
- ResearchGate (2025).
- Semantic Scholar (2021).
- Platinum Industries (2024). Boosting PVC performance with Organotin stabilizers.
- Calcium Zinc or Tin Stabilizer Which Works Better for Your PVC Applic
- ResearchGate (2025). Synthesis and Evaluation of Poly(this compound-styrene-methyl acrylate) as a Stabilizer for Poly(vinyl chloride).
- Semantic Scholar (2023). (PDF) Investigating the role of different stabilizers of PVCs by using a torque rheometer.
- BSI. BS EN 1186 - Materials and articles in contact with foodstuffs. Plastics.
- Korea Science. Kinetics study of photo-degradation of poly(Vinyl Chloride) films in presence of organotin(IV)
- Arkis, E. (n.d.). 312 Tin Chemistry: Fundamentals, Frontiers and Applications - 3.3 Organotin Compounds as PVC Stabilizers. SciSpace.
- Faith Industries (2025). Tin Stabilizers vs. Lead Stabilizers: Performance, Cost, and Compliance Trade-offs.
- Arkis, E. (2004). Thermal stabilisation of poly(vinyl chloride) by organotin compounds. CORE.
- SGS-CSTC Standards Technical Services (Shanghai) Co., Ltd. (2020). Test Report.
- iTeh Standards.
- Academia.edu. (PDF)
- EUROLAB. EN 1186 Materials and Articles Intended for Foodstuffs - Plastics.
- Semantic Scholar (2021).
- Chemical Leachates from Food Contact Packaging M
- Baerlocher GmbH. Organotin Stabilizers.
- MDPI (2018). The Effect of Ultraviolet Irradiation on the Physicochemical Properties of Poly(vinyl Chloride) Films Containing Organotin(IV) Complexes as Photostabilizers.
- Baghdad Science Journal. Impact of Ultraviolet Radiation on the Aging Properties of PVC Films Doped by Tin(IV) Complexes.
- NIH (n.d.). Protection of Poly(Vinyl Chloride) Films against Photodegradation Using Various Valsartan Tin Complexes. PMC.
- Study of Photodecomposition Rate Constant and Surface Morphology of PVC Films Embedded with Tin(IV) Complexes (2022).
- UQ eSpace. Trends and prospects for thermal stabilizers in polyvinyl chloride.
- Inchem.org. MONO- AND DISUBSTITUTED METHYLTIN, BUTYLTIN, AND OCTYLTIN COMPOUNDS.
- Q-Lab. ASTM G154.
- UQ eSpace. Trends and prospects for thermal stabilizers in polyvinyl chloride.
Sources
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Technical Guide: Orthogonal Cross-Validation of Dioctyltin Maleate (DOTM) Analysis
Executive Summary
In the regulatory landscape of pharmaceutical packaging and PVC stabilization, Dioctyltin Maleate (DOTM) presents a unique analytical challenge. It is a coordination complex that hydrolyzes into the dioctyltin (DOT) cation and maleic acid. Consequently, accurate quantification requires orthogonal validation to ensure that the reported values reflect the true content of the organotin species, free from matrix interference or speciation bias.
This guide details the cross-validation of two industry-standard methodologies:
-
GC-MS (Gas Chromatography-Mass Spectrometry): The sensitivity gold standard, requiring alkylation derivatization.
-
HPLC-MS/MS (High-Performance Liquid Chromatography-Tandem Mass Spectrometry): The high-throughput alternative, offering direct analysis of the cation.
Key Finding: While GC-MS offers superior Limits of Detection (LOD) (<0.5 ng/mL), it is labor-intensive. HPLC-MS/MS provides faster turnaround but requires specific mobile phase modifiers (tropolone) to prevent on-column adsorption. Cross-validation between these methods typically yields a correlation coefficient (
The Analytical Challenge: Speciation vs. Total Tin
This compound (
-
In GC-MS: The maleate ligand is cleaved, and the tin center is chemically modified (derivatized) to become volatile.
-
In HPLC-MS: The species is often analyzed as the free cation
or a complex with a chelating agent.
Critical Scientific Directive: To cross-validate these methods, you cannot compare "DOTM peak area" directly. You must convert all quantitative results to Dioctyltin (DOT) Cation Equivalents or Total Tin (Sn) mass.
Method A: GC-MS with In-Situ Ethylation
The Gold Standard for Sensitivity and Matrix Elimination
GC-MS cannot analyze organotins directly due to their low volatility and high polarity. We utilize Sodium Tetraethylborate (
Mechanistic Workflow
The reaction occurs in an aqueous/organic biphasic system. The acid digestion first releases the DOT cation from the maleate ligand.
Figure 1: Reaction pathway for the conversion of non-volatile DOTM to volatile alkyl-tin derivatives.
Detailed Protocol
-
Extraction/Digestion: Weigh 1.0 g of sample. Add 10 mL of methanol containing 0.05% acetic acid. Sonicate for 30 mins.
-
Buffering: Take an aliquot (e.g., 1 mL) into a glass tube. Add 5 mL Acetate Buffer (pH 4.5).
-
Internal Standard: Add 50 µL of deuterated internal standard (
-Tributyltin or Tripropyltin). -
Derivatization: Add 1 mL of 2%
(freshly prepared) and 2 mL of Hexane . -
Reaction: Shake vigorously for 15 minutes. The ethyl groups replace the labile ligands on the tin.
-
Separation: Centrifuge. Transfer the upper hexane layer to a GC vial.
-
GC Parameters:
-
Column: HP-5MS or equivalent (30m x 0.25mm).
-
Injection: Splitless, 250°C.
-
Oven: 60°C (1 min) -> 20°C/min -> 280°C.
-
MS Detection: SIM mode (Target ions for Dioctyl-diethyl-tin: m/z 261, 289, 319).
-
Pros: Excellent removal of matrix interferences; extremely low LOD.
Cons:
Method B: HPLC-MS/MS with Tropolone Complexation
The High-Throughput Alternative
Organotins interact strongly with residual silanols on HPLC columns, leading to severe peak tailing. To solve this, we use Tropolone (2-hydroxy-2,4,6-cycloheptatrien-1-one) in the mobile phase. Tropolone acts as a "shield," forming a transient, non-polar complex with the tin cation that elutes sharply.
Detailed Protocol
-
Extraction: Weigh 1.0 g sample. Extract with 10 mL Acetonitrile containing 0.1% Formic Acid.
-
Clarification: Centrifuge at 4000 rpm for 10 mins. Filter supernatant (0.2 µm PTFE).
-
LC Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.05% Tropolone (Critical Step).
-
Gradient: 50% B to 100% B over 5 minutes.
-
-
MS/MS Detection (ESI+):
-
Precursor Ion: m/z 347 (approximate for Dioctyltin cation species, varies by hydration/solvent adducts).
-
MRM Transitions: Optimize for loss of octyl chains or tropolone fragments.
-
Pros: No derivatization; simple "dilute-and-shoot" workflow. Cons: Matrix effects (ion suppression) in ESI source; Tropolone can contaminate the MS source if not diverted.
Cross-Validation & Data Comparison
To validate the HPLC method against the GC-MS anchor, we perform a linearity and recovery study.
Experimental Design[1]
-
Samples: Spiked PVC matrix at 3 levels (Low, Medium, High).
-
Replicates:
per level per method. -
Calculation: Both methods quantify the Dioctyltin (DOT) moiety.
Comparative Performance Data[2]
| Parameter | GC-MS (Derivatized) | HPLC-MS/MS (Direct) | Verdict |
| Linearity ( | > 0.999 | > 0.995 | GC-MS is more linear at trace levels. |
| LOD (ng/mL) | 0.2 | 1.5 | GC-MS is 7-10x more sensitive. |
| Recovery (%) | 92 - 105% | 85 - 115% | GC-MS has tighter accuracy. |
| Precision (%RSD) | < 4% | < 8% | HPLC has higher variability due to matrix. |
| Prep Time | 2 hours | 30 mins | HPLC is significantly faster. |
The Decision Matrix (Graphviz)
Use this logic flow to determine which method to deploy for your specific project phase.
Figure 2: Decision tree for selecting between GC-MS and HPLC-MS/MS based on sensitivity and throughput needs.
Senior Scientist’s Recommendations
-
The "Tropolone" Factor: If you choose HPLC, you must use tropolone (or a similar complexing agent like 3-hydroxyflavone) in the mobile phase. Without it, the tin cation interacts with silanol groups on the silica column, causing severe peak tailing and poor reproducibility.
-
Internal Standards are Mandatory: For GC-MS, use deuterated TBT (
-Tributyltin). For HPLC-MS, if deuterated DOT is unavailable, use Tripropyltin, but watch for competitive ionization. -
Cross-Validation Acceptance Criteria: When transferring a method from GC to LC, a Bland-Altman plot should show a bias of <10%. If the HPLC method consistently reads lower, check for ion suppression in the ESI source.
References
-
ISO 17353:2004 . Water quality — Determination of selected organotin compounds — Gas chromatographic method. International Organization for Standardization. Link
-
European Food Safety Authority (EFSA) . Scientific Opinion on the risk to public health related to the presence of organotin compounds in food. EFSA Journal. Link
- Cole, R. et al.Comparison of GC-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds. Journal of Analytical Atomic Spectrometry.
-
U.S. EPA Method 8323 . Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. Link
A Comparative Analysis of Dioctyltin Toxicity: A Guide for Researchers
This guide provides an in-depth comparative analysis of the toxicity of dioctyltin (DOT) compounds relative to other prevalent organotin compounds, such as tributyltin (TBT) and dibutyltin (DBT). Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the structure-toxicity relationships within the organotin family, focusing on key toxicological endpoints and the underlying molecular mechanisms.
Introduction to Organotin Compounds: Structure, Use, and Toxicity
Organotin compounds are a class of organometallic chemicals characterized by at least one tin-carbon bond.[1] Their general formula is RnSnX4-n, where 'R' is an alkyl or aryl group, and 'X' is an anionic ligand. The toxicological profile of an organotin is primarily dictated by the number (n) and nature of the organic 'R' groups, while the 'X' ligand mainly influences its physicochemical properties.[2][3]
These compounds have a wide array of industrial applications. Diorganotins, including dioctyltin (DOT) and dibutyltin (DBT), are primarily used as heat stabilizers for polyvinyl chloride (PVC) and as catalysts in the production of polyurethane foams and silicones.[4][5] Triorganotins, such as tributyltin (TBT), are potent biocides and have been used extensively in anti-fouling paints for ship hulls, wood preservatives, and as agricultural fungicides.[4][6] Mono- and tetraorganotins are generally considered the least toxic, with tetraorganotins often acting as precursors that can be metabolized into more toxic triorganotin forms.[4]
The general toxicity hierarchy for organotin compounds decreases as follows: Triorganotins > Diorganotins > Monoorganotins. Within a class, the toxicity is also influenced by the length of the alkyl chain; ethyl and butyl derivatives are typically the most toxic, and toxicity tends to decrease as the chain length increases. Consequently, trioctyltin compounds are considered virtually non-toxic to animals, which places dioctyltin compounds on the lower end of the toxicity spectrum for di-substituted organotins.
Caption: Organotin toxicity hierarchy based on substitution and alkyl chain length.
Comparative Toxicity Profile
While the general rule of decreasing toxicity with increasing alkyl chain length holds, specific toxicological endpoints reveal important distinctions between dioctyltin, dibutyltin, and tributyltin. The main driver of systemic toxicity for these compounds is the organotin moiety itself (e.g., the dioctyltin cation).[2]
Acute Toxicity
Acute toxicity data, typically represented by the LD50 (the dose lethal to 50% of a test population), provides a clear quantitative measure of a substance's short-term poisoning potential. As predicted by the structure-activity relationship, dioctyltin compounds generally exhibit lower acute oral toxicity compared to their dibutyltin and tributyltin counterparts.
| Organotin Compound | Species | Route | LD50 Value | Reference(s) |
| Dibutyltin Oxide | Rat | Oral | 44.9 mg/kg | [7] |
| Dibutyltin Dilaurate | Rat | Oral | 175 mg/kg | [8] |
| Tributyltin Oxide (TBTO) | Rat | Oral | 127-234 mg/kg | [9] |
| Dioctyltin Dichloride | Rat | Oral | ~500 mg/kg (weekly for 8 wks) | [10] |
| Dioctyltin Oxide | - | Ingestion | Moderately toxic | |
| Dioctyltin Dilaurate | - | Ingestion | Mildly toxic |
Note: Direct LD50 values for dioctyltin compounds are less commonly cited than for butyltins, but available data consistently show lower acute toxicity.
Immunotoxicity: A Key Differentiator
A critical and well-documented effect of both di- and tributyltins is their potent immunotoxicity, specifically targeting the thymus gland.[9] Dioctyltin compounds share this property and are recognized as significant immunotoxic agents.[2][9]
-
Dioctyltin (DOT): Repeated exposure to various DOT compounds, such as dioctyltin dichloride (DOTC) and dioctyltin oxide, consistently causes decreased thymus weight and lymphoid depletion in animal studies.[2][11] This thymolytic effect is a primary driver for the health risk assessment of DOT compounds.[2] Acute oral administration of DOTC to rats resulted in significantly lower thymus and spleen weights and induced apoptosis in the immune cells of these organs.[12] The mechanism is believed to involve the direct stimulation of immune cell apoptosis.[12]
-
Dibutyltin (DBT): DBT compounds are also potent immunotoxicants that induce thymus atrophy.[9][13] In reproduction/developmental toxicity screening tests, DBT dichloride caused decreased thymus weights and severe lymphoid depletion in maternal rats.[13]
-
Tributyltin (TBT): TBT is a well-established immunotoxicant.[9] Dietary exposure to TBT oxide in rats has been shown to cause immunotoxicity even at low concentrations (5 ppm).[9]
The shared and potent thymolytic activity of DOT and DBT underscores a common toxicological pathway for di-substituted organotins, making immunotoxicity a critical endpoint for evaluation.
Developmental and Reproductive Toxicity
Organotins are known to pose risks to development and reproduction.
-
Dioctyltin (DOT): Based on read-across data from various dioctyltin compounds, this group of chemicals is expected to cause adverse developmental effects.[2] Due to their reproductive toxicity, dioctyltin derivatives are listed as substances of very high concern.[4]
-
Dibutyltin (DBT): DBT compounds are classified as toxic to reproduction.[4] Studies show effects such as post-implantation loss and decreased pup weights.[13]
-
Tributyltin (TBT): TBT is a potent endocrine disruptor, famously causing "imposex" (the development of male characteristics in female gastropods) in marine snails at extremely low concentrations.[14][15] This is theorized to occur through the inhibition of the cytochrome P450 enzyme that converts androgens to estrogens.[15] While less potent than TBT, other organotins, including DOT, are also considered potential endocrine disruptors.[16]
Other Toxic Effects
-
Hepatotoxicity: Dibutyltin and tributyltin compounds are known to cause bile duct damage in rats, mice, and hamsters.[9]
-
Neurotoxicity: While triethyltin and trimethyltin compounds are the most potent organotin neurotoxicants, TBT and DBT are considered less potent in this regard.[9][17] High doses of some dioctyltin compounds have been observed to cause convulsions and respiratory depression in mice.[11]
-
Dermal Irritation: Direct contact with many di- and trialkyltin compounds can cause skin irritation, and in severe cases, chemical burns.[7][14]
Molecular Mechanisms of Toxicity
The toxicity of organotins is multifaceted, involving disruption of fundamental cellular processes.
-
Mitochondrial Disruption: A primary mechanism for many organotins is the disruption of mitochondrial function. They can interfere with oxidative phosphorylation, depleting cellular ATP.[18]
-
Reactive Oxygen Species (ROS) Generation: Organotin exposure can lead to increased oxidative stress through the generation of ROS, damaging cellular components like lipids, proteins, and DNA.[19][20]
-
Induction of Apoptosis: As seen clearly with the immunotoxicity of DOT, organotins can trigger programmed cell death (apoptosis).[12] This is a key mechanism in thymic atrophy.[12]
-
Endocrine Disruption: As noted with TBT, organotins can interfere with hormone synthesis and receptor activity, leading to reproductive and developmental abnormalities.[6][15][16]
Caption: A simplified pathway illustrating how dioctyltin leads to thymus atrophy.
Experimental Protocols for Toxicity Assessment
To ensure robust and comparable data, standardized testing methodologies are crucial. The following protocols are based on established OECD guidelines and common research practices.
Protocol 1: Acute Oral Toxicity Assessment (Adapted from OECD Guideline 425)
This protocol determines the LD50 of a test compound, providing a quantitative measure of acute toxicity. The Up-and-Down Procedure (UDP) is used to minimize animal usage.
-
Objective: To determine the acute oral LD50 of an organotin compound.
-
Causality: This test is foundational for hazard classification. The UDP method is chosen for its ethical advantage of using fewer animals compared to traditional methods while still providing a statistically robust LD50 estimate and confidence intervals.[21]
-
Methodology:
-
Animal Model: Use a single sex of healthy, young adult rats (e.g., Wistar or Sprague-Dawley females, as they are often slightly more sensitive). Acclimatize animals for at least 5 days.[1][21]
-
Dose Preparation: Prepare the test substance in a suitable vehicle (e.g., corn oil). The concentration should be prepared such that the required dose can be administered in a volume of 1-2 mL/100g body weight.
-
Starting Dose Selection: Select a starting dose based on existing data. For a substance with unknown toxicity, a default starting dose (e.g., 175 mg/kg) can be used. The dose progression factor is typically 3.2.[21]
-
Administration: Administer the substance to one animal by oral gavage after a brief fasting period (e.g., overnight).
-
Observation:
-
If the animal survives, the next animal is dosed at a lower level.
-
If the animal dies, the next animal is dosed at a higher level.
-
A minimum of 48 hours is required between dosing animals to ensure the outcome of the previous dose is known.[21]
-
-
Main Test: Continue the sequential dosing until one of the stopping criteria is met (e.g., 3 reversals have occurred).
-
Endpoint: Observe animals for up to 14 days for signs of toxicity and mortality. Record body weight changes and conduct a gross necropsy on all animals at the end of the study.
-
Data Analysis: Calculate the LD50 and confidence intervals using appropriate statistical software (e.g., AOT425StatPgm).[21]
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a rapid and cost-effective method to screen the cytotoxic potential of organotins on a cellular level.
-
Objective: To determine the concentration of an organotin compound that causes a 50% reduction in cell viability (IC50).
-
Causality: The MTT assay measures the metabolic activity of cells, which is a proxy for cell viability. It relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells. This allows for the quantification of cytotoxicity, a key indicator of a compound's toxic potential at the cellular level.[1][20]
-
Methodology:
-
Cell Culture: Seed a suitable cell line (e.g., human neuroblastoma SH-SY5Y for neurotoxicity, or a lymphocyte line like Jurkat for immunotoxicity) into a 96-well plate at a predetermined density (e.g., 1 x 104 cells/well). Incubate for 24 hours to allow for cell attachment.[1]
-
Compound Preparation: Prepare a stock solution of the organotin compound in a suitable solvent like DMSO. Create a serial dilution of the compound in the cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the organotin compound. Include vehicle-only controls (e.g., DMSO in medium) and untreated controls.
-
Incubation: Incubate the plate for a defined period (e.g., 24 or 48 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Living cells will convert MTT into visible purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the plate on a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the results and determine the IC50 value using non-linear regression analysis.
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion
The toxicity of organotin compounds is complex and highly dependent on their chemical structure. While dioctyltin (DOT) compounds are generally less acutely toxic than their shorter-chain counterparts like dibutyltin and tributyltin, they are potent immunotoxic and developmental toxicants.[2][9] The primary toxicological concerns for DOT are its effects on the thymus and its potential to disrupt development, warranting its classification as a substance of very high concern.[2][4] In contrast, TBT's extreme toxicity to aquatic life and its potent endocrine-disrupting effects are its defining characteristics, while DBT is noted for both immunotoxicity and bile duct damage.[9][15] For researchers in drug development and toxicology, understanding these nuances is critical for accurate risk assessment and the development of safer alternatives.
References
-
Gray, B. H., Porvaznik, M., Flemming, C., & Lee, L. H. (1986). tri-n-Butyltin: A Membrane Toxicant. PubMed. [Link]
-
Department of Climate Change, Energy, the Environment and Water, Australia. (2022). Organo-tin compounds. DCCEEW. [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). Compounds of dioctyltin - Evaluation statement. AICIS. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Tin and Tin Compounds. National Center for Biotechnology Information. [Link]
-
Snoeij, N. J., Penninks, A. H., & Seinen, W. (1989). Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals. Toxicology. [Link]
-
Ministry of the Environment, Japan. (n.d.). Organic tin compounds (Dioctyltin compounds). Chemical Substances Control Law. [Link]
-
Gagnon, P., & Bard, J. F. (2012). In vitro screening of organotin compounds and sediment extracts for cytotoxicity to fish cells. Archives of Environmental Contamination and Toxicology. [Link]
-
Cañete, M. T., García-Barrera, T., Gómez-Ariza, J. L., & García-Barrera, F. (2012). In vitro approaches to evaluate toxicity induced by organotin compounds tributyltin (TBT), dibutyltin (DBT), and monobutyltin (MBT) in neuroblastoma cells. Journal of Toxicology. [Link]
-
Collaborative for Health & Environment. (n.d.). Tributyltin. CHE. [Link]
-
Ataman Kimya. (n.d.). DIOCTYLTIN OXIDE BLEND. Ataman Kimya. [Link]
-
Ministry of the Environment, Japan. (n.d.). Organic tin compounds (Dibutyltin compounds). Chemical Substances Control Law. [Link]
-
Ataman Kimya. (n.d.). DIOCTYLTIN DILAURATE. Ataman Kimya. [Link]
-
Laidy, Y. (2019). An Overview on Toxicity of Tributyltin. International Scientific Organization. [Link]
-
Wikipedia. (n.d.). Tributyltin. Wikipedia. [Link]
-
Barnes, J. M., & Stoner, H. B. (1959). Toxicity and health effects of selected organotin compounds: a review. Environmental Health Perspectives. [Link]
-
Barnes, J. M., & Stoner, H. B. (1959). Toxicity and Health Effects of Selected Organotin Compounds: A Review. ResearchGate. [Link]
-
D-S. Lee, et al. (2006). Acute toxic effects of dioctyltin on immune system of rats. Environmental Toxicology and Pharmacology. [Link]
-
PapersFlow. (n.d.). In Vitro Cytotoxicity Mechanisms of Organotin Agents: Research Guide & Papers. PapersFlow. [Link]
-
da Costa, S. L., et al. (2018). Tributyltin and Vascular Dysfunction: The Role of Oxidative Stress. Frontiers in Physiology. [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Dibutyltin dilaurate. Chemos. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2005). TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS. ATSDR. [Link]
-
LCGC International. (2022). Investigating the Environmental Impact of Organotins. LCGC International. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2005). TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS. ATSDR. [Link]
-
Reddit. (2023). How toxic organotin compounds really are? r/Chempros. [Link]
-
IPCS. (2005). MONO- AND DISUBSTITUTED METHYLTIN, BUTYLTIN, AND OCTYLTIN COMPOUNDS. Inchem.org. [Link]
-
Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Wikipedia. [Link]
-
NANOLAB. (n.d.). Organotin - Dioctyltin (DOT) Analysis: Harmful Chemicals. NANOLAB. [Link]
-
US/ICCA. (2006). SIDS INITIAL ASSESSMENT PROFILE - Dibutyltin dichloride and selected thioglycolates. OECD. [Link]
-
OECD. (n.d.). Guidelines for the Testing of Chemicals. OECD. [Link]
-
National Toxicology Program. (n.d.). OECD Test Guideline 425. NTP. [Link]
-
OECD. (2001). OECD Guideline for the Testing of Chemicals 420. OECD. [Link]
-
ResearchGate. (n.d.). Summary of effects of organotins detected using animal experiment and human cell exposure. ResearchGate. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
